molecular formula C23H46O13 B1464830 mPEG10-CH2COOH CAS No. 908258-58-2

mPEG10-CH2COOH

Cat. No.: B1464830
CAS No.: 908258-58-2
M. Wt: 530.6 g/mol
InChI Key: DNJQYLLQMMESPG-UHFFFAOYSA-N
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Description

MPEG10-CH2COOH is a useful research compound. Its molecular formula is C23H46O13 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQYLLQMMESPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694784
Record name 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908258-58-2
Record name 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the structure of mPEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to mPEG10-CH2COOH: Structure, Synthesis, and Application

Executive Summary

Methoxy Poly(ethylene glycol) Acetic Acid with ten repeating ethylene glycol units (this compound) is a discrete, monodisperse polyethylene glycol (PEG) linker of significant interest in pharmaceutical sciences and biotechnology. It is a heterobifunctional molecule featuring a methoxy group at one terminus, rendering it inert, and a reactive carboxylic acid group at the other. This unique structure prevents cross-linking reactions and provides a specific site for covalent attachment to therapeutic molecules, surfaces, or diagnostic agents.[1] This guide offers a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it provides validated protocols and mechanistic insights into its primary application: the PEGylation of biomolecules through its terminal carboxyl group, a cornerstone strategy for enhancing the therapeutic profile of drugs by improving solubility, extending circulatory half-life, and reducing immunogenicity.[2][3]

Introduction: The Role of PEGylation in Modern Therapeutics

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs.[2] This chemical modification has become a foundational technology in drug development, designed to enhance the pharmacological properties of therapeutic agents. The primary benefits of PEGylation include:

  • Increased Hydrodynamic Size: The attachment of a PEG chain increases the molecule's size, which significantly reduces its clearance rate by the kidneys, thereby prolonging its circulation time in the body.[3]

  • Reduced Immunogenicity: The flexible PEG chain creates a "shield" around the therapeutic molecule, masking its antigenic sites from the host's immune system.[2][3]

  • Enhanced Solubility and Stability: PEG is a hydrophilic polymer, and its conjugation can dramatically improve the water solubility of hydrophobic drugs and protect them from enzymatic degradation.[3]

Linear methoxy PEG (mPEG) derivatives, which are capped at one end with a chemically inert methoxy group, are the most widely used reagents for PEGylation.[1] This "monofunctional" nature is critical as it prevents the possibility of cross-linking and aggregation that can occur with bifunctional PEGs (e.g., HO-PEG-OH).[4] this compound is a specific, well-defined member of this class, offering a precise chain length and a terminal carboxylic acid for directed conjugation.[5]

Molecular Structure and Physicochemical Properties

Chemical Identity

The precise chemical identity of this compound is crucial for regulatory and experimental consistency.

ParameterValueSource(s)
Chemical Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid[5]
Synonyms mPEG10-acetic acid, 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid[5][]
CAS Number 908258-58-2[5][7]
Molecular Formula C23H46O13[][7]
Molecular Weight 530.60 g/mol [5][7]
Structural Elucidation

The structure of this compound consists of three key domains, each with a distinct function:

  • Methoxy (CH₃O-) Cap: An inert terminal group that ensures the monofunctional reactivity of the linker.

  • PEG Chain (-(CH₂CH₂O)₁₀-): A hydrophilic chain of ten ethylene glycol units that confers the beneficial properties of PEGylation, such as solubility and steric shielding.

  • Acetic Acid (-CH₂COOH) Terminus: A terminal carboxylic acid group that serves as the reactive handle for conjugation to biomolecules.[5][8]

G CH3 CH₃ O1 O CH3->O1 PEG_chain (CH₂CH₂O)₁₀ O1->PEG_chain CH2 CH₂ PEG_chain->CH2 COOH COOH CH2->COOH

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyDescriptionSource(s)
Appearance Colorless to pale yellow oily liquid or semi-solid, depending on temperature and purity.[][10]
Purity Typically >95% or >98% for research and pharmaceutical grades.[7][11]
Solubility Soluble in water, DMSO, chloroform, and other common organic solvents.[10]
Storage Conditions Store at -20°C for long-term stability (months to years) or 4°C for short-term use (days to weeks). Keep dry and protected from light.[7][]

Synthesis and Purification

The synthesis of high-purity this compound is a non-trivial process. The primary challenge lies in achieving quantitative conversion of the starting material, mPEG10-OH, to prevent contamination, as the unreacted alcohol can compete in subsequent conjugation reactions.[12]

Synthetic Pathway: Williamson Ether Synthesis

A robust method for preparing mPEG-acetic acid involves a two-step process starting from the corresponding alcohol, mPEG10-OH. This avoids the harsh hydrolysis conditions that can lead to impurities.[12]

  • Alkoxide Formation: The terminal hydroxyl group of mPEG10-OH is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a highly reactive alkoxide.

  • Williamson Ether Synthesis: The mPEG10-alkoxide then reacts with an acetate derivative bearing a good leaving group, such as tert-butyl bromoacetate, via an Sₙ2 reaction.

  • Deprotection: The resulting tert-butyl ester is selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final carboxylic acid product with high purity.

G start mPEG₁₀-OH step1 1. NaH (Alkoxide Formation) start->step1 intermediate1 mPEG₁₀-O⁻Na⁺ step1->intermediate1 step2 2. Br-CH₂-COO-tBu (Williamson Ether Synthesis) intermediate1->step2 intermediate2 mPEG₁₀-O-CH₂-COO-tBu step2->intermediate2 step3 3. TFA (Deprotection) intermediate2->step3 end mPEG₁₀-O-CH₂-COOH step3->end

Caption: Synthetic workflow for this compound.

General Purification Protocol

Rationale: Purification is essential to remove unreacted mPEG10-OH, salts, and other reagents. A combination of extraction and precipitation is typically employed.

  • Quenching and Extraction: After the reaction is complete, the mixture is carefully quenched with water. The product is extracted into an organic solvent like dichloromethane (DCM). The organic layer is washed with brine to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Precipitation: The concentrated residue is dissolved in a minimal amount of a good solvent (e.g., DCM) and then added dropwise to a large volume of a cold anti-solvent (e.g., diethyl ether or isopropanol) with vigorous stirring. The pure mPEG derivative, being less soluble in the anti-solvent, will precipitate.

  • Isolation and Drying: The precipitate is collected by filtration or centrifugation, washed with the cold anti-solvent, and dried under vacuum to yield the final, pure product.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structural integrity of this compound before its use in any application.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure by probing the local environment of hydrogen atoms.

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Expected Spectral Features:

Chemical Shift (ppm)AssignmentDescriptionSource(s)
~3.38CH₃O-A sharp singlet corresponding to the three protons of the terminal methoxy group.[13]
~3.65-(CH₂CH₂O)-A large, broad multiplet representing the backbone methylene protons of the PEG chain.[13]
~4.1-4.2-O-CH₂-COOHA singlet corresponding to the two methylene protons adjacent to the ether oxygen and the carboxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectral Features:

Wavenumber (cm⁻¹)AssignmentDescriptionSource(s)
~1100C-O-C StretchA strong, broad absorption characteristic of the ether linkages in the PEG backbone.[14][15]
~1730-1750C=O StretchA sharp, strong absorption indicating the presence of the carbonyl group in the carboxylic acid.[16]
2800-3000C-H StretchAbsorptions from the methylene groups in the PEG chain.[14][15]
2500-3400O-H StretchA very broad absorption band characteristic of the hydroxyl group of the carboxylic acid, often overlapping the C-H stretches.[17]

Applications in Bioconjugation

The primary utility of this compound is as a linker in bioconjugation, where it connects a payload (e.g., a drug) to a biological molecule (e.g., an antibody).[18] The carboxylic acid terminus is versatile but requires chemical activation to react efficiently with nucleophiles like amines.[19][20][21]

Activation of the Carboxylic Acid

The most common strategy for activating the carboxyl group is to convert it into an N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[19][22] The resulting NHS ester is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.[20]

Conjugation to Amine-Containing Molecules

The activated mPEG10-CH2-CO-NHS readily reacts with primary amino groups (e.g., the ε-amino group of lysine residues on a protein) under mild conditions (pH 7-9) to form a highly stable amide bond.[19][23]

G mPEG_COOH mPEG₁₀-CH₂-COOH EDC_NHS EDC / NHS mPEG_COOH->EDC_NHS Activation mPEG_NHS mPEG₁₀-CH₂-CO-NHS (Activated PEG) EDC_NHS->mPEG_NHS Conjugate mPEG₁₀-CH₂-CO-NH-Protein (Stable Amide Bond) mPEG_NHS->Conjugate Conjugation (pH 7-9) Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate

Caption: Amine conjugation via EDC/NHS activation.

Experimental Protocol: EDC/NHS Coupling to a Protein

Rationale: This protocol describes a standard method for conjugating this compound to a protein. The pH is maintained between 7 and 8 to ensure the target primary amines are deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.

  • Reagent Preparation:

    • Dissolve the protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4 to a concentration of 2-10 mg/mL.

    • Prepare fresh stock solutions of this compound, EDC, and NHS in the same buffer or anhydrous DMSO immediately before use.

  • Activation Step:

    • In a separate reaction vial, combine this compound and NHS at a 1:1.2 molar ratio.

    • Add EDC at a molar ratio of 1.5 equivalents relative to the mPEG linker.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This pre-activation minimizes unwanted side reactions with the protein.

  • Conjugation Step:

    • Add the activated mPEG-NHS solution to the protein solution. The molar excess of PEG linker relative to the protein will depend on the desired degree of PEGylation and must be optimized empirically (a starting point is often a 5- to 20-fold molar excess).

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to consume any unreacted mPEG-NHS.

    • Purify the PEGylated protein from excess reagents and un-conjugated protein using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Analyze the final product using SDS-PAGE (to observe the increase in molecular weight) and HPLC to confirm purity and determine the degree of PEGylation.

Conclusion

This compound stands out as a highly valuable tool in the field of bioconjugation and drug delivery. Its monodisperse nature ensures batch-to-batch consistency, while its defined structure—an inert methoxy cap and a reactive carboxyl terminus—provides precise control over the conjugation process. By understanding its chemical properties, synthesis, and reaction mechanisms, researchers can effectively leverage this linker to develop next-generation therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The continued application of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing the fields of nanomedicine, antibody-drug conjugates, and targeted drug delivery.[18][24]

References

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Introduction: The Role of mPEG10-Acetic Acid in Modern Biotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to mPEG10-Acetic Acid: Properties, Characterization, and Applications

Methoxy Polyethylene Glycol (mPEG) derivatives are foundational tools in the fields of drug delivery, bioconjugation, and nanotechnology.[1][2] Among these, mPEG10-acetic acid stands out as a discrete, monofunctional linker of significant utility. It consists of a methoxy-terminated polyethylene glycol chain with precisely ten ethylene glycol repeating units, culminating in a terminal carboxylic acid functional group.[3][] This defined structure provides a hydrophilic, biocompatible spacer that is neither immunogenic nor antigenic, making it an ideal component for modifying therapeutic molecules and surfaces.[1][]

The core value of mPEG10-acetic acid lies in the combination of its PEG backbone and its reactive carboxyl terminus. The PEG chain enhances the aqueous solubility, stability, and pharmacokinetic properties of conjugated molecules, effectively improving their safety and therapeutic efficacy. The terminal carboxylic acid provides a versatile chemical handle for covalent attachment to a wide array of biomolecules, nanoparticles, and surfaces, enabling the rational design of advanced therapeutic and diagnostic agents.[3][6] This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and key applications for researchers and drug development professionals.

Physicochemical and Handling Properties

The precise chemical nature of mPEG10-acetic acid dictates its behavior in experimental systems. Understanding these properties is crucial for its effective use, storage, and handling.

Core Chemical Data

A summary of the essential physicochemical properties of mPEG10-acetic acid is presented below. These values are critical for calculating molar equivalents in reactions and for establishing appropriate storage protocols to ensure long-term stability.

PropertyValueReferences
CAS Number 908258-58-2[3][]
Molecular Formula C₂₃H₄₆O₁₃[3][]
Molecular Weight 530.60 g/mol [3][]
Synonyms mPEG10-CH2COOH, 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid[3][]
Purity Typically ≥95% or ≥98%[3][6]
Appearance Varies; may be a colorless to pale yellow oily liquid or solid depending on purity and conditions.[]
Boiling Point ~588.5 °C at 760 mmHg (Predicted)[]
Density ~1.122 g/cm³ (Predicted)[]
Solubility Profile

The solubility of mPEG10-acetic acid is governed by the amphiphilic nature of its structure. The polyethylene glycol backbone, with its repeating ether oxygens, imparts significant hydrophilicity, making it highly soluble in water and other polar solvents.[][8][9]

  • Aqueous Solubility : Highly soluble in water across a range of temperatures.[][10] The ether oxygens in the PEG chain can hydrogen bond with water molecules, facilitating dissolution.[9]

  • Organic Solubility : Soluble in a wide array of organic solvents, including methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile.[][8] It is generally insoluble in non-polar solvents like diethyl ether and hexane.[8] This differential solubility is often exploited during purification steps.[1]

Storage and Stability

To maintain its chemical integrity, mPEG10-acetic acid requires specific storage conditions. The terminal carboxylic acid can be susceptible to degradation, and the PEG chain can undergo oxidation over time, especially if exposed to light, heat, or oxygen.

  • Recommended Storage : For long-term stability, the compound should be stored at -5°C to -20°C.[3][][6]

  • Conditions to Avoid : It should be kept in a dry environment and protected from direct sunlight and high temperatures.[3][6]

Safety and Handling

While polyethylene glycols are generally considered non-toxic and biocompatible, standard laboratory safety practices should always be followed.[1] The terminal acetic acid moiety imparts corrosive properties.

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, protective gloves, and a lab coat when handling.[11]

  • First Aid : In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move to fresh air.

  • Incompatibilities : Avoid strong oxidizing agents.[11]

Synthesis and Purification Overview

The synthesis of high-purity mPEG10-acetic acid is a multi-step process designed to ensure the final product has a well-defined structure and high functionalization at the terminus.

A common synthetic route begins with the starting material, mPEG10-OH (Decaethylene glycol monomethyl ether).[12] The terminal hydroxyl group is activated and then reacted to introduce the acetic acid moiety. A generalized scheme involves the reaction of mPEG with a protected haloacetic acid ester, such as t-butyl bromoacetate, followed by acid-catalyzed deprotection to yield the final carboxylic acid product.[13]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Purification mPEG_OH mPEG10-OH Base Base (e.g., NaH) mPEG_OH->Base Deprotonation tBuBrAc t-Butyl Bromoacetate Base->tBuBrAc Nucleophilic Attack mPEG_OtBu mPEG10-O-CH2-COO-tBu (Protected Intermediate) tBuBrAc->mPEG_OtBu mPEG_OtBu_2 mPEG10-O-CH2-COO-tBu Acid Acid (e.g., TFA) mPEG_OtBu_2->Acid Hydrolysis FinalProduct mPEG10-Acetic Acid Acid->FinalProduct Crude Crude Product FinalProduct->Crude Column Column Chromatography (e.g., Anion Exchange) Crude->Column Pure Pure mPEG10-Acetic Acid (≥98% Purity) Column->Pure

General synthetic pathway for mPEG10-acetic acid.

Purification is a critical final step. Anion exchange column chromatography is frequently employed to separate the desired mPEG-acetic acid from unreacted mPEG and other impurities, ensuring a high degree of purity (often ≥99%).[13]

Analytical Characterization and Quality Control

Verifying the identity, purity, and structural integrity of mPEG10-acetic acid is essential before its use in any application, particularly in drug development. A combination of spectroscopic and chromatographic techniques is used for comprehensive characterization.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the primary technique for confirming the chemical structure and assessing the degree of functionalization. The spectrum provides unambiguous signals for each part of the molecule.[14][15][16]

Expected Chemical Shifts (in CDCl₃):

  • ~3.38 ppm (singlet, 3H) : Corresponds to the protons of the terminal methoxy group (CH₃O-).[14]

  • ~3.65 ppm (multiplet) : A large, broad peak representing the repeating methylene protons of the ethylene glycol backbone (-OCH₂CH₂O-).[14]

  • ~4.15 ppm (singlet, 2H) : Corresponds to the methylene protons adjacent to the carboxylic acid group (-OCH₂COOH). The distinct chemical shift of this peak confirms the successful introduction of the acetic acid moiety.

Protocol for ¹H NMR Analysis:

  • Sample Preparation : Dissolve 5-10 mg of mPEG10-acetic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis : Integrate the characteristic peaks. The ratio of the integration of the methoxy protons (at ~3.38 ppm) to the methylene protons adjacent to the carboxyl group (at ~4.15 ppm) should be approximately 3:2, confirming full functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to verify the presence of key functional groups and confirm the overall structure of the polymer.[17]

Characteristic FTIR Peaks:

  • ~2885 cm⁻¹ : C-H stretching of the alkane backbone.[18]

  • ~1730-1750 cm⁻¹ : A strong C=O stretching vibration, characteristic of the carboxylic acid group. This peak is a key indicator of successful synthesis.

  • ~1100-1111 cm⁻¹ : A very strong and broad C-O-C ether stretching band, which is the signature peak for the polyethylene glycol backbone.[17][18]

Protocol for FTIR Analysis:

  • Sample Preparation : Prepare the sample as a thin film on a salt plate (NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic peaks for the ether backbone and the terminal carboxylic acid to confirm the product's identity.

G cluster_0 Structural Verification cluster_1 Purity & M.W. Distribution start mPEG10-Acetic Acid (Sample) NMR ¹H NMR Spectroscopy start->NMR Confirm protons & functionalization FTIR FTIR Spectroscopy start->FTIR Identify functional groups (C=O, C-O-C) GPC GPC / SEC start->GPC Assess purity & polydispersity end_node Verified Product NMR->end_node FTIR->end_node GPC->end_node

Workflow for analytical characterization of mPEG10-acetic acid.

Applications in Research and Drug Development

The unique properties of mPEG10-acetic acid make it a valuable reagent in several high-impact areas of biomedical research.

Bioconjugation and PEGylation

The most common application is PEGylation—the covalent attachment of the PEG chain to a biomolecule, such as a protein, peptide, or antibody fragment.[8] This process leverages the reactivity of the terminal carboxylic acid.

Mechanism of Action: The carboxylic acid group is not sufficiently reactive to directly couple with amines on a protein.[1] It must first be "activated." The most common method is carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Activation : EDC reacts with the carboxylic acid of mPEG10-acetic acid to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation : This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable amine-reactive NHS ester.

  • Conjugation : The mPEG-NHS ester readily reacts with primary amine groups (e.g., the ε-amine of lysine residues) on the target biomolecule at a physiological to slightly alkaline pH (7-8) to form a stable amide bond.[19]

G mPEG_COOH mPEG10-COOH EDC_NHS EDC / NHS mPEG_COOH->EDC_NHS Activation ActiveEster mPEG10-NHS Ester (Amine-Reactive) EDC_NHS->ActiveEster Protein Protein-NH₂ (e.g., Lysine residue) ActiveEster->Protein Conjugation (pH 7-8) Conjugate PEGylated Protein (Stable Amide Bond) Protein->Conjugate

Amine conjugation via EDC/NHS activation of mPEG10-acetic acid.
Drug Delivery Systems

mPEG10-acetic acid serves as a critical building block for various drug delivery platforms.

  • PROTACs and ADCs : It is used as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[][] In these constructs, the PEG spacer connects the targeting moiety (e.g., an antibody or small molecule ligand) to the therapeutic payload (e.g., a cytotoxic drug or a ubiquitin ligase binder), enhancing the overall solubility and pharmacological properties of the conjugate.[]

  • Nanoparticle and Micelle Formulation : The amphiphilic nature of molecules derived from mPEG10-acetic acid allows them to self-assemble into micelles or be used to functionalize the surface of nanoparticles and liposomes.[20] The hydrophilic PEG chains form an outer "stealth" corona that sterically hinders opsonization (recognition by the immune system), thereby reducing clearance and prolonging circulation time in the body.

Surface Modification

The principles of PEGylation can be extended to modify the surfaces of materials. mPEG10-acetic acid can be conjugated to surfaces functionalized with amine groups to:

  • Improve Biocompatibility : Reduce non-specific protein adsorption on medical devices and biosensors.

  • Enhance Colloidal Stability : Prevent the aggregation of nanoparticles in biological media.

References

  • Wikipedia. (n.d.). Polyethylene glycol. Retrieved from [Link]

  • Venus Ethoxyethers. (n.d.). Polyethylene Glycol | PEG 4000, 6000, 8000, 12000. Retrieved from [Link]

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  • Open-i. (n.d.). 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR for methoxy polyethylene glycol methacrylate (MPM). Retrieved from [Link]

  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

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  • NIST. (n.d.). Polyethylene glycol - IR Spectrum. Retrieved from [Link]

  • NIH National Library of Medicine. (2017). Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems. Retrieved from [Link]

  • PubMed. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. Retrieved from [Link]

  • ScienceLab.com. (2012). Acetic Acid MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of a PEG 4000, b acrylic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of deoxycholic acid-modified MPEG-oligo-chitosan micelles.... Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis and Purification of mPEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of mPEG10-CH2COOH in Advanced Drug Development

Methoxy-poly(ethylene glycol)-acetic acid (mPEG-CH2COOH) is a critical heterobifunctional linker in modern pharmaceutics and bioconjugation.[1][2] Its methoxy-terminated end imparts a "stealth" character, reducing immunogenicity and nonspecific protein binding, while the terminal carboxylic acid provides a versatile handle for covalent attachment to amine-containing therapeutic molecules, such as proteins, peptides, and small molecule drugs.[2][3] The discrete chain length of ten ethylene glycol units (mPEG10) offers a well-defined spacer arm, enhancing the solubility and pharmacokinetic profile of the conjugated therapeutic.[][5] The synthesis of high-purity, monodisperse this compound is therefore a foundational requirement for the development of next-generation therapeutics with improved efficacy and safety profiles.[6] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis of the mPEG10-OH Precursor

The synthesis of the target molecule begins with the preparation of its immediate precursor, the monodisperse methoxy-deca(ethylene glycol) (mPEG10-OH). The most robust method for achieving a well-defined PEG chain of a specific length is through a stepwise addition approach, often involving Williamson ether synthesis, or by employing anionic ring-opening polymerization (AROP) with precise control over the stoichiometry.[7][8] For the purposes of this guide, we will consider the availability of high-purity, monodisperse mPEG10-OH as the starting material, as its synthesis is a specialized field in itself.[][9] The quality of this starting material is paramount, as impurities such as higher or lower molecular weight PEGs will be carried through the subsequent steps and complicate the final purification.[6][10]

Part 2: Oxidation of mPEG10-OH to this compound

The conversion of the terminal primary alcohol of mPEG10-OH to a carboxylic acid is the core synthetic step. This transformation can be achieved through several oxidation methods, each with its own advantages and disadvantages. We will discuss two of the most common and effective methods: the Jones oxidation and the TEMPO-mediated oxidation.

Method 1: Jones Oxidation

The Jones oxidation is a classic and powerful method for the oxidation of primary alcohols to carboxylic acids.[11][12] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a strong oxidant that typically provides high yields.[11][13][14]

  • Solvent: Acetone is the solvent of choice as it is miscible with both the aqueous Jones reagent and the organic mPEG10-OH, ensuring a homogeneous reaction mixture.[13] It is also relatively inert to the oxidation conditions.[13]

  • Temperature Control: The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to prevent side reactions and degradation of the PEG chain.[15]

  • Titration: The Jones reagent is added dropwise until a persistent orange color is observed, indicating that all the alcohol has been consumed and there is a slight excess of the oxidant.[15]

  • Quenching: Isopropanol is added at the end of the reaction to quench any excess Cr(VI) reagent, reducing it to the less toxic Cr(III) state, which is visible by a color change from orange to green.[11]

  • Dissolution: Dissolve mPEG10-OH (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. Continue the addition until a faint orange color persists for at least 20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, add isopropanol dropwise until the orange color disappears and a green precipitate of chromium salts forms.

  • Work-up:

    • Remove the acetone by rotary evaporation.

    • Add water to the residue and extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Method 2: TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)-mediated oxidation is a milder, metal-free alternative to the Jones oxidation, often preferred for substrates with sensitive functional groups.[16][17][18] This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[16][19]

  • Two-Phase System: The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) to facilitate the separation of the product from the aqueous reagents.[17]

  • pH Control: Maintaining a slightly alkaline pH (around 9-10) is crucial for the catalytic cycle to function efficiently and to promote the hydration of the intermediate aldehyde, which is necessary for its further oxidation to the carboxylic acid.[20]

  • Co-oxidant: Sodium hypochlorite is a readily available and inexpensive co-oxidant.[16] The reaction can be made more selective by using a catalytic amount of sodium hypochlorite with a stoichiometric amount of sodium chlorite, which minimizes chlorination side reactions.[17]

  • Setup: In a round-bottom flask, dissolve mPEG10-OH (1 equivalent), TEMPO (catalytic amount, e.g., 0.01 equivalents), and sodium bromide (catalytic amount, e.g., 0.1 equivalents) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Part 3: Purification of this compound

The purification of mPEG derivatives is often challenging due to their hydrophilicity, tendency to chelate metal ions, and the potential for a heterogeneous mixture of products.[10][21] A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.[10]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most powerful technique for the purification of PEG derivatives.[22]

  • Reversed-Phase HPLC (RP-HPLC): This is a highly effective method for separating PEG derivatives based on slight differences in polarity.[22][] A C18 column is commonly used with a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[24][25]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume.[] It is particularly useful for removing unreacted small molecule reagents and byproducts from the larger this compound product.[10]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge.[] This technique can be very effective in separating the desired carboxylic acid product from the unreacted neutral mPEG10-OH starting material.[26][27]

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter.

  • Chromatography Conditions:

    • Column: Preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient from low to high percentage of Mobile Phase B over a suitable time to ensure good separation.

    • Detection: UV detection at a low wavelength (e.g., 214 nm) or an evaporative light scattering detector (ELSD).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid or viscous oil.

Part 4: Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of this compound.[28][29][30] Key signals to look for include:

  • A singlet at ~3.3 ppm corresponding to the methoxy (CH₃O-) group.

  • A large multiplet around 3.6 ppm corresponding to the ethylene glycol backbone (-OCH₂CH₂O-).

  • A triplet corresponding to the methylene protons adjacent to the carboxylic acid. The integration of these signals can be used to confirm the average number of ethylene glycol units.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.[31][32] Electrospray ionization (ESI) is a suitable technique for this type of molecule. The mass spectrum should show a peak corresponding to the molecular ion of this compound. Fragmentation patterns, such as the sequential loss of ethylene glycol units (44 Da), can provide further structural confirmation.[33][34][35]

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product.[22] Using the same or a similar method as the preparative HPLC, a single sharp peak should be observed, and the purity can be calculated from the peak area.

Data Summary

ParametermPEG10-OHThis compoundReference
Molecular Formula C₂₁H₄₄O₁₁C₂₃H₄₆O₁₂[31]
Molecular Weight ~488.6 g/mol ~534.6 g/mol [31]
Appearance White solid or viscous liquidWhite solid or viscous liquid
¹H NMR (CDCl₃) δ ~3.3 (s, 3H), ~3.6 (m, 40H)δ ~3.3 (s, 3H), ~3.6 (m, 36H), ~3.7 (t, 2H), ~4.1 (s, 2H)[28][29]
Purity (Post-Purification) >98%>98%

Visualizations

Synthesis Workflow

Synthesis_Workflow Start mPEG10-OH Oxidation Oxidation (Jones or TEMPO) Start->Oxidation Crude Crude this compound Oxidation->Crude Purification Purification (RP-HPLC) Crude->Purification Final Pure this compound Purification->Final

Caption: Overall workflow for the synthesis of this compound.

Purification Logic

Purification_Logic cluster_purification Purification Strategy Crude_Mixture Crude Product This compound Unreacted mPEG10-OH Reagent Byproducts IEX Ion-Exchange Chromatography (Separates by charge) Crude_Mixture->IEX Removes neutral mPEG10-OH SEC Size-Exclusion Chromatography (Separates by size) Crude_Mixture->SEC Removes small molecule byproducts RP_HPLC Reversed-Phase HPLC (Separates by polarity) Crude_Mixture->RP_HPLC High-resolution separation Pure_Product Pure this compound IEX->Pure_Product SEC->Pure_Product RP_HPLC->Pure_Product

Caption: Logic for selecting a suitable purification method.

Conclusion

The synthesis and purification of this compound require careful execution and a robust analytical strategy to ensure a high-quality product suitable for drug development applications. The choice between oxidation methods will depend on the scale of the synthesis and the presence of other functional groups in more complex starting materials. A well-designed chromatographic purification protocol is essential for achieving the high purity demanded by the pharmaceutical industry. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to successfully produce and characterize this compound.

References

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  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

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  • ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

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  • ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Retrieved from [Link]

  • Reddit. (2024). TEMPO oxidation advice. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • YouTube. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. Retrieved from [Link]

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  • ACS Publications. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir. Retrieved from [Link]

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understanding the role of mPEG linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of mPEG Linkers in Bioconjugation

Authored by: Gemini, Senior Application Scientist

Abstract

The covalent attachment of methoxy polyethylene glycol (mPEG) chains to a biomolecule, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] This modification leverages the unique physicochemical properties of PEG to significantly enhance the therapeutic profile of proteins, peptides, oligonucleotides, and small molecule drugs.[3][4] By acting as a flexible, hydrophilic spacer, the mPEG linker can improve a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and masks immunogenic epitopes.[5][6][7][8] This guide provides a comprehensive technical overview of mPEG linkers, detailing the underlying chemistry of common bioconjugation strategies, providing field-proven experimental protocols, and discussing the critical impact of linker characteristics on the final conjugate's performance.

The Strategic Imperative of PEGylation

The primary goal of PEGylation is to improve a therapeutic agent's in vivo performance.[6] Unmodified biologics often suffer from rapid clearance from the body, enzymatic degradation, and the potential to elicit an immune response.[9][10] Covalent attachment of mPEG chains addresses these limitations through several key mechanisms:

  • Increased Hydrodynamic Volume: In aqueous solution, each ethylene oxide unit of the PEG chain coordinates with 2-3 water molecules. This creates a large hydration shell, dramatically increasing the molecule's effective size.[11] This larger size prevents rapid filtration by the kidneys, a primary clearance mechanism for smaller molecules, thereby prolonging circulation half-life.[5][7][12]

  • Reduced Immunogenicity and Antigenicity: The flexible mPEG chain creates a "stealth" shield around the biomolecule, masking its surface epitopes from recognition by the immune system.[1][7] This steric hindrance reduces the likelihood of generating anti-drug antibodies, a significant concern for therapeutic proteins.[10][13]

  • Enhanced Stability: The PEG shield also protects the biomolecule from degradation by proteolytic enzymes, further contributing to its stability and longevity in circulation.[1][6]

  • Improved Solubility: The inherent hydrophilicity of the PEG polymer can significantly improve the solubility of hydrophobic drugs or proteins, which is often a major hurdle in formulation and delivery.[9][13][14]

The following diagram illustrates the general workflow of creating a PEGylated bioconjugate.

G cluster_0 Reactants cluster_1 Process cluster_2 Products Biomolecule Biomolecule (Protein, Peptide, etc.) with Target Functional Group Conjugation Bioconjugation Reaction (Controlled pH, Temp, Stoichiometry) Biomolecule->Conjugation mPEG_Linker mPEG Linker with Reactive Group mPEG_Linker->Conjugation Purification Purification (SEC, IEX) Conjugation->Purification Crude Product Bioconjugate Purified mPEG-Bioconjugate with Enhanced Properties Purification->Bioconjugate Final Product

Caption: General workflow for mPEG bioconjugation.

Core Chemistries of mPEG Linkers

The choice of conjugation chemistry is dictated by the available functional groups on the target biomolecule.[3] mPEG linkers are synthesized with a variety of reactive terminal groups to target specific amino acid residues or other functionalities.[15][16]

Amine-Reactive PEGylation: The Workhorse Strategy

Targeting primary amines (–NH₂) on the N-terminus or the side chains of lysine residues is the most common PEGylation strategy due to the abundance of these sites on the surface of most proteins.[11]

  • N-Hydroxysuccinimidyl (NHS) Esters: mPEG-NHS esters are highly efficient reagents that react with primary amines at neutral to slightly alkaline pH (7.2-8.5) to form stable, covalent amide bonds.[17][18][19][20] The primary competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[18][19] Therefore, the reaction must be performed in amine-free buffers (e.g., PBS) to prevent the buffer itself from consuming the reagent.[3][18]

Caption: Reaction of mPEG-NHS ester with a primary amine.

Thiol-Reactive PEGylation: The Site-Specific Approach

For more controlled and site-specific conjugation, targeting the thiol (–SH) group of cysteine residues is the preferred method.[11] Cysteine is a less abundant amino acid, allowing for precise modification.

  • Maleimides: mPEG-Maleimide reagents react specifically with thiol groups at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[19][21][22] This reaction is highly efficient and specific, making it a gold standard for site-directed PEGylation, particularly in antibody-drug conjugates (ADCs).[23] If the target cysteines are involved in a disulfide bond, they must first be reduced using an agent like TCEP or DTT, which must then be removed before adding the maleimide reagent.[3][11]

Caption: Reaction of mPEG-Maleimide with a sulfhydryl group.

Other Chemistries

While less common, other strategies like "Click Chemistry" (alkyne-azide cycloaddition) and reactions targeting carboxyl or hydroxyl groups exist, offering a versatile toolkit for complex bioconjugation scenarios.[3][8]

Linker Chemistry Target Group Optimal pH Resulting Bond Key Advantage
NHS Ester Primary Amine (-NH₂)7.2 - 8.5[17]AmideHigh efficiency, targets abundant lysine residues
Maleimide Thiol/Sulfhydryl (-SH)6.5 - 7.5[19][21]ThioetherHigh specificity for site-directed conjugation
Aldehyde N-terminal Amine~5.0-7.0Secondary AmineN-terminal specific under controlled pH[24]
Hydrazide Aldehyde/Ketone5.0 - 7.0HydrazoneTargets oxidized glycans on antibodies[8]

Table 1: Comparison of common mPEG linker conjugation chemistries.

The Impact of mPEG Linker Properties

The specific characteristics of the mPEG linker itself, namely its molecular weight (chain length) and structure, are critical parameters that must be optimized for each bioconjugate.

  • Chain Length (Molecular Weight): There is a direct correlation between the molecular weight of the attached PEG and the pharmacokinetic properties of the conjugate.[25] Longer PEG chains lead to a greater hydrodynamic radius, which further reduces renal clearance and prolongs circulation time.[12][26] However, excessively long PEG chains can sometimes interfere with the biological activity of the parent molecule by sterically hindering its interaction with its target receptor.[13][27] This creates a balancing act between pharmacokinetics and pharmacodynamics.[6]

  • Structure (Linear vs. Branched): mPEG linkers are available in linear and branched (multi-arm) configurations.[7][28] Branched PEGs can provide a more substantial "umbrella" of protection for the biomolecule compared to a linear PEG of the same total molecular weight.[25] This can result in enhanced shielding from proteases and the immune system.[24]

Therapeutic Protein PEG Size (kDa) Change in Half-Life (t½) Change in Clearance (CL)
Interferon-α 12~10-fold increase~35-fold decrease
G-CSF 20~10 to 15-fold increase~100-fold decrease
Erythropoietin 30~3-fold increase~8-fold decrease

Table 2: Illustrative impact of PEGylation on the pharmacokinetic parameters of therapeutic proteins. (Note: Values are approximate and can vary based on the specific study and model).[5]

Field-Proven Experimental Protocols

The following protocols provide a self-validating framework for common PEGylation reactions. Successful conjugation is predicated on precise control of reaction parameters.

Protocol 1: Amine-Reactive PEGylation using mPEG-NHS Ester

This protocol describes the general procedure for conjugating an mPEG-NHS ester to a protein via primary amines.

A. Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • mPEG-NHS ester reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4. Causality: It is critical to use a buffer free of primary amines (like Tris or glycine) as they will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency.[3][18]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5. Causality: A high concentration of a primary amine is added to consume any unreacted mPEG-NHS ester, effectively stopping the reaction.[3][17]

  • Anhydrous DMSO or DMF for dissolving the mPEG-NHS ester.[3]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)).

B. Recommended Reaction Conditions:

Parameter Recommended Range Rationale
pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis. Higher pH increases reaction rate but also hydrolysis.[17]
Temperature 4°C or Room Temp (20-25°C)Room temperature reactions are faster (30-60 min); 4°C can proceed overnight for better control.[3][17][18]
Molar Excess 5 to 20-fold (PEG:Protein)Must be optimized empirically based on the number of available amines and desired degree of PEGylation.[3][17]

Table 3: Recommended reaction conditions for mPEG-NHS Ester conjugation.

C. Step-by-Step Methodology:

  • Protein Preparation: Ensure the protein is fully dissolved in the Reaction Buffer at the desired concentration.

  • mPEG-NHS Ester Preparation: The NHS-ester moiety is moisture-sensitive and hydrolyzes readily in aqueous solution.[18] Therefore, immediately before initiating the reaction, weigh the required amount of mPEG-NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.[3][18]

  • Conjugation Reaction: Add the calculated volume of the mPEG-NHS ester stock solution to the protein solution while gently stirring. A typical starting point is a 20-fold molar excess of PEG to protein.[29]

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C overnight.[3][18]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.[3][17]

  • Purification: Remove unreacted PEG and the quenched byproducts from the PEGylated protein using SEC, which separates molecules based on size. The larger PEGylated conjugate will elute before the smaller, unmodified protein and free PEG.[18]

Protocol 2: Thiol-Reactive PEGylation using mPEG-Maleimide

This protocol details the site-specific conjugation of an mPEG-Maleimide to a protein's free cysteine residues.

A. Materials:

  • Protein solution with free sulfhydryl groups

  • mPEG-Maleimide reagent

  • Reaction Buffer: PBS, pH 6.5-7.5. Causality: This pH range is optimal for the specific reaction between maleimide and thiol groups while minimizing hydrolysis of the maleimide ring, which becomes more prevalent at pH > 7.5.[19][21] The buffer must be free of other thiol-containing compounds (e.g., DTT).[22]

  • (Optional) Reducing Agent: TCEP or DTT, if disulfide bonds need to be reduced.

  • Quenching Solution: Free cysteine or β-mercaptoethanol (BME). Causality: A free thiol is added to react with and cap any excess mPEG-Maleimide reagent.[3]

  • Purification system (e.g., SEC or dialysis).

B. Recommended Reaction Conditions:

Parameter Recommended Range Rationale
pH 6.5 - 7.5Optimal for specific maleimide-thiol reaction.[21]
Temperature 4°C or Room Temp (20-25°C)Room temperature reactions typically proceed for 2-4 hours; overnight at 4°C is also effective.[21][22]
Molar Excess 10 to 20-fold (PEG:Thiol)Ensures complete reaction with the limited number of available thiol sites.[22][30]

Table 4: Recommended reaction conditions for mPEG-Maleimide conjugation.

C. Step-by-Step Methodology:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. If cysteines are in disulfide bonds, pre-treat with a reducing agent. Crucially, the reducing agent must be completely removed (e.g., via a desalting column) before adding the mPEG-Maleimide, as it would otherwise consume the reagent.[3][11]

  • mPEG-Maleimide Preparation: Dissolve the mPEG-Maleimide in the Reaction Buffer immediately before use.[3]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.[22]

  • Incubation: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[21][22]

  • Quenching: Add a free thiol (e.g., cysteine) to quench any unreacted mPEG-Maleimide.[3]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents and the unmodified protein.[21][22]

Characterization of mPEG-Bioconjugates

After purification, it is essential to characterize the final product to confirm successful conjugation and determine the degree of PEGylation.

  • SDS-PAGE: A simple and effective method to visually confirm PEGylation. The attached PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, appearing as a higher molecular weight band or smear compared to the unmodified protein.[5][25]

  • Size-Exclusion Chromatography (SEC): Can be used analytically to show a shift in retention time, with the larger PEGylated species eluting earlier than the unmodified protein.[25]

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for confirmation of the number of attached PEG chains.[31]

  • NMR Spectroscopy: Can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to a known protein signal.[32][33][34]

Conclusion

mPEG linkers are indispensable tools in modern bioconjugation, offering a powerful and versatile method to fundamentally improve the therapeutic properties of a wide range of molecules.[7][14][28] A successful PEGylation strategy is not merely a matter of following a protocol but requires a deep understanding of the underlying chemistry, the causal relationships between reaction parameters, and the profound impact of the linker's own properties on the final conjugate's performance. By carefully selecting the appropriate linker chemistry, optimizing reaction conditions, and rigorously characterizing the final product, researchers can unlock the full potential of PEGylation to develop safer and more effective therapeutics.

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  • Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale (RSC Publishing).
  • Overview of PEG Linkers & Their Applic
  • Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. PubMed.
  • Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.
  • Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Organometallic S-arylation Reagents for Rapid PEGylation of Biomolecules.
  • Evolution of Reactive mPEG Polymers for the Conjug
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
  • PEGylation reagents (linkers, crosslinkers and labels). Interchim.
  • PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. PMC - NIH.
  • The Efficacy of m-PEG Conjugation in Preclinical Drug Development: A Compar
  • PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd..
  • Protocol for PEG NHS Reagents. AxisPharm.
  • PEG Linker Selection Guide. PurePEG.
  • Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. PMC - NIH.
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Foreword: Beyond Miscibility – A Strategic Approach to Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of mPEG10-CH2COOH

In the realm of bioconjugation, drug delivery, and surface modification, methoxy-poly(ethylene glycol)-acetic acid (mPEG-CH2COOH) linkers are indispensable tools. Their utility, however, is fundamentally governed by their behavior in solution. This guide moves beyond simple solubility charts to provide a deeper understanding of the physicochemical forces that dictate the solubility of a specific, yet widely applicable, linker: This compound . For the researcher, scientist, or drug development professional, mastering the solubility of this reagent is not a preliminary step but a cornerstone of experimental success, influencing everything from reaction kinetics to the purity of the final product. We will explore the causality behind its behavior in various solvents, equip you with robust protocols for empirical determination, and provide the strategic insights needed to handle this versatile molecule with confidence and precision.

Physicochemical Profile of this compound

To understand solubility, we must first understand the molecule itself. This compound is a heterobifunctional linker characterized by three key domains, each contributing to its overall properties.

  • The Methoxy Cap (CH₃O-): This terminal methyl group renders the PEG chain monofunctional, preventing unwanted cross-linking reactions that can occur with traditional diol-terminated PEGs. It is relatively non-polar and chemically inert.

  • The PEG Spacer -(CH₂CH₂O)₁₀-: The core of the molecule consists of ten repeating ethylene glycol units. This oligoether chain is the primary determinant of the molecule's hydrophilicity. The ether oxygens can act as hydrogen bond acceptors, leading to high aqueous solubility.[1] The flexibility of this chain is also a key feature.[2][]

  • The Terminal Carboxylic Acid (-CH₂COOH): This functional group is the reactive handle for conjugation, typically with primary amines to form stable amide bonds.[4][5] Crucially, its protonation state is pH-dependent, a factor that profoundly impacts aqueous solubility.

The approximate molecular weight of this compound is 500.58 g/mol .[] This relatively low molecular weight generally favors solubility compared to high molecular weight PEG polymers, whose solubility in water and organic solvents tends to decrease with increasing chain length.[2][7]

The Molecular Dance: Interforces Governing Solubility

The principle of "like dissolves like" is an effective starting point, but a deeper look at the intermolecular forces at play provides a more predictive understanding. The dissolution of this compound is a thermodynamic process driven by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

cluster_solute This compound cluster_solvent Solvent Types mPEG Methoxy Cap (Hydrophobic Interaction) NonPolar Non-Polar (e.g., Hexane, Toluene) (van der Waals Forces) mPEG->NonPolar Weak van der Waals PEG_Chain PEG Chain (n=10) (H-Bond Acceptor, Dipole-Dipole) Aqueous Aqueous (e.g., Water, PBS) (H-Bonding Network) PEG_Chain->Aqueous Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) (Dipole-Dipole) PEG_Chain->PolarAprotic Favorable Dipole Interactions (Good Solubility) PEG_Chain->NonPolar Unfavorable Interaction (Poor Solubility) COOH Carboxylic Acid (H-Bond Donor/Acceptor, Ion-Dipole) COOH->Aqueous Very Strong Interaction (Especially when deprotonated) COOH->PolarAprotic Favorable Dipole Interactions cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated R-CH₂-COOH (Neutral, Less Soluble) Deprotonated R-CH₂-COO⁻ (Charged, More Soluble) Protonated->Deprotonated + OH⁻ Equilibrium Deprotonated->Protonated + H⁺

Caption: pH-dependent equilibrium of the terminal carboxylic acid group.

Effect of Temperature

For most solute-solvent pairs listed, increasing the temperature will increase both the rate of dissolution and the overall solubility. This is particularly useful for moderately soluble systems like PEG in toluene. [8]However, researchers should be aware of the Lower Consolute Solution Temperature (LCST) phenomenon for PEGs in water. Above the LCST, the polymer undergoes dehydration and phase separates from the solution. [9]For short oligomers like this compound, this temperature is typically well above standard experimental conditions but is a critical consideration for thermally-responsive polymer applications. [9]

Self-Validating Experimental Protocol: The Shake-Flask Method

When precise solubility data is required for formulation or regulatory purposes, it must be determined empirically. The shake-flask method is the gold standard for measuring equilibrium solubility. [10][11]The logic of this protocol is self-validating: by ensuring an excess of solid solute remains after equilibration, we guarantee the supernatant is truly saturated.

Part A: Solubility Determination Workflow

G start Start: Define Solvent & Temp prep 1. Add Excess Solid This compound to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate on Shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate centrifuge 4. Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant 5. Carefully Extract Clear Supernatant centrifuge->supernatant filter 6. (Optional) Filter with Solvent-Compatible Syringe Filter supernatant->filter quantify 7. Quantify PEG Concentration (e.g., Barium-Iodide Assay) filter->quantify calculate 8. Calculate Solubility (mg/mL or mol/L) quantify->calculate end End: Equilibrium Solubility Value calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Part B: Detailed Step-by-Step Methodology

Materials:

  • This compound

  • Analytical grade solvent of interest

  • Sealed vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. A visual excess is crucial to ensure saturation. For a 1 mL solvent volume, starting with 20-30 mg is typically sufficient. [10]2. Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment. Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours. The goal is to reach a thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. [11]5. Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.

  • Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method. As PEG lacks a strong native chromophore, a colorimetric assay is often required. [11][12]

Part C: Quantification via Barium-Iodide Colorimetric Assay

This method relies on the formation of a colored complex between PEG, barium chloride, and iodine, which can be measured spectrophotometrically. [11][12] Reagents:

  • Barium Chloride (BaCl₂) solution (e.g., 5% w/v in water)

  • Iodine solution (e.g., 0.02 M I₂ in 0.075 M KI)

  • Solvent for standard curve preparation (must match the experimental solvent)

Procedure:

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Sample Preparation: Accurately dilute the supernatant sample obtained from the shake-flask experiment to a concentration that falls within the linear range of the standard curve.

  • Complex Formation: To a fixed volume of each standard and the diluted sample, add the barium chloride solution, mix, and then add the iodine solution. Allow the color to develop for a set time (e.g., 15 minutes). [11]4. Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically ~535 nm). [11]5. Calculation: Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the linear regression equation from this curve to determine the concentration of the diluted supernatant sample.

  • Final Solubility: Calculate the solubility by multiplying the determined concentration by the dilution factor used.

Field-Proven Insights: Handling and Storage

The stability and purity of your this compound reagent are paramount. Improper handling can lead to degradation and inconsistent results.

  • Storage: Store the solid product in a freezer at -15°C or below, protected from light and moisture. [8]The material is often hygroscopic; desiccation is recommended.

  • Handling: Before opening a vial for the first time, allow it to equilibrate to room temperature completely. [8][13]This simple step prevents atmospheric moisture from condensing onto the cold solid, which can initiate hydrolysis or affect accurate weighing.

  • Preparing Stock Solutions: For moisture-sensitive applications (e.g., subsequent reactions with NHS esters), use anhydrous solvents like DMF or DMSO. [8]For routine aqueous use, dissolve in the buffer of choice. Stock solutions should be prepared fresh when possible. If storage is necessary, aliquot and store frozen, avoiding repeated freeze-thaw cycles which can degrade the polymer. [14][13]

Conclusion

The solubility of this compound is not a static property but a dynamic characteristic governed by a predictable set of molecular interactions. By understanding the interplay between the methoxy cap, the hydrophilic PEG backbone, and the pH-sensitive carboxylic acid terminus, researchers can rationally select solvents and conditions to optimize their experimental outcomes. While this guide provides a comprehensive theoretical and practical framework, the ultimate authority is empirical data. Employing robust methods like the shake-flask protocol ensures that your work is built on a foundation of quantitative accuracy, paving the way for successful innovation in your research and development endeavors.

References

  • Nanocs. Methoxy PEG Carboxylic Acid, mPEG-COOH. [Online] Available at: [Link]

  • Labinsights. Introduction of Polyethylene Glycol (PEG). [Online] Available at: [Link]

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  • PubMed Central. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides. [Online] Available at: [Link]

  • Chongqing Yusi Medicine Technology Co., Ltd. mPEG-SS-COOH COOH-SS-mPEG. [Online] Available at: [Link]

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  • ResearchGate. Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. [Online] Available at: [Link]

  • PubMed Central. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions. [Online] Available at: [Link]

  • National Institutes of Health. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. [Online] Available at: [Link]

  • PubMed Central. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. [Online] Available at: [Link]

  • ResearchGate. How do you dissolve PEG in organic solvent such as chloroform?. [Online] Available at: [Link]

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  • ResearchGate. Effect of Dimethyl Sulfoxide (DMSO) as a Green Solvent and the Addition of Polyethylene Glycol (PEG) in Cellulose Acetate/Polybutylene Succinate (CA/PBS) Membrane's Performance. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to the Mechanism and Application of mPEG-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a cornerstone strategy in drug development for enhancing the therapeutic profile of proteins, peptides, and nanoparticles.[][2] This guide provides an in-depth examination of the mechanism of action for methoxy-terminated PEG carboxylic acid (mPEG-CH2COOH), a widely utilized monofunctional PEGylation reagent. We will dissect the underlying chemistry of its activation and conjugation, provide a field-proven experimental protocol grounded in causal logic, and detail the necessary analytical methods for characterization. This document is intended for researchers and drug development professionals seeking to leverage this powerful bioconjugation technique with a high degree of control and reproducibility.

Introduction to Carboxyl-Terminated PEGylation

2.1 The Strategic Advantage of PEGylation The conjugation of PEG chains to therapeutic molecules is a clinically validated method to improve pharmacokinetics and pharmacodynamics.[2][3] Key advantages include:

  • Extended Circulatory Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, allowing for less frequent dosing.[][3][4]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, diminishing recognition by the immune system.[5][6]

  • Enhanced Solubility and Stability: PEGylation improves the water solubility of hydrophobic molecules and can protect them from proteolytic degradation.[][3][5]

2.2 The Reagent of Choice: mPEG-CH2COOH mPEG-CH2COOH is a first-generation PEGylation reagent that offers precision and control. Its structure is key to its function:

  • Monofunctional Design: One terminus is capped with a chemically inert methoxy group (CH3O-), which prevents the possibility of cross-linking between target molecules—a common issue with bifunctional PEGs that can lead to aggregation and loss of activity.[][2][7]

  • Reactive Carboxylic Acid: The other terminus features a carboxylic acid (-COOH) group, which serves as the reactive handle for conjugation.[8][9][10] This group is not inherently reactive with biomolecules and requires chemical activation to proceed, providing a controllable initiation step for the conjugation reaction.

Core Mechanism of Action: Stable Amide Bond Formation

The covalent attachment of mPEG-CH2COOH to a biological molecule, typically at a primary amine (e.g., a lysine residue or the N-terminus), is a multi-step process. The most robust and widely used method involves carbodiimide chemistry, which transforms the stable carboxylic acid into an amine-reactive intermediate.[9][11][12]

3.1 Step 1: Activation with EDC The process begins with the activation of the terminal carboxyl group using a water-soluble carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[13] This intermediate is susceptible to rapid hydrolysis in an aqueous environment, which would reverse the activation and reduce conjugation efficiency.

3.2 Step 2: Stabilization with NHS To mitigate hydrolysis and improve reaction yield, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced.[12][13] NHS rapidly reacts with the O-acylisourea intermediate, displacing the EDC byproduct and forming a more stable, amine-reactive NHS-ester.[13] This semi-stable intermediate has a longer half-life in aqueous solution, allowing for a more controlled and efficient subsequent reaction with the target amine.

3.3 Step 3: Nucleophilic Attack and Conjugation The NHS-ester is highly susceptible to nucleophilic attack by primary amines present on the target biomolecule. The amine's lone pair of electrons attacks the carbonyl carbon of the NHS-ester, forming a stable, covalent amide bond and releasing the NHS leaving group.[5][8][13] This final step completes the PEGylation, permanently tethering the PEG chain to the target molecule.

PEGylation_Mechanism cluster_activation Step 1 & 2: Activation cluster_conjugation Step 3: Conjugation mPEG mPEG-COOH Intermediate1 O-Acylisourea Intermediate (Unstable) mPEG->Intermediate1 + EDC EDC EDC EDC->Intermediate1 + EDC NHS NHS Intermediate2 mPEG-NHS Ester (Amine-Reactive) NHS->Intermediate2 + NHS - Isourea Byproduct Protein Protein-NH₂ Product PEGylated Protein (Stable Amide Bond) Protein->Product + Protein-NH₂ - NHS Intermediate1->Intermediate2 + NHS - Isourea Byproduct Intermediate2->Product + Protein-NH₂ - NHS Byproduct1 Isourea Byproduct Byproduct2 NHS

Caption: Chemical mechanism of mPEG-COOH conjugation via EDC/NHS chemistry.

Field-Proven Experimental Protocol

A successful PEGylation reaction hinges on the careful control of reaction parameters. This protocol is designed as a self-validating system where each step is justified by its underlying chemical principles.

4.1 Critical Parameters and Causality

  • pH Control: The reaction is performed in two stages with distinct pH optima. The activation of the carboxyl group with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carboxyl group and minimizes hydrolysis of the NHS ester.[13][14][15] The subsequent coupling to the primary amine is most efficient at a neutral to slightly basic pH (7.0-8.5), where the target amine is deprotonated and thus more nucleophilic.[14][15]

  • Buffer Selection: It is critical to use buffers that do not contain competing functional groups.[14][15]

    • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer is ideal as it is a non-amine, non-carboxylate buffer effective in the acidic pH range.[12][14]

    • Coupling Buffer: Phosphate-buffered saline (PBS) or borate buffer (pH 7.2-8.0) is recommended for the second step. Buffers like Tris or glycine must be avoided as their primary amines will react with the NHS-ester, quenching the reaction.[15]

  • Molar Ratios: A molar excess of the PEG reagent and activation chemicals (EDC/NHS) relative to the protein is typically used to drive the reaction to completion. The optimal ratio must be determined empirically to achieve the desired degree of PEGylation without causing excessive modification that could lead to loss of biological activity.

4.2 Materials and Reagents

  • mPEG10-CH2COOH

  • Target protein containing primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 20 mM PBS, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System (e.g., Size Exclusion Chromatography column)

4.3 Step-by-Step Two-Stage PEGylation Protocol

  • Reagent Preparation: Dissolve the protein in ice-cold Coupling Buffer to the desired concentration. Dissolve this compound, EDC, and NHS in ice-cold Activation Buffer immediately before use. EDC and NHS solutions are susceptible to hydrolysis and should be prepared fresh.

  • Activation of mPEG-COOH: In a separate reaction vessel, mix the mPEG-COOH solution with a 2- to 10-fold molar excess of EDC and NHS.[14] Incubate for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive mPEG-NHS ester.

  • Conjugation Reaction: Add the activated mPEG-NHS ester solution from Step 2 to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5. If necessary, adjust the pH by adding a small amount of concentrated, non-amine buffer. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[14] Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with and deactivate any remaining mPEG-NHS ester.

  • Purification: Remove unreacted PEG, byproducts, and quenching reagents from the PEGylated protein conjugate using size exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.

PEGylation_Workflow Prep 1. Reagent Preparation - Protein in Coupling Buffer (pH 7.4) - PEG, EDC, NHS in Activation Buffer (pH 6.0) Activation 2. Activation Step - Mix PEG + EDC + NHS - Incubate 15-30 min @ RT Prep->Activation Coupling 3. Conjugation Step - Add activated PEG to Protein - Incubate 2h @ RT or O/N @ 4°C Activation->Coupling pH shift to 7.2-7.5 Quench 4. Quenching Step - Add Tris Buffer - Incubate 15-30 min @ RT Coupling->Quench Purify 5. Purification - Size Exclusion Chromatography (SEC) - or Dialysis Quench->Purify Analyze 6. Characterization - SDS-PAGE, MS, SEC-MALS Purify->Analyze

Caption: Standard experimental workflow for protein PEGylation with mPEG-COOH.

Characterization and Quality Control

Post-purification, it is imperative to characterize the PEGylated conjugate to confirm the reaction's success and assess the product's quality.[5][16] Heterogeneity in the degree of PEGylation and the site of attachment can significantly impact the therapeutic efficacy and must be carefully analyzed.[3]

Analytical TechniqueParameter MeasuredExpected Outcome for Successful PEGylation
SDS-PAGE Apparent Molecular WeightA distinct band shift to a higher molecular weight compared to the unmodified protein. The broadness of the band can indicate the degree of heterogeneity.
Mass Spectrometry (MS) Exact Mass & Degree of PEGylationESI-MS or MALDI-MS can confirm the covalent addition of PEG chains and resolve species with different numbers of attached PEGs (e.g., mono-, di-, tri-PEGylated).[3][16]
Peptide Mapping Site of PEGylationThe protein is digested, and the resulting peptides are analyzed by LC-MS/MS to identify the specific lysine residues or N-terminus where PEG has been attached.[5]
Size Exclusion Chromatography (SEC) Purity & Aggregation StateConfirms the removal of unreacted PEG and byproducts. Can also detect the presence of high molecular weight aggregates.
Biological Activity Assay Functional IntegrityA relevant in vitro assay to confirm that the PEGylated protein retains its desired biological function, as steric hindrance from the PEG chain can sometimes impact activity.

Conclusion

The use of mPEG-CH2COOH for PEGylation is a powerful and controllable method for enhancing the properties of therapeutic biomolecules. Its mechanism, centered on the robust and well-understood EDC/NHS activation chemistry, allows for the formation of stable amide bonds with primary amines on a target molecule. Success in the laboratory and in manufacturing relies on a scientist's understanding of the causality behind the protocol—specifically, the critical roles of pH, buffer composition, and reagent stoichiometry. By following a logically structured protocol and employing rigorous analytical characterization, researchers can produce well-defined, effective PEGylated conjugates for the next generation of therapeutics.

References

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Navigating the PEGylated Frontier: A Technical Guide to the Safe Handling of mPEG10-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Nuances of mPEG10-Acetic Acid in Advanced Research

Methoxy-polyethylene glycol-acetic acid, specifically with ten ethylene glycol units (mPEG10-acetic acid), represents a critical class of reagents in modern bioconjugation, drug delivery, and surface modification.[1][] Its defined chain length and terminal carboxylic acid group offer researchers precise control over the hydrophilicity, biocompatibility, and pharmacokinetic properties of modified molecules and materials.[3][4] The carboxylic acid moiety serves as a versatile handle for covalently linking the PEG chain to primary amines on proteins, peptides, or other amine-containing molecules, typically through the formation of a stable amide bond.[3][5] This guide provides an in-depth, experience-driven framework for the safe and effective handling of mPEG10-acetic acid, ensuring both the integrity of your research and the safety of laboratory personnel. While polyethylene glycols (PEGs) are generally regarded as having low toxicity, the specific reactivity of the terminal functional group necessitates a detailed and cautious approach.[6]

Section 1: Physicochemical Properties and Hazard Profile

A thorough understanding of the physicochemical properties of mPEG10-acetic acid is fundamental to its safe handling. While a specific Safety Data Sheet (SDS) for mPEG10-acetic acid is not consistently available across all suppliers, we can synthesize critical information from available data for mPEG-acetic acid derivatives and related compounds.

Table 1: Key Physicochemical and Safety Data for mPEG10-Acetic Acid

PropertyValue/InformationSource(s)
Chemical Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid[1]
CAS Number 908258-58-2[1][]
Molecular Formula C23H46O13[1]
Molecular Weight 530.60 g/mol [1][]
Appearance May appear as a white to off-white powder or a waxy, semi-solid material, which is common for low molecular weight PEGs.[5]
Solubility Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohols and toluene, and not soluble in ether.[5]
Purity Typically ≥95% or ≥98% depending on the supplier.[1][7]
Primary Hazard While PEGs are generally of low toxicity, concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[8][9] The acidic nature of mPEG10-acetic acid warrants caution.
Reactivity The terminal carboxylic acid is reactive towards primary amines in the presence of coupling agents (e.g., EDC, NHS).[3][10] Avoid contact with strong oxidizing agents.[11]

Hazard Identification and Causality:

The primary hazard associated with mPEG10-acetic acid stems from its terminal carboxylic acid group. While the long PEG chain mitigates some of the properties of pure acetic acid, it should still be handled as a potential skin and eye irritant.[9][12] Inhalation of dust or aerosols should be avoided, as this can cause respiratory tract irritation.[9] The reactivity of the carboxylic acid, while essential for its intended use, also means it can react with incompatible materials.

Section 2: Prudent Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to maintaining the stability of mPEG10-acetic acid and ensuring user safety.

Personal Protective Equipment (PPE): Your First Line of Defense

A standard PPE ensemble is mandatory when handling mPEG10-acetic acid in any form.[13][14]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[13][15]

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[15][16]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[13][14]

  • Respiratory Protection: For weighing or handling procedures that may generate dust, a NIOSH-approved N95 or P1 dust mask should be used.[15] All handling of the solid and preparation of stock solutions should be conducted in a well-ventilated chemical fume hood.[13]

Workflow for Safe Handling and Use

The following workflow outlines the best practices for handling mPEG10-acetic acid, from receiving the product to its use in a typical conjugation reaction.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_reaction Reaction Setup cluster_cleanup Post-Reaction A Receive and Log mPEG10-acetic acid B Store at -20°C or lower in a desiccated environment A->B C Equilibrate vial to room temperature before opening B->C D Weigh required amount of mPEG10-acetic acid E Dissolve in anhydrous DMSO or DMF to create a stock solution D->E F Activate carboxylic acid (e.g., with EDC/NHS) E->F G Add activated PEG to amine-containing molecule in an appropriate buffer F->G H Quench reaction G->H I Dispose of waste in segregated, labeled containers H->I G Spill Spill Occurs SmallSpill Is the spill small and contained? Spill->SmallSpill Trained Are you trained and equipped to handle it? SmallSpill->Trained Yes Evacuate Evacuate the area. Alert others. Call emergency services. SmallSpill->Evacuate No Cleanup Clean up with appropriate absorbent material Trained->Cleanup Yes Trained->Evacuate No Dispose Place waste in a sealed, labeled container for disposal Cleanup->Dispose

Caption: Decision-making flowchart for mPEG10-acetic acid spills.

For small spills of solid material, carefully sweep it up, avoiding dust formation, and place it in a sealed, labeled container for disposal. [15]For small liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill, then collect it into a labeled waste container. [11]For large or unmanageable spills, evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) department or emergency services. [17][18]

Section 4: Waste Disposal

Proper disposal of mPEG10-acetic acid and associated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Segregation of Waste: Designate a specific, clearly labeled waste container for mPEG10-acetic acid and any materials contaminated with it (e.g., pipette tips, gloves). [12][14]Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. [12]* Disposal of Unused Reagent: Unused or waste mPEG10-acetic acid should be disposed of through a licensed chemical waste disposal contractor. [14]While PEGs themselves are generally not considered hazardous waste, the acidic functional group and good laboratory practice dictate that it should not be disposed of down the drain or in regular trash. [14][19][20]* Disposal of Contaminated Materials: All materials that have come into contact with mPEG10-acetic acid should be considered contaminated and disposed of in the designated chemical waste container. [12]* Final Disposal: The sealed and labeled waste container must be disposed of in accordance with all local, regional, and national regulations. [12]Always consult your institution's EHS office for specific guidelines.

Conclusion

mPEG10-acetic acid is a valuable tool for researchers in drug development and materials science. Its safe and effective use hinges on a comprehensive understanding of its properties and a disciplined approach to handling. By internalizing the principles and protocols outlined in this guide—from diligent use of PPE and proper storage to prepared emergency responses—scientists can confidently leverage the capabilities of this versatile reagent while maintaining the highest standards of laboratory safety.

References

  • BenchChem. (n.d.). Proper Disposal of m-PEG8-MS: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of m-PEG4-CH2-methyl ester.
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  • BenchChem. (2025). Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals.
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  • JenKem Technology. (2022). PEG Storage and Handling Conditions.
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  • ChemicalBook. (n.d.). mPEG3-CH2COOH CAS#: 16024-60-5.
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  • Reddit. (2024). How to dispose of these chemicals?.
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  • Biochempeg Scientific Inc. (2015). SAFETY DATA SHEET.
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • BOC Sciences. (n.d.). m-PEG10-COOH | CAS 2409969-94-2.
  • Polysciences. (2025). Amine PEG carboxylic acid hydrochloride, Mp 3000.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • The Royal Society of Chemistry. (2014). Introducing Mecaptoacetic Acid Locking Imine Reaction into Polymer Chemistry as a Green Click Reaction.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Biopharma PEG. (n.d.). mPEG10-OH, Decaethylene Glycol Monomethyl Ether.
  • Sigma-Aldrich Inc. (n.d.). Acetic acid - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. (n.d.). ACETIC ACID SOLUTION 10% MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • (n.d.). SAFETY DATA SHEET Acetic acid 99.85%.

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A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity mPEG10-CH2COOH for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of each component in a therapeutic formulation is paramount. This guide provides an in-depth technical overview of sourcing and qualifying high-purity methoxy(polyethylene glycol) with a terminal carboxylic acid group (mPEG10-CH2COOH), a critical linker in bioconjugation and drug delivery systems. We will delve into the essential criteria for supplier selection, robust analytical methods for quality control, and the overarching principles of ensuring batch-to-batch consistency for this vital raw material.

The Critical Role of this compound in Advanced Therapeutics

Methoxy(polyethylene glycol) linkers are indispensable tools in modern drug development. The this compound variant, with its defined chain length of ten ethylene glycol units, offers a balance of hydrophilicity and a reactive carboxylic acid terminus for conjugation to amine-containing molecules such as proteins, peptides, and small-molecule drugs. This process, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a therapeutic agent by:

  • Increasing Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drugs in aqueous environments.

  • Prolonging Circulation Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, extending its time in circulation.

  • Reducing Immunogenicity: The PEG chain can shield the therapeutic molecule from the host's immune system, decreasing the likelihood of an immune response.

Given these critical functions, the purity and quality of the this compound raw material are non-negotiable. Impurities can lead to a cascade of downstream issues, including inconsistent drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs), altered biological activity, and potential immunogenic reactions.

Selecting a High-Purity this compound Supplier: A Multifaceted Approach

Choosing a reliable supplier for this compound extends beyond simply comparing prices. For pharmaceutical applications, a rigorous supplier qualification process is essential to ensure a consistent and high-quality supply chain. This process should be guided by Good Manufacturing Practice (GMP) principles for raw materials.[1][2]

A comprehensive supplier audit checklist should be employed, covering aspects such as facility and grounds, quality management systems, and regulatory compliance.[2][3][4][5][6] Key considerations include:

  • Quality Management System (QMS): A robust QMS is a strong indicator of a supplier's commitment to quality. Look for certifications such as ISO 9001 and ISO 13485, which demonstrate adherence to internationally recognized quality standards.[7][8][9][10][11] Furthermore, compliance with ICH Q7 guidelines for Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a high level of assurance for materials intended for pharmaceutical use.[1][12][13][14][15]

  • Manufacturing Capabilities: Inquire about the supplier's synthesis and purification processes. For PEG derivatives, the ability to control polymerization and minimize polydispersity is crucial. A supplier with in-house polymerization capabilities can often offer better batch-to-batch consistency.[8]

  • Analytical Capabilities: The supplier should have a comprehensive suite of analytical techniques to characterize their products thoroughly. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

  • Documentation and Transparency: Reputable suppliers will readily provide detailed Certificates of Analysis (CoA) for each batch. A comprehensive CoA is a legal document that certifies the quality of the material and confirms it meets the defined specifications.[16] They should also be transparent about their manufacturing processes and any changes to them.

Below is a comparative overview of prominent commercial suppliers of high-purity this compound:

SupplierReported PurityQuality System/Manufacturing StandardsAvailable Analytical Data
Biopharma PEG Scientific Inc. ≥98%[17][18]Offers a wide range of PEG products from lab to commercial scale.[17][19]Product specifications including MW and purity are available on their website.[17]
BroadPharm 98%[20]States adherence to a Quality Management system with certified ISO:9001 standard. Employs NMR and HPLC as primary QC methods.[21]Provides the option to view NMR and SDS data on their product pages.[20]
JenKem Technology USA High purity (>99%) for some PEG raw materials.[8]ISO 9001 and ISO 13485 certified; adheres to ICH Q7 guidelines for GMP manufacture.[7][8][9][10][11] Offers large-scale GMP manufacturing.[8][9][11]Emphasizes in-house polymerization for batch-to-batch consistency.[7]
PurePEG >97%[18]Provides high-purity PEG reagents.[18]Product specifications are listed on their website.

This table is based on publicly available information and is not exhaustive. Direct inquiry with suppliers is recommended for the most current and detailed information.

Supplier Selection Workflow

The process of selecting a qualified supplier can be visualized as a structured workflow to ensure all critical aspects are considered.

SupplierSelection cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: In-depth Evaluation cluster_Phase3 Phase 3: Final Selection & Onboarding Identify_Needs Identify Project Requirements (Purity, Quantity, GMP) Market_Research Market Research & Identify Potential Suppliers Identify_Needs->Market_Research Request_Info Request Preliminary Information (e.g., Product Specs, Quality System Overview) Market_Research->Request_Info Audit Conduct Supplier Audit (Remote or On-site) Request_Info->Audit Request_Sample Request Material Sample & Certificate of Analysis Audit->Request_Sample Internal_QC Perform In-house QC Testing on Sample Request_Sample->Internal_QC Evaluate_Results Evaluate Audit Findings & QC Results Internal_QC->Evaluate_Results Select_Supplier Select Primary Supplier (and potential secondary) Evaluate_Results->Select_Supplier Quality_Agreement Establish Quality Agreement Select_Supplier->Quality_Agreement Approved_Supplier_List Add to Approved Supplier List Quality_Agreement->Approved_Supplier_List

Caption: A workflow diagram illustrating the key stages in selecting and qualifying a raw material supplier.

Incoming Quality Control: A Self-Validating System for this compound

Upon receiving a shipment of this compound, it is crucial to have a robust in-house quality control (QC) protocol to verify the supplier's Certificate of Analysis and ensure the material meets the required specifications. This process is a cornerstone of GMP for raw materials.[22]

Workflow for Incoming Raw Material QC

QC_Workflow cluster_Receiving Receiving & Documentation cluster_Testing Analytical Testing cluster_Disposition Disposition Receive_Material Receive Material & CoA Documentation_Review Review CoA & Shipping Documents Receive_Material->Documentation_Review Quarantine Place Material in Quarantine Documentation_Review->Quarantine Sampling Perform Representative Sampling Quarantine->Sampling NMR_Analysis ¹H NMR Analysis (Structure & Purity) Sampling->NMR_Analysis HPLC_Analysis HPLC-MS/CAD/ELSD (Purity & Impurities) Sampling->HPLC_Analysis MS_Analysis Mass Spectrometry (Molecular Weight) Sampling->MS_Analysis Compare_Results Compare Results to Specifications NMR_Analysis->Compare_Results HPLC_Analysis->Compare_Results MS_Analysis->Compare_Results Release Release for Use Compare_Results->Release Meets Specs Reject Reject & Investigate Compare_Results->Reject Fails Specs

Caption: A workflow for the quality control testing of incoming raw materials.

Experimental Protocol: ¹H NMR Spectroscopy for Structural Verification and Purity Assessment

¹H NMR is a powerful technique for confirming the chemical structure of this compound and assessing its purity.[23][24][25][26][27]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[23]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to set include an adequate number of scans for a good signal-to-noise ratio and a sufficient relaxation delay (D1) to ensure accurate integration.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation:

    • Methoxy Group: A singlet peak around 3.38 ppm corresponding to the three protons of the terminal methoxy group (-OCH₃).

    • PEG Backbone: A large, broad multiplet centered around 3.64 ppm, representing the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

    • Methylene Adjacent to Carboxylic Acid: A triplet around 4.1-4.2 ppm corresponding to the two protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

    • Carboxylic Acid Proton: A broad singlet at a higher chemical shift (typically >10 ppm), which may or may not be clearly visible depending on the solvent and concentration.

  • Purity Assessment: The purity can be estimated by comparing the integration of the characteristic end-group signals (methoxy and methylene adjacent to the acid) to the integration of the PEG backbone. The presence of unexpected signals may indicate impurities.

Experimental Protocol: HPLC for Purity Determination

HPLC is the workhorse for determining the purity of PEG derivatives. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are often employed.[28][29]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[30]

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.

    • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: CAD, ELSD, or MS.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the this compound. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.[22][31][32]

Expected Results:

The mass spectrum will show a distribution of peaks corresponding to the PEG oligomers with different numbers of ethylene glycol units. The most abundant peak should correspond to the expected molecular weight of this compound (approximately 530.6 g/mol ). The presence of a charge stripping agent like triethylamine can simplify the mass spectrum by reducing the charge states of the PEG molecules.[31]

Conclusion: A Commitment to Quality

The successful development and commercialization of PEGylated therapeutics hinge on the quality of the raw materials. For a critical linker like this compound, a comprehensive approach to supplier qualification and in-house quality control is not just a regulatory requirement but a scientific necessity. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their supply chain, the consistency of their manufacturing processes, and ultimately, the safety and efficacy of their therapeutic products.

References

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Methodological & Application

Application Notes and Protocols for Protein Conjugation with mPEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a cornerstone of modern drug development. This bioconjugation strategy offers a multitude of benefits, including enhanced serum half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2] The mPEG10-CH2COOH reagent is a monodisperse PEG linker featuring ten ethylene glycol units, terminating in a methoxy group at one end and a carboxylic acid at the other. This structure allows for the controlled, covalent attachment to proteins, typically through the primary amines of lysine residues or the N-terminus, via amide bond formation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective conjugation of proteins with this compound. We will delve into the underlying chemistry, provide detailed, step-by-step protocols for conjugation and purification, and outline robust methods for the characterization of the final PEGylated protein conjugate. The causality behind each experimental choice is explained to ensure scientific integrity and successful outcomes.

Principle of the Method: Two-Step Carbodiimide Chemistry

The conjugation of this compound to a protein is most commonly achieved using a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This method offers a balance of efficiency and control.

The process unfolds in two distinct stages, each with its own optimal pH range:

  • Activation of this compound: In the first step, the carboxyl group of the PEG linker is activated by EDC in a slightly acidic environment (pH 4.5-6.0).[5][6] This reaction forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis.[4][5] To enhance stability and efficiency, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4]

  • Conjugation to the Protein: In the second step, the pH of the reaction is raised to a neutral or slightly basic range (pH 7.0-8.5).[5] At this pH, the primary amine groups on the protein (the ε-amino group of lysine residues and the α-amino group of the N-terminus) are deprotonated and act as effective nucleophiles. These amines attack the NHS ester, displacing the NHS leaving group and forming a stable amide bond, thus covalently linking the PEG chain to the protein.[7]

This two-step approach is advantageous as it allows for the activation of the PEG linker separately before introducing the protein. This minimizes the risk of protein-protein crosslinking, which can be a concern with one-pot EDC reactions.[4][6]

Materials and Equipment

Reagents
  • Target protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Dialysis or Desalting Buffer: e.g., PBS, pH 7.4

  • High-purity water

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Equipment
  • pH meter

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Spectrophotometer (for protein concentration determination)

  • Dialysis tubing or cassettes (with appropriate molecular weight cut-off)

  • Centrifugal desalting columns

  • Chromatography system (e.g., FPLC, HPLC)

  • Size Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column

  • SDS-PAGE equipment

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Experimental Workflow Overview

The overall process for protein PEGylation with this compound is a multi-stage procedure that requires careful execution and validation at each step.

Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Prot_Prep Protein Preparation (Buffer Exchange) Activation Activation of This compound (EDC/NHS, pH 6.0) Prot_Prep->Activation PEG_Prep PEG Reagent Preparation PEG_Prep->Activation Coupling Coupling to Protein (pH 7.2-7.5) Activation->Coupling Quenching Reaction Quenching Coupling->Quenching Purification Purification of PEG-Protein Conjugate (SEC or IEX) Quenching->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: A high-level overview of the protein PEGylation workflow.

Detailed Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxyl group on the PEG linker using EDC and NHS.

  • Reagent Preparation:

    • Prepare fresh Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Allow EDC and NHS to equilibrate to room temperature before opening.

    • Prepare stock solutions of EDC and NHS immediately before use in high-purity water or Activation Buffer.

    • Dissolve this compound in the Activation Buffer.

  • Activation Reaction:

    • In a reaction vial, combine the this compound solution with freshly prepared EDC and NHS solutions.

    • A typical molar excess is 2-10 fold of EDC and NHS over the amount of this compound.[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Protein Conjugation

This protocol details the coupling of the activated PEG linker to the target protein.

  • Protein Preparation:

    • Ensure the target protein is in an amine-free buffer, such as the Coupling Buffer (PBS, pH 7.2-7.5). If necessary, perform a buffer exchange using dialysis or a desalting column.

    • The presence of primary amines (e.g., Tris or glycine) in the protein buffer will compete with the protein for the activated PEG, reducing conjugation efficiency.[9]

    • Determine the protein concentration accurately using a suitable method (e.g., A280, BCA assay).

  • Coupling Reaction:

    • Immediately after the activation step, add the activated this compound solution to the protein solution.

    • The molar ratio of activated PEG to protein will need to be optimized to achieve the desired degree of PEGylation. A starting point is often a 5 to 20-fold molar excess of PEG.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5] The lower temperature may be preferable for sensitive proteins.

  • Reaction Quenching:

    • To stop the reaction, add a quenching reagent such as Tris or hydroxylamine to a final concentration of 10-50 mM.[8] This will hydrolyze any unreacted NHS-activated PEG.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification of the PEGylated Protein

Purification is a critical step to remove unreacted PEG, excess reagents, and to separate the PEGylated protein from the unmodified protein.[1] The choice of method depends on the properties of the protein and the degree of PEGylation.

Purification MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius. PEGylation increases the size of the protein.Efficiently removes unreacted, low molecular weight PEG and other small molecules. Can separate native protein from PEGylated forms.[][11]
Ion-Exchange Chromatography (IEX) Separation based on surface charge. PEGylation can shield charged residues, altering the protein's isoelectric point.Can separate proteins with different degrees of PEGylation (e.g., mono-, di-PEGylated) and positional isomers.[][12]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity. PEG is hydrophilic and can alter the surface hydrophobicity of the protein.An alternative or complementary method to IEX, particularly for polishing steps.[12][13]
Reverse Phase Chromatography (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase.Often used for analytical characterization and can separate positional isomers.[]
Protocol 3: Purification using Size Exclusion Chromatography (SEC)
  • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Concentrate the quenched reaction mixture if necessary.

  • Load the sample onto the SEC column.

  • Elute the sample with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

Characterization of the PEG-Protein Conjugate

Thorough characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and identify the sites of attachment.[14][15]

ReactionScheme cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.0-8.5) PEG_COOH mPEG10-O-(CH2)2-C(=O)OH mPEG10-Carboxylic Acid O_acylisourea {O-acylisourea intermediate (unstable)} PEG_COOH->O_acylisourea + EDC EDC {EDC} NHS {NHS} Activated_PEG mPEG10-O-(CH2)2-C(=O)O-NHS Amine-Reactive NHS Ester Conjugate mPEG10-O-(CH2)2-C(=O)NH-Protein Stable Amide Bond Activated_PEG->Conjugate + Protein-NH2 O_acylisourea->Activated_PEG + NHS Protein Protein-NH2 Primary Amine

Caption: The two-step reaction scheme for EDC/NHS mediated PEGylation.

Characterization TechniqueInformation Obtained
SDS-PAGE Provides a qualitative assessment of PEGylation. PEGylated proteins will exhibit a higher apparent molecular weight and may run as a broader band compared to the unmodified protein.
Mass Spectrometry (MS) Determines the precise molecular weight of the conjugate, allowing for the confirmation of the number of PEG chains attached (degree of PEGylation).[14] Peptide mapping via LC-MS/MS can be used to identify the specific lysine residues that have been modified.[15]
HPLC (SEC, IEX, RP-HPLC) Assesses the purity and homogeneity of the conjugate. Can be used to quantify the different PEGylated species present in the sample.[14]
UV-Vis Spectrophotometry Used for protein concentration determination and to assess any changes in the protein's tertiary structure upon PEGylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Presence of amine-containing buffers.- Incorrect reaction pH.- Insufficient molar excess of PEG reagent.- Use fresh EDC/NHS solutions.- Perform buffer exchange into an amine-free buffer.- Verify the pH of activation and coupling buffers.- Optimize the molar ratio of PEG to protein.
Protein Precipitation - High protein concentration.- Change in protein solubility upon PEGylation.- Reduce protein concentration.- Add solubilizing agents (use with caution).- Optimize buffer conditions (pH, ionic strength).
High Polydispersity (multiple PEGylated species) - High molar excess of PEG.- Long reaction time.- Reduce the molar ratio of PEG to protein.- Shorten the reaction time.- Optimize purification to isolate the desired species.

Conclusion

The conjugation of proteins with this compound using EDC/NHS chemistry is a robust and widely applicable method for enhancing the therapeutic properties of biopharmaceuticals. Success hinges on a thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and rigorous purification and characterization of the final product. By following the detailed protocols and guidelines presented in this document, researchers can confidently and reproducibly generate high-quality PEG-protein conjugates, paving the way for further downstream applications and preclinical development.

References

  • Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329. [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of PEGylated proteins. Methods in Enzymology, 413, 105-121. [Link]

  • D'souza, A. A., & Shegokar, R. (2016). Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications. Expert Opinion on Drug Delivery, 13(9), 1257-1275. [Link]

  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Link]

Sources

Application Notes and Protocols for Nanoparticle Surface Modification Using mPEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The surface functionalization of nanoparticles is a critical determinant of their in vivo fate and therapeutic efficacy. This guide provides a comprehensive overview and detailed protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-acetic acid with 10 PEG units (mPEG10-CH2COOH). This heterobifunctional linker is instrumental in developing advanced nanomedicines by imparting "stealth" characteristics that enhance systemic circulation time and improve biocompatibility. We will delve into the underlying principles of PEGylation, the robust carbodiimide crosslinking chemistry for covalent attachment, and the essential characterization techniques to validate successful surface modification. The protocols provided herein are designed to be a self-validating system, ensuring reproducible and effective nanoparticle functionalization for applications in drug delivery, diagnostics, and bioimaging.

Introduction: The Imperative of Surface Modification in Nanomedicine

The interface between a nanoparticle and its biological environment dictates its journey through the body. Unmodified nanoparticles are often rapidly recognized by the mononuclear phagocyte system (MPS), leading to their premature clearance from circulation and limiting their accumulation at the target site.[1][2] Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a gold-standard strategy to overcome this biological barrier.[1][3]

The this compound linker is a discrete PEG derivative that offers precise control over the PEG layer thickness.[4][5] It features a methoxy group at one terminus, which prevents unwanted cross-linking, and a carboxylic acid group at the other, providing a reactive handle for covalent conjugation.[4][6] This guide focuses on leveraging this compound to create sterically stabilized nanoparticles with enhanced therapeutic potential.

Key Advantages of this compound Modification:

  • Enhanced Biocompatibility: The hydrophilic PEG chains form a protective hydration layer, minimizing non-specific protein adsorption (opsonization) and reducing immunogenicity.[7][8]

  • Prolonged Systemic Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer circulation half-lives, increasing the likelihood of reaching their intended target.[1][2][9]

  • Improved Colloidal Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation in biological media.[10]

  • Versatile Conjugation Chemistry: The terminal carboxylic acid allows for robust covalent attachment to nanoparticles possessing primary amine groups via well-established carbodiimide chemistry.[6]

Core Principle: Carbodiimide Crosslinking Chemistry

The covalent attachment of this compound to amine-functionalized nanoparticles is most commonly and efficiently achieved through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[8][11][12] This reaction forms a stable amide bond and proceeds in two principal steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[8][13]

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the nanoparticle surface to form a stable amide bond, releasing NHS.[13][14]

The following diagram illustrates the chemical reaction pathway for the EDC/NHS-mediated coupling of this compound to an amine-functionalized nanoparticle surface.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_esterification Step 2: NHS Ester Formation cluster_conjugation Step 3: Amide Bond Formation mPEG_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) mPEG_COOH->O_acylisourea + EDC EDC EDC NHS_ester mPEG10-CH2CO-NHS (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS PEG_NP PEGylated Nanoparticle NHS_ester->PEG_NP NP_NH2 Nanoparticle-NH2 NP_NH2->PEG_NP Stable Amide Bond

Diagram 1: EDC/NHS Coupling Mechanism. This diagram illustrates the two-step reaction for conjugating this compound to an amine-functionalized nanoparticle.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the surface modification of amine-functionalized nanoparticles with this compound. The following protocol is a general guideline and may require optimization based on the specific characteristics of the nanoparticles being used.

Materials and Reagents
  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.2-7.4)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0) or hydroxylamine (1 M, pH 8.5)

  • Washing Buffer: PBS or deionized water

  • Dry, water-miscible solvent (e.g., DMSO or DMF)

  • Centrifugal filter units or magnetic separator (for magnetic nanoparticles)

Step-by-Step Conjugation Protocol

The following diagram provides a high-level overview of the experimental workflow.

G A 1. Prepare Reagents B 2. Activate this compound with EDC/NHS A->B C 3. Add Activated PEG to Nanoparticle Suspension B->C D 4. Incubate for Conjugation C->D E 5. Quench Reaction D->E F 6. Purify PEGylated Nanoparticles E->F G 7. Characterize Nanoparticles F->G

Diagram 2: Experimental Workflow. A step-by-step overview of the nanoparticle PEGylation process.

Detailed Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of EDC and NHS in Activation Buffer immediately before use. A typical concentration is 10-50 mg/mL.

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Activation of this compound:

    • In a clean reaction tube, add the this compound solution.

    • To this solution, add EDC and NHS. A molar ratio of EDC:NHS:COOH of 2:1:1 to 5:2:1 is a good starting point for optimization.

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-5 mg/mL. Ensure a homogenous suspension, using sonication if necessary.

    • Add the activated this compound solution to the nanoparticle suspension. The molar excess of PEG to the estimated surface amine groups should be optimized, with a 10 to 50-fold molar excess being a common starting range.[10]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary, as the reaction of the NHS-ester with amines is most efficient at this pH range.[12]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.[7]

    • Incubate for 30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Pellet the nanoparticles by centrifugation. The required speed and duration will depend on the size and density of the nanoparticles. For magnetic nanoparticles, a magnetic separator can be used.

    • Carefully remove and discard the supernatant containing excess reagents and by-products.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the washing steps (centrifugation and resuspension) at least three times to ensure the complete removal of unreacted materials.

  • Storage:

    • Resuspend the final PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage. For long-term storage, -20°C is recommended.[]

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm the successful surface modification of nanoparticles with this compound. The following table summarizes key analytical techniques and the expected outcomes for PEGylated nanoparticles.[9]

Analytical TechniqueParameter MeasuredExpected Outcome for Successful PEGylation
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)An increase in the hydrodynamic diameter due to the attached PEG chains. A low PDI (<0.2) indicates a monodisperse and stable nanoparticle suspension.[16]
Zeta Potential Analysis Surface ChargeA shift in the zeta potential towards a more neutral value. The magnitude of the change will depend on the initial surface charge of the nanoparticles.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks (e.g., C=O stretching around 1650 cm⁻¹).[18]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition of the SurfaceAn increase in the carbon and oxygen signals and a decrease in the signals from the core nanoparticle material, confirming the presence of a PEG layer.[9]
Thermogravimetric Analysis (TGA) Weight Loss as a Function of TemperatureA distinct weight loss step corresponding to the thermal decomposition of the grafted PEG chains, which can be used to quantify the amount of PEG on the surface.[16][17]
¹H NMR Spectroscopy Chemical StructureFor some nanoparticle systems, NMR can be used to identify the characteristic peaks of the PEG chains and confirm their covalent attachment.[19]

Conclusion

The surface modification of nanoparticles with this compound is a robust and effective strategy to enhance their therapeutic potential. The protocols and characterization methods detailed in this guide provide a comprehensive framework for researchers to successfully PEGylate their nanoparticles, leading to improved biocompatibility, prolonged circulation, and enhanced drug delivery. By understanding the underlying chemistry and diligently validating the surface modification, scientists can develop next-generation nanomedicines with improved clinical outcomes.

References

  • Nanoparticles with different surface PEGylation degree were prepared by using as starting material α,β-poly(N-2-hydroxyethyl)-d,l-aspartamide (PHEA). PHEA was functionalized with a PEG amino-derivative for obtaining PHEA-PEG2000 copolymer. Both PHEA and PHEA-PEG2000 were derivatized with methacrylic anhydride (MA) for obtaining poly(hydroxyethylaspartamide methacrylated) (PHM) and poly(hydroxyethylaspartamide methacrylated)-PEGylated (PHM-PEG2000), respectively.
  • Synthesis and Characterization of PEGylated Gold Nanoparticles.
  • This compound is a linear monofunctional PEG linker with a carboxylic acid group (COOH) at the end. The carboxylic acid group provides a reactive site for conjugation with primary amines or other nucleophiles, enabling the attachment of biomolecules, drugs, or targeting ligands to the PEG chain. (Source: Biopharma PEG, Biopharma PEG)
  • Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy.
  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (Source: Unknown Source)
  • An antibody is coupled to a PEGylated gold nanoparticle through EDC/NHS chemistry. A reactive ester is created from a carboxyl group. Primary amines present in an introduced antibody react and covalently bind to the ester, without addition of a spacer.
  • The carboxylic acid groups on the PEG linker can be activated by adding appropriate amounts of EDC and NHS to the modified surface in a small amount of Buffer B and reacting for 15 minutes at room temperature. For best results, perform this reaction at pH 5-6. (Source: BroadPharm, BroadPharm)
  • PEG modification of carboxylated nanoparticles. NP surface carboxylic acids are activated via EDC/NHS chemistry and then reacted with the amine group of the bifunctional amine‐ and carboxymethyl‐terminated PEG.
  • PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions. (Source: RSC Publishing, RSC Advances)
  • The FA conjugation was done by EDC/NHS method. EDC reacts with the carboxyl group of FA and forms active o‐acylisourea intermediate. It displaces the primary amine present on the NPs surface and forms the amide bond. NHS is further used along with EDC to improve the efficiency of coupling, since, o‐acylisourea intermediate is unstable in aqueous solutions.
  • m-PEG10-COOH is a hydrophilic PEG-based ADC linker intermediate featuring a 10-unit PEG spacer and carboxyl terminal. It enhances antibody solubility, improves conjugation efficiency, and provides stability for controlled drug release in antibody-drug conjugate development and targeted cancer therapy. (Source: BOC Sciences, BOC Sciences)
  • Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG10-azide. (Source: Benchchem, BenchChem)
  • Instructions for the use of (PEG)n-Amine Reagents. (Source: BroadPharm, BroadPharm)
  • Application Notes and Protocols for Surface Modification of Nanoparticles Using Azido-PEG10-CH2CO2-NHS. (Source: Benchchem, BenchChem)
  • Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery. (Source: Unknown Source)
  • Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH. (Source: Benchchem, BenchChem)
  • Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG5-CH2COOH. (Source: Benchchem, BenchChem)
  • Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG10-OH. (Source: Benchchem, BenchChem)
  • mPEG10-OCH2CH2COOH. (Source: PurePEG, PurePEG)
  • Innovations in Nanotechnology: Leveraging mPEG-NPC for Nanoparticle Functionaliz
  • mPEG-COOH (mPEG-Acid) is one of carboxylic acid (-COOH) functionalized polyethylene glycol derivatives that can be used to modify proteins, peptides, particles and other materials with their free acid group. (Source: Biopharma PEG, Biopharma PEG)
  • Monodispersed Methoxy PEG (mPEG). (Source: Biopharma PEG, Biopharma PEG)
  • Decaethylene Glycol Monomethyl Ether, also known as mPEG10-OH, is a PEG derivative commonly used as a solvent, surfactant, or coupling agent in various industrial and pharmaceutical applications. (Source: Biopharma PEG, Biopharma PEG)
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. (Source: RSC Publishing, Nanoscale)
  • Application Notes and Protocols: Surface Modification of Nanoparticles with di-Maleimide-PEG-COOH (diMal-O-CH2COOH). (Source: Benchchem, BenchChem)
  • Questioning the Use of PEGylation for Drug Delivery. (Source: NIH, PMC)
  • Methoxy Linear PEG, mPEG for PEGyll
  • The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres. (Source: PubMed Central, PubMed Central)
  • Evaluation of PEG and mPEG-co-(PGA-co-PDL) microparticles loaded with sodium diclofenac. (Source: PubMed Central, PubMed Central)

Sources

Harnessing mPEG10-CH2COOH for Precision-Targeted Drug Delivery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the strategic application of methoxy-polyethylene glycol-acetic acid (mPEG10-CH2COOH), a discrete PEG linker, in the design and development of targeted drug delivery systems. We will move beyond theoretical concepts to provide actionable protocols and the causal reasoning behind critical experimental choices, empowering you to effectively integrate this versatile linker into your research and development workflows.

Foundational Principles: The Strategic Advantage of this compound in Drug Delivery

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established strategy to enhance the therapeutic profiles of drugs, biologics, and nanoparticles. This compound, with its defined chain length of ten ethylene glycol units, a terminal methoxy group, and a reactive carboxylic acid, offers a unique set of advantages for creating sophisticated drug delivery constructs.

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 908258-58-2[1][2]
Molecular Formula C₂₃H₄₆O₁₃[2]
Molecular Weight 530.60 g/mol [2]
Appearance Varies (can be a viscous liquid or waxy solid)[2]
Storage Recommended at -5°C, desiccated and protected from light[1][3]

The core benefits of employing this compound in your drug delivery system are multifaceted:

  • Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.

  • Prolonged Systemic Circulation: The hydrodynamic radius imparted by the PEG chain creates a "stealth" effect, sterically hindering opsonization and subsequent clearance by the reticuloendothelial system (RES). This leads to a longer circulation half-life of the therapeutic agent.

  • Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on therapeutic proteins or nanoparticles, reducing their immunogenic potential.

  • Controlled Reactive Terminus: The terminal carboxylic acid provides a versatile handle for covalent conjugation to a wide array of biomolecules and surfaces bearing primary amines, such as proteins, peptides, and amine-functionalized nanoparticles.

The defined length of this compound is particularly advantageous for ensuring batch-to-batch consistency and a well-defined pharmacokinetic profile of the final conjugate, a critical aspect for regulatory approval.

Core Application: Conjugation of this compound to Targeting Ligands and Payloads

The primary utility of this compound lies in its ability to act as a flexible linker, connecting a therapeutic payload to a targeting moiety or a drug carrier. The most common and robust method for achieving this is through carbodiimide chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid of the PEG linker and a primary amine on the target molecule.

The Chemistry of Activation: EDC/NHS Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are the reagents of choice for activating the carboxylic acid of this compound. This two-step process is crucial for efficient and stable conjugation.

EDC_NHS_Activation mPEG_COOH This compound Reactive_Intermediate O-acylisourea (unstable) mPEG_COOH->Reactive_Intermediate + EDC EDC EDC NHS_Ester mPEG10-CH2-NHS (amine-reactive) Reactive_Intermediate->NHS_Ester + NHS NHS NHS Conjugate mPEG10-Conjugate (stable amide bond) NHS_Ester->Conjugate + Amine_Molecule Amine_Molecule Target Molecule (Protein, Peptide, etc.) with -NH2

Figure 1: EDC/NHS activation of this compound.

Causality Behind the Method: The O-acylisourea intermediate formed upon reaction with EDC is highly reactive but also prone to hydrolysis in aqueous environments. NHS is introduced to react with this intermediate, forming a more stable NHS ester. This semi-stable ester can then efficiently react with primary amines to form a stable amide bond, minimizing side reactions and improving conjugation efficiency.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for your experiments. Optimization of molar ratios, reaction times, and purification methods may be necessary depending on the specific properties of your drug, targeting ligand, or nanoparticle system.

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol details the conjugation of this compound to primary amines (lysine residues and the N-terminus) on an antibody.

Materials:

  • This compound

  • Targeting Antibody (in a suitable buffer, e.g., PBS pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh 10 mg/mL solutions of EDC and NHS in chilled Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 20- to 50-fold molar excess of this compound (from stock solution) with the appropriate volumes of freshly prepared EDC and NHS solutions. The final volume of the activation mixture should be kept minimal.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • While the activation reaction is proceeding, prepare the antibody solution in Conjugation Buffer at a concentration of 1-5 mg/mL.

    • Add the activated this compound solution to the antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

    • Purify the antibody-mPEG10 conjugate using a pre-equilibrated SEC column or by dialysis against PBS at 4°C with multiple buffer changes.[4]

Antibody_Conjugation_Workflow start Start reagent_prep Prepare Reagents (this compound, EDC, NHS) start->reagent_prep activation Activate this compound (15-30 min, RT) reagent_prep->activation conjugation Conjugate to Antibody (2-4h RT or O/N 4°C) activation->conjugation quenching Quench Reaction (30 min, RT) conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate purification->characterization end End characterization->end

Sources

Application Notes and Protocols for mPEG10-CH2COOH Conjugation via EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of mPEG10-CH2COOH in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of biomolecules. It can improve solubility, extend circulating half-life, and reduce immunogenicity.[1] The choice of the PEG reagent is critical and dictates the ultimate characteristics of the conjugate. This compound is a discrete (monodisperse) PEG linker featuring a methoxy-terminated chain of ten ethylene glycol units and a terminal carboxylic acid. Its defined, short-chain structure offers precise control over the linker length, avoiding the polydispersity inherent in traditional PEG polymers. This precision is invaluable in applications where stoichiometry and conjugate homogeneity are paramount.

This application note provides a comprehensive guide to the conjugation of this compound to primary amine-containing molecules (e.g., proteins, peptides, small molecule drugs) using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. We will delve into the mechanistic underpinnings of this "zero-length" crosslinking reaction, provide a detailed, field-proven protocol, and offer extensive troubleshooting guidance to empower researchers in achieving successful and reproducible conjugations.

The Chemistry of Control: Understanding the EDC/NHS Reaction

The EDC/NHS coupling reaction is a two-step process designed to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The brilliance of this method lies in its ability to convert a weakly reactive carboxylic acid into a highly reactive, yet manageable, intermediate.

Step 1: Carboxyl Activation with EDC. The reaction is initiated by the addition of EDC, a water-soluble carbodiimide. EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[3]

Step 2: Stabilization with NHS and Amine Coupling. The O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid and reduce conjugation efficiency. To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2] This semi-stable ester has a half-life of minutes to hours, providing a wider window for the desired reaction with a primary amine.[2] The final step is the nucleophilic attack by a primary amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[3] This coupling step is most efficient at a physiological to slightly basic pH (7.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[4]

dot graph "EDC_NHS_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} Caption: Two-step EDC/NHS reaction mechanism for amide bond formation.

Quantitative Parameters for a Robust Protocol

The success of EDC/NHS conjugation is contingent upon careful control of key reaction parameters. The following tables provide empirically derived starting points for your experiments. Optimization for each specific application is highly recommended.

Table 1: Recommended Molar Ratios of Reagents

Reagent Molar Ratio (relative to this compound) Causality and Rationale
EDC 2 - 10 fold molar excess Ensures efficient activation of the carboxyl group. A higher excess may be needed to compensate for hydrolysis in aqueous buffer.[1][3]
NHS/Sulfo-NHS 2 - 5 fold molar excess Stabilizes the activated carboxyl group by converting the O-acylisourea intermediate to a more stable NHS ester, increasing the overall yield.[1]

| Amine-Molecule | 1 - 1.5 fold molar excess | A slight excess of the amine-containing molecule can help drive the reaction to completion. However, this should be optimized to avoid difficulties in downstream purification. |

Table 2: Critical pH and Incubation Parameters

Step Parameter Recommended Range Causality and Rationale
Activation pH 4.5 - 6.0 Maximizes the efficiency of EDC-mediated carboxyl activation while minimizing hydrolysis of EDC itself.[4]
Buffer MES A non-amine, non-carboxylate buffer is critical to prevent side reactions. MES is an excellent choice for this pH range.[3]
Time/Temp 15 - 30 minutes at Room Temp Sufficient time for NHS-ester formation. Longer times can lead to hydrolysis of the intermediate.[2]
Coupling pH 7.0 - 8.5 Favors the deprotonated, nucleophilic state of primary amines for efficient reaction with the NHS ester.[4]
Buffer PBS, Borate, Bicarbonate Amine-free buffers are essential. PBS is a common and effective choice.[4]

| | Time/Temp | 2 - 4 hours at Room Temp or Overnight at 4°C | Reaction time can be adjusted to optimize yield. Lower temperatures for longer durations can be beneficial for sensitive molecules.[2] |

Experimental Protocol: Conjugation of this compound

This protocol outlines a two-step method, which is generally preferred as it minimizes the exposure of the amine-containing molecule to EDC, preventing potential side reactions or polymerization if the target molecule also contains carboxyl groups.

dot digraph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [penwidth=1.5];

} Caption: Workflow for the two-step EDC/NHS coupling reaction.

Materials and Reagents
  • This compound

  • Amine-containing molecule (protein, peptide, etc.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)

  • Purification system (e.g., HPLC, FPLC) and appropriate columns (SEC, RP-HPLC) or dialysis cassettes.

Step-by-Step Methodology

1. Reagent Preparation (Critical First Step)

  • Equilibrate this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation, as these reagents are moisture-sensitive.[6]

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use. EDC is prone to hydrolysis and loses activity over time.[7]

  • Dissolve the amine-containing molecule in the Coupling Buffer. If the buffer contains primary amines (e.g., from a previous purification step), perform a buffer exchange into the Coupling Buffer.

2. Activation of this compound (Time-Sensitive)

  • Dissolve this compound in Activation Buffer. If solubility is limited, a minimal amount of DMF or DMSO can be used to create a concentrated stock, which is then added to the buffer.

  • Add the EDC stock solution to the this compound solution to achieve the desired molar excess (e.g., a 5-fold molar excess over the PEG linker). Mix gently by pipetting.

  • Immediately add the NHS stock solution to the reaction mixture to achieve the desired molar excess (e.g., a 2.5-fold molar excess over the PEG linker).

  • Incubate the activation reaction for 15-30 minutes at room temperature. Do not delay proceeding to the next step, as the NHS ester is susceptible to hydrolysis.[2]

3. Conjugation to the Amine-Containing Molecule

  • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a small amount of a suitable base.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]

4. Quenching the Reaction

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[4] This will react with and hydrolyze any remaining active NHS esters, preventing further modification.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Conjugate

  • The purification strategy is critical and depends on the properties of the final conjugate and the unreacted starting materials.

  • Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, low molecular weight reagents like EDC, NHS, and their byproducts. It can also separate the unreacted amine-molecule from the slightly larger PEGylated conjugate, although resolution may be challenging if the mass difference is small.[][9]

  • Reverse-Phase HPLC (RP-HPLC): Highly effective for purifying peptides and small molecule conjugates. The addition of the hydrophilic mPEG10 chain will alter the retention time, allowing for separation from the unreacted, typically more hydrophobic, starting material.[]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from a much larger protein conjugate. A dialysis membrane with a low molecular weight cutoff (e.g., 1-3 kDa) would be required to retain the mPEG10-conjugate while removing smaller reactants.[10]

  • Ion Exchange Chromatography (IEX): Can be used if the PEGylation alters the net charge of the target molecule (e.g., by conjugating to a lysine residue). This method is powerful for separating species with different degrees of PEGylation.[]

6. Characterization and Analysis

  • Confirm successful conjugation and assess purity using appropriate analytical techniques such as HPLC, Mass Spectrometry (MS), and for some molecules, NMR.[11][12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield 1. Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage or handling.[6] 2. Suboptimal pH: Incorrect pH for either the activation or coupling step.[3] 3. Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) in buffers.[4] 4. NHS-Ester Hydrolysis: Significant delay between the activation and coupling steps.[2]1. Use fresh, high-quality reagents. Always equilibrate to room temperature before opening. Prepare solutions immediately before use. 2. Verify the pH of your Activation (4.5-6.0) and Coupling (7.0-8.5) buffers. 3. Use amine-free buffers (MES, PBS, Borate). Perform buffer exchange if necessary. 4. Proceed to the coupling step immediately after the 15-30 minute activation period.
Precipitation of Protein/Molecule 1. High Organic Solvent Conc.: Too much DMF/DMSO was used to dissolve the PEG linker. 2. pH Change: The pH of the solution shifted to the isoelectric point (pI) of the protein, causing it to precipitate.1. Minimize the volume of organic solvent used. Add the stock solution slowly to the aqueous buffer while mixing. 2. Ensure adequate buffering capacity. Perform the reaction at a pH away from the pI of your protein.
Difficulty in Purifying Conjugate 1. Small Mass Difference: The mass of mPEG10 is small (~500 Da), making SEC separation from the unreacted molecule challenging.[9] 2. Multiple PEGylation Sites: The target molecule has multiple primary amines, leading to a heterogeneous mixture of products.1. Utilize a high-resolution SEC column. Alternatively, RP-HPLC or IEX, which separate based on hydrophobicity or charge, are often more effective.[] 2. Reduce the molar excess of the activated PEG linker to favor mono-PEGylation. Consider site-specific conjugation strategies if homogeneity is critical.

Conclusion

The conjugation of this compound via EDC/NHS chemistry is a powerful and versatile method for the precise modification of biomolecules. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as pH, stoichiometry, and timing, researchers can achieve high-yield, reproducible results. This application note provides a robust framework for developing a successful conjugation strategy, from initial experimental design through to final product purification and analysis.

References

  • ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide? Retrieved from [Link]

  • Wang, Y., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. Retrieved from [Link]

  • G-Biosciences. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2013). Purification of PEGylated Proteins. ResearchGate. Retrieved from [Link]

  • Neves, A. R., et al. (2016). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry. Retrieved from [Link]

  • Shah, S., et al. (2020). Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2015, August 24). Why might my EDC-NHS coupling of PLGA to PEG be failing? Retrieved from [Link]

  • Sherman, M. R., et al. (2012). Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • ACS Publications. (2012). Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Mei, F. P., et al. (2009). Preparation and characterization of monomethoxypoly(ethylene glycol)-insulin conjugates. PubMed. Retrieved from [Link]

  • Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]

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Application Note & Protocol: Covalent Conjugation of mPEG10-CH2COOH to Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone strategy in drug development and biotechnology.[1][2] It is employed to enhance the therapeutic properties of molecules ranging from proteins and peptides to small drugs and nanoparticles.[1][3][4] The primary benefits of PEGylation are significant:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance rate and prolongs its circulation half-life in the bloodstream.[1]

  • Enhanced Stability: The hydrophilic PEG chain can protect the conjugated molecule from proteolytic degradation.[3]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the molecule, lessening its potential to trigger an immune response.[1][3]

This guide provides a detailed protocol for conjugating mPEG10-CH2COOH, a monodisperse methoxy-terminated PEG with a carboxylic acid functional group, to primary amines on a target molecule. This process utilizes the robust and widely adopted carbodiimide crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5]

Principle of the Reaction: EDC/NHS Chemistry

The conjugation of a carboxyl group (-COOH) to a primary amine (-NH2) to form a stable amide bond does not occur spontaneously under physiological conditions. It requires the activation of the carboxyl group.[6] EDC/NHS chemistry is the gold standard for this transformation, proceeding in a highly efficient two-step process.[5][7]

Step 1: Activation of the Carboxyl Group EDC reacts with the terminal carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[4][5][8] This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[5][9]

Step 2: Formation of a Stable NHS Ester & Amine Coupling The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[8] To prevent this and increase coupling efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is added.[5][10] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][7][10] This semi-stable intermediate then efficiently reacts with a primary amine on the target molecule (e.g., the N-terminus or a lysine side chain of a protein) to form a stable amide bond, releasing NHS as a byproduct.[4][11] The coupling step is most effective at a physiological to slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[9][12]

Reaction_Mechanism mPEG mPEG₁₀-COOH Activated_Intermediate O-Acylisourea Intermediate (Unstable) mPEG->Activated_Intermediate + AmineMol Molecule-NH₂ Final_Product mPEG-Molecule Conjugate (Stable Amide Bond) AmineMol->Final_Product EDC EDC EDC->Activated_Intermediate NHS NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) NHS->NHS_Ester Activated_Intermediate->NHS_Ester + Byproduct Isourea Byproduct Activated_Intermediate->Byproduct Hydrolysis (Side Reaction) NHS_Ester->Final_Product +

Diagram 1: Reaction mechanism for EDC/NHS mediated coupling.

Materials and Reagents

  • PEG Reagent: this compound

  • Amine-Containing Molecule: Protein, peptide, or small molecule with a primary amine.

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[4][9] Crucially, do not use buffers containing carboxyl or amine groups (e.g., acetate, glycine, Tris) as they will compete in the reaction.[9]

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[4][5] HEPES or borate buffers are also suitable.[12]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[4]

  • Purification System:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200).[4][13]

    • Dialysis tubing or cassettes with an appropriate Molecular Weight Cut-Off (MWCO).[4]

  • Analytical Equipment:

    • UV-Vis Spectrophotometer

    • SDS-PAGE system

    • HPLC system

    • Mass Spectrometer (optional, for detailed characterization)

Experimental Workflow & Protocols

The overall process involves preparing the reagents, activating the PEG, conjugating it to the target molecule, quenching the reaction, and finally, purifying and characterizing the product.

Workflow P1 Reagent Preparation (Buffers, PEG, Molecule) P2 Step 1: Activation of mPEG-COOH (Add EDC/NHS in Activation Buffer) P1->P2 P3 Incubate 15-30 min @ RT P2->P3 P4 Step 2: Conjugation (Add activated PEG to Amine-Molecule in Coupling Buffer) P3->P4 P5 Incubate 2 hr @ RT or O/N @ 4°C P4->P5 P6 Step 3: Quenching (Add Tris or Glycine) P5->P6 P7 Step 4: Purification (SEC or Dialysis) P6->P7 P8 Step 5: Characterization (SDS-PAGE, HPLC, MS) P7->P8

Diagram 2: High-level experimental workflow for PEGylation.
Protocol 1: Two-Step Conjugation

This protocol is optimized for biomolecules like proteins that may contain both amine and carboxyl groups, minimizing the risk of self-polymerization.[7]

A. Reagent Preparation:

  • Equilibrate Reagents: Allow EDC and NHS vials to warm to room temperature before opening to prevent moisture condensation, as they are highly hygroscopic.[9]

  • Prepare Buffers: Prepare Activation, Coupling, and Quenching buffers as described in Section 3.

  • Prepare Molecule Solutions:

    • Dissolve this compound in Activation Buffer (pH 6.0) to a desired concentration (e.g., 10 mM).

    • Dissolve the amine-containing molecule (e.g., protein) in Coupling Buffer (pH 7.4) to a concentration of 1-10 mg/mL.

  • Prepare Activator Solutions: Immediately before use, dissolve EDC and NHS in Activation Buffer to a concentration 10-fold higher than the final desired reaction concentration. EDC is prone to hydrolysis and must be used fresh.[7]

B. Activation of this compound:

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.

  • The final molar ratio of the components should be optimized, but a good starting point is 1 : 5 : 10 (mPEG-COOH : NHS : EDC).

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[7][12]

C. Conjugation to Amine-Containing Molecule:

  • Immediately after activation, add the activated PEG-NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of activated PEG over the amine-molecule is a common starting point.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust by adding Coupling Buffer.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5][7] Longer incubation at a lower temperature can increase the stability of the activated ester and improve yields.[5]

D. Quenching the Reaction:

  • Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[9]

  • Incubate for 15-30 minutes at room temperature to hydrolyze and deactivate any unreacted NHS esters.[9][11]

StepParameterRecommended ConditionsRationale & Key Insights
Activation pH4.5 - 6.0Optimal for EDC-mediated activation of carboxyl groups while minimizing premature hydrolysis.[5][9]
Buffer0.1 M MESA non-amine, non-carboxylate buffer is essential to prevent side reactions.[7][9]
Molar Ratios1 (PEG) : 2-10 (EDC) : 2-10 (NHS)Molar excess of activators ensures efficient conversion to the NHS ester.[9]
Time/Temp15-30 min @ Room TempSufficient for rapid and efficient formation of the semi-stable NHS-ester intermediate.[7][9]
Coupling pH7.2 - 8.5Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester.[5][9][12]
BufferPBS, HEPES, BorateProvides a stable pH environment without interfering amine groups.[4][12]
Time/Temp2 hrs @ RT or O/N @ 4°CLower temperatures can increase the stability of the NHS ester, potentially improving yield for sensitive molecules.[5]
Quenching ReagentTris or Glycine (20-50 mM)A primary amine-containing buffer effectively caps all unreacted NHS esters, preventing non-specific reactions later.[4][9]

Table 1: Summary of Optimized Reaction Conditions.

Protocol 2: Purification of the PEGylated Conjugate

The reaction mixture will contain the desired conjugate, unreacted PEG, unreacted molecule, and reaction byproducts (e.g., isourea, hydrolyzed NHS).[] Purification is critical.

A. Size-Exclusion Chromatography (SEC):

  • Equilibrate an SEC column (chosen based on the size of the final conjugate) with at least two column volumes of a suitable storage buffer (e.g., PBS, pH 7.4).[4]

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the storage buffer and collect fractions.

  • Analyze fractions (e.g., by measuring absorbance at 280 nm for proteins) to identify the peak corresponding to the higher molecular weight PEGylated conjugate.

B. Dialysis:

  • Transfer the quenched reaction mixture into a dialysis bag or cassette with an MWCO that retains the conjugate but allows small molecules (unreacted PEG, EDC/NHS byproducts) to diffuse out.[4]

  • Dialyze against a large volume of storage buffer (e.g., 1000-fold excess) at 4°C for 24-48 hours, with at least three buffer changes.

Protocol 3: Characterization of the Conjugate

Confirmation of successful conjugation is essential.

  • SDS-PAGE: For protein conjugates, a successful reaction will show a band shift to a higher molecular weight compared to the unmodified protein. The extent of the shift corresponds to the number of PEG chains attached.

  • HPLC: Reverse-phase or ion-exchange HPLC can be used to separate the PEGylated product from the starting materials, providing an assessment of purity.[13][]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most definitive characterization, confirming the exact mass of the conjugate and thus the degree of PEGylation (number of PEG molecules per molecule).[15][16]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Action(s)
Low or No Coupling Efficiency Hydrolyzed Reagents: EDC and NHS are moisture-sensitive.Use fresh, high-quality reagents. Equilibrate vials to room temperature before opening. Prepare EDC/NHS solutions immediately before use.[9]
Incorrect Buffer pH: Activation or coupling steps were performed at a suboptimal pH.Carefully verify the pH of all buffers. Use MES (pH 4.5-6.0) for activation and PBS/HEPES (pH 7.2-8.0) for coupling.[5][9]
Competing Nucleophiles: Buffer contains primary amines (Tris, Glycine).Use only non-amine buffers like MES, PBS, or HEPES during the activation and coupling steps.[9]
Product Aggregation High Molecule Concentration: Increased likelihood of intermolecular cross-linking.Reduce the concentration of the amine-containing molecule. Consider adding mild, non-nucleophilic detergents if compatible.
Suboptimal Conditions: Reaction conditions may be destabilizing the molecule.Perform the coupling reaction at a lower temperature (4°C) for a longer duration.[12]
High Background / Non-Specific Binding Insufficient Quenching: Unreacted NHS esters remain active.Ensure the quenching step is performed correctly using a sufficient concentration of Tris or glycine for at least 15-30 minutes.[9]
Inadequate Purification: Byproducts and unreacted reagents were not fully removed.Optimize the purification protocol. For SEC, ensure proper column selection and calibration. For dialysis, use an appropriate MWCO and sufficient buffer changes.[9]

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.Google Cloud.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS.G-Biosciences.
  • Chemistry for peptide and protein PEGylation.
  • Technical Support Center: Optimizing Amine-PEG-CH2COOH Coupling Reactions.BenchChem.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjug
  • Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine.BenchChem.
  • Amine coupling through EDC/NHS: a practical approach.PubMed.
  • PEGylated Protein Purific
  • PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characteriz
  • Amine coupling through EDC/NHS: a practical approach.
  • Protein conjugates purification and characterization.
  • An In-depth Technical Guide to the Core Principles of PEGyl
  • PEGylation and PEGyl
  • Application Notes and Protocols for Amine-PEG-CH2COOH Conjug
  • Conjugation Protocol for Amine Reactive Dyes.Bio-Techne.
  • How can I attach an amine group (-NH2) to a carboxyl group (-COOH)?
  • Technical Support Center: Optimizing Reactions with Amino-PEG10-OH.BenchChem.

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Application Notes and Protocols for mPEG10-CH2COOH as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of mPEG10-CH2COOH in Advanced Antibody-Drug Conjugate Design

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs.[1][2][3][4] The linker, a critical component connecting the antibody and the cytotoxic payload, profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile.[5][] Among the diverse array of linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs.[7][8][9] This guide focuses on a specific, discrete PEG linker, this compound, a monofunctional polyethylene glycol derivative with a terminal carboxylic acid.[10][11][12][]

The incorporation of a discrete 10-unit PEG spacer (mPEG10) offers several advantages in ADC design. Its hydrophilic nature can improve the solubility of hydrophobic drug payloads, mitigate aggregation, and potentially reduce immunogenicity.[7][8][9] The defined length of the PEG chain ensures homogeneity in the final ADC product, a critical quality attribute (CQA) for regulatory approval.[14] The terminal carboxylic acid (–CH2COOH) provides a versatile handle for conjugation, most commonly through the formation of an active N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the antibody surface, such as the ε-amino groups of lysine residues.[4][15][16]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a linker in the synthesis and characterization of ADCs. We will delve into the underlying chemistry, provide detailed, step-by-step protocols for conjugation and purification, and outline robust analytical methods for the characterization of the resulting ADC.

I. Core Principles of this compound Linker Chemistry

The successful synthesis of an ADC using the this compound linker hinges on a two-step conjugation strategy. This approach allows for controlled and sequential attachment of the linker to the payload and then to the antibody, or vice-versa. A common and effective method involves the activation of the carboxylic acid group of the linker-payload construct to form an NHS ester, which then reacts with lysine residues on the antibody.

Activation of the Carboxylic Acid

The carboxylic acid of the this compound linker, once attached to the cytotoxic payload, is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[15][17] This reaction forms a semi-stable NHS ester that is highly reactive towards primary amines.[16]

G cluster_activation Carboxylic Acid Activation Linker_Payload_COOH Linker-Payload-COOH EDC_NHS EDC, NHS Activated_Linker_Payload Linker-Payload-NHS Ester

Conjugation to the Antibody

The activated linker-payload (Linker-Payload-NHS Ester) is then introduced to the monoclonal antibody. The NHS ester reacts with the primary amines of lysine residues on the antibody surface to form a stable amide bond.[4][16] This reaction is typically performed in a buffer with a pH range of 7.2 to 8.5 to ensure the lysine amines are deprotonated and thus nucleophilic.[15][16]

G cluster_conjugation Antibody Conjugation Activated_Linker_Payload Linker-Payload-NHS Ester Antibody Antibody (mAb) ADC Antibody-Drug Conjugate (ADC)

II. Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of an ADC using an this compound linker. Optimization of reaction conditions, such as molar ratios of reactants, reaction time, and temperature, is crucial for achieving the desired drug-to-antibody ratio (DAR) and minimizing aggregation.

Protocol 1: Activation of the Linker-Payload Carboxylic Acid

Objective: To activate the terminal carboxylic acid of the mPEG10-linker-payload construct to form a reactive NHS ester.

Materials:

  • mPEG10-Linker-Payload-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Dissolve the mPEG10-Linker-Payload-COOH in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the linker-payload solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • The activated linker-payload solution is now ready for conjugation to the antibody. It is recommended to use the activated linker immediately.

Protocol 2: Antibody-Drug Conjugation

Objective: To conjugate the activated linker-payload to the monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4

  • Activated mPEG10-Linker-Payload-NHS Ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.2-7.4.

  • Slowly add a 5- to 10-fold molar excess of the activated linker-payload solution to the mAb solution with gentle stirring. The exact molar ratio should be optimized to achieve the desired DAR.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Objective: To remove unreacted linker-payload and other impurities from the ADC.

Method: Size Exclusion Chromatography (SEC) is a common method for purifying ADCs.

Materials:

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Equilibrate the SEC column with at least 3 column volumes of purification buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the ADC with purification buffer. The ADC will typically elute in the void volume, while smaller molecules like the unreacted linker-payload will be retarded.

  • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Pool the fractions containing the purified ADC.

  • Concentrate the purified ADC using a suitable method, such as centrifugal ultrafiltration.

III. Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.[18][19] Key parameters to assess include the drug-to-antibody ratio (DAR), the extent of aggregation, and the location of conjugation sites.[20][21]

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that directly impacts the ADC's potency and therapeutic window.[20][22]

1. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR distribution of an ADC.[23][24][25] The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated drug molecules.[26][27]

Typical HIC Protocol:

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV at 280 nm.

The resulting chromatogram will show a series of peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated by integrating the peak areas.[24]

2. Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination.[21][28][29] Techniques such as native MS and LC-MS are commonly employed.[30][31]

B. Analysis of Aggregation and Fragments

The conjugation process can sometimes lead to the formation of aggregates or fragments, which can affect the ADC's safety and efficacy.[32]

Size Exclusion Chromatography (SEC)

SEC is the primary method for quantifying aggregates and fragments in ADC preparations.[32][33]

Typical SEC Protocol:

  • Column: An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: A physiological buffer such as PBS, pH 7.4.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

The chromatogram will show a main peak for the monomeric ADC, with earlier eluting peaks corresponding to aggregates and later eluting peaks corresponding to fragments.

C. Data Presentation

A clear and concise summary of the characterization data is crucial for evaluating the quality of the ADC.

Analytical Method Parameter Measured Typical Result
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR) DistributionAverage DAR of 3.5 - 4.0
Mass Spectrometry (MS)Intact Mass and DAR ConfirmationConfirms the molecular weight of different DAR species
Size Exclusion Chromatography (SEC)Aggregation and Fragmentation>95% Monomer

IV. Troubleshooting

Problem Possible Cause Suggested Solution
Low DAR Inefficient activation of the carboxylic acid.Increase the molar excess of EDC and NHS. Ensure anhydrous conditions during activation.
Low reactivity of the NHS ester.Use the activated linker immediately. Optimize conjugation pH (7.2-8.5).
High DAR and Aggregation High molar excess of the linker-payload.Reduce the molar ratio of linker-payload to antibody.
High protein concentration during conjugation.Perform the conjugation at a lower antibody concentration (e.g., <10 mg/mL).
Poor HIC Resolution Inappropriate salt concentration or gradient.Optimize the salt concentration in the mobile phases and the gradient slope.
ADC Instability Hydrolysis of the linker or payload degradation.Store the purified ADC at 2-8°C or frozen at -80°C in a suitable buffer.

V. Conclusion

The this compound linker offers a valuable tool for the development of homogeneous and effective antibody-drug conjugates. Its discrete PEG spacer enhances the physicochemical properties of the ADC, while the terminal carboxylic acid allows for controlled and efficient conjugation to antibodies. By following the detailed protocols and characterization methods outlined in this guide, researchers can confidently synthesize and evaluate ADCs with desirable therapeutic properties. The successful application of this technology will undoubtedly contribute to the advancement of next-generation targeted cancer therapies.

VI. References

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021). Vertex AI Search. Retrieved from

  • ADC Analysis by Hydrophobic Interaction Chromatography. (2020). PubMed. Retrieved from

  • Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. (2016). PubMed. Retrieved from

  • Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. (2021). Agilent. Retrieved from

  • SEC-MS: a “powerful tool” for ADC analysis, find researchers. (2021). European Pharmaceutical Review. Retrieved from

  • Perspectives and Characterization on Antibody–Drug Conjugates. (n.d.). LCGC International. Retrieved from

  • Analysis of Monoclonal Antibodies and Antibody-Drug Conjugates Using New Hydrophobic Interaction Chromatography (HIC) Columns. (n.d.). Thermo Fisher Scientific. Retrieved from

  • Antibody Drug Conjugate (ADC) Analysis with SEC–MALS. (n.d.). LCGC International. Retrieved from

  • Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). (n.d.). Charles River Laboratories. Retrieved from

  • Biophysical Methods for Characterization of Antibody-Drug Conjugates. (n.d.). PubMed. Retrieved from

  • A Comparative Guide to Mass Spectrometry Techniques for ADC Conjugation and Purity Analysis. (n.d.). Benchchem. Retrieved from

  • Hydrophobic Interaction Chromatography (HIC): A Superior Method for Antibody-Drug Conjugate (ADC) Characterization. (n.d.). Benchchem. Retrieved from

  • An In-depth Technical Guide to Azide-Amine-Carboxylic Acid PEG Linkers for Advanced Bioconjugation. (n.d.). Benchchem. Retrieved from

  • Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. (n.d.). Agilent. Retrieved from

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). NIH. Retrieved from

  • The Cornerstone of Bioconjugation: An In-depth Technical Guide to Carboxylic Acid and NHS Ester Functionality. (n.d.). Benchchem. Retrieved from

  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024). Agilent. Retrieved from

  • Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. (n.d.). Agilent. Retrieved from

  • ADC Analysis by Hydrophobic Interaction Chromatography. (n.d.). Springer Nature Experiments. Retrieved from

  • Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) Against Novel Tumor-Associated Antigens. (n.d.). Benchchem. Retrieved from

  • Antibody Drug Conjugate (ADCs) Characterisation. (n.d.). EUROLAB. Retrieved from

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters Corporation. Retrieved from

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). LCGC International. Retrieved from

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  • Understanding Process Development of Antibody-Drug Conjugates in Preclinical and Early Phase Clinical Trials. (2023). Mycenax. Retrieved from

  • Application Notes & Protocols: Creating Antibody-Drug Conjugates with Acid-PEG4-NHS Ester. (n.d.). Benchchem. Retrieved from

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Application Note & Protocol: Synthesis and Characterization of Tunable Hydrogels Using Carboxyl-Terminated PEG

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of PEG-based Hydrogels

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research, prized for their exceptional biocompatibility, tunable physical properties, and high water content, which closely mimics the native extracellular matrix.[1][2] These synthetic scaffolds are extensively used in drug delivery, tissue engineering, and regenerative medicine.[3][4] A key advantage of PEG is its bio-inert nature, which minimizes non-specific protein adsorption and immune responses.[3] However, to create functional biomaterials, this inert backbone must be modified with reactive terminal groups that allow for crosslinking and the covalent attachment of bioactive molecules.[1]

This application note provides a detailed guide to fabricating hydrogels using methoxy-poly(ethylene glycol)-carboxylic acid (mPEG-CH2COOH), a heterobifunctional polymer. The terminal carboxylic acid (-COOH) group serves as a versatile handle for crosslinking via carbodiimide chemistry, a robust and widely used bioconjugation method. This approach allows for the formation of stable amide bonds under mild, aqueous conditions, making it ideal for encapsulating sensitive biologics like proteins or cells.[5] We will detail the principles of this crosslinking reaction, provide step-by-step protocols for hydrogel synthesis, and describe essential characterization techniques to validate the resulting biomaterial.

Principle of the Method: Carbodiimide-Mediated Crosslinking

The formation of a stable hydrogel network from mPEG-COOH precursors relies on a two-step chemical reaction facilitated by carbodiimide crosslinkers, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) on the PEG chain to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, reversing the reaction.

  • Stabilization and Amine Reaction: NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines (-NH2) from a crosslinking molecule (e.g., a multi-arm PEG-Amine). The reaction results in the formation of a stable amide bond, covalently linking the PEG chains together, with EDC being released as a soluble urea byproduct.

This chemistry provides a highly efficient and controllable method for creating a crosslinked polymer network, the fundamental structure of the hydrogel.

G PEG_COOH mPEG-COOH Activated_Intermediate Reactive O-acylisourea Intermediate PEG_COOH->Activated_Intermediate Step 1: Activation EDC EDC EDC->Activated_Intermediate NHS_Ester Semi-Stable PEG-NHS Ester Activated_Intermediate->NHS_Ester Step 2: Stabilization NHS NHS NHS->NHS_Ester Hydrogel Crosslinked Hydrogel Network (Stable Amide Bonds) NHS_Ester->Hydrogel Step 3: Crosslinking Byproduct Soluble Urea Byproduct NHS_Ester->Byproduct Forms Crosslinker Multi-Arm PEG-Amine Crosslinker Crosslinker->Hydrogel

Figure 1: Carbodiimide (EDC/NHS) crosslinking mechanism.

Materials and Equipment

Reagents
  • Methoxy-poly(ethylene glycol)-carboxylic acid (mPEG10-CH2COOH or similar MW)

  • Multi-arm PEG-Amine (e.g., 4-arm or 8-arm PEG-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, Cat# E7750, Sigma-Aldrich)

  • N-hydroxysuccinimide (NHS, Cat# 130672, Sigma-Aldrich)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Deionized (DI) water (18.2 MΩ·cm)

  • (Optional) Model drug for encapsulation studies (e.g., FITC-Dextran, Bovine Serum Albumin)

Equipment
  • Analytical balance

  • pH meter

  • Vortex mixer

  • Magnetic stir plate and stir bars

  • Pipettes (P1000, P200, P20)

  • Conical tubes (15 mL, 50 mL)

  • Microcentrifuge tubes (1.5 mL)

  • Spatulas and weighing boats

  • Molds for hydrogel casting (e.g., PDMS molds, syringe barrels)

  • Rheometer (for mechanical testing)

  • Lyophilizer (for dry weight measurement)

  • UV-Vis Spectrophotometer or Plate Reader (for release studies)

Experimental Protocols

Protocol 1: Preparation of Precursor Solutions

Causality: Proper dissolution and pH control are critical. EDC/NHS chemistry is most efficient in a slightly acidic environment (pH 4.5-6.5) to activate the carboxyl group while keeping the amine crosslinker protonated but available for reaction. MES buffer is ideal as it does not contain primary amines that would compete in the reaction.

  • Prepare 0.1 M MES Buffer: Dissolve MES salt in DI water to a final concentration of 0.1 M. Adjust the pH to 6.0 using NaOH/HCl. Filter sterilize if preparing hydrogels for cell culture.

  • Prepare PEG-COOH Solution: Weigh the required amount of mPEG-COOH and dissolve it in the MES buffer to achieve the desired final polymer concentration (e.g., for a 10% w/v hydrogel, dissolve 100 mg in a final volume of 1 mL). Vortex or stir gently until fully dissolved.

  • Prepare PEG-Amine Crosslinker Solution: Weigh the multi-arm PEG-Amine crosslinker and dissolve it in MES buffer. The molar ratio of COOH to NH2 groups is a key parameter for controlling hydrogel properties. A common starting point is a 1:1 or 1:0.8 ratio.

  • Prepare EDC/NHS Solution: This solution should be made fresh immediately before use as EDC is hydrolytically unstable. Weigh EDC and NHS and dissolve them in MES buffer. A common molar excess is 2-5 fold over the concentration of COOH groups to ensure efficient activation. For example, use a 2:1 molar ratio of EDC:NHS.

Protocol 2: Hydrogel Fabrication

Causality: The order of addition is important. The activated PEG-NHS ester must be formed before the amine crosslinker is added to initiate gelation. The speed of this process (gelation time) is dependent on concentration, pH, and temperature.

G start Start prep_peg Prepare PEG-COOH Solution in MES Buffer start->prep_peg mix_activate Add EDC/NHS to PEG-COOH (Activation Step) prep_peg->mix_activate prep_edc Prepare fresh EDC/NHS Solution prep_edc->mix_activate incubate Incubate for 15 min (Forms PEG-NHS Ester) mix_activate->incubate add_crosslinker Add Amine-Crosslinker Solution (Initiates Crosslinking) incubate->add_crosslinker vortex Vortex Briefly (2-5 sec) & Cast into Mold add_crosslinker->vortex gelation Allow Gelation to Proceed (e.g., 30-60 min at RT) vortex->gelation wash Wash/Swell in PBS (Removes Byproducts) gelation->wash characterize Characterize Hydrogel wash->characterize

Figure 2: General experimental workflow for hydrogel fabrication.

  • Activation: In a microcentrifuge tube, pipette the required volume of the PEG-COOH solution. Add the freshly prepared EDC/NHS solution. Vortex briefly and let the activation reaction proceed for 15 minutes at room temperature.

  • Crosslinking: Add the PEG-Amine crosslinker solution to the activated PEG-NHS ester solution.

  • Mixing and Casting: Immediately vortex the mixture for 2-5 seconds to ensure homogeneity. Pipette the solution into your desired mold. Work quickly as gelation will begin promptly.

    • Expert Tip: For cell encapsulation, resuspend the cell pellet in the PEG-Amine solution before adding it to the activated PEG-COOH. This minimizes cell exposure to the acidic activation buffer and EDC/NHS.[1]

  • Gelation: Allow the hydrogel to crosslink at room temperature or 37°C for a defined period (e.g., 1 hour). Gelation is typically complete when the solution no longer flows upon tilting the mold.

Protocol 3: Post-Fabrication Purification

Causality: Washing is a critical step to remove unreacted, potentially cytotoxic reagents (EDC, NHS) and byproducts (urea), ensuring the biocompatibility of the final hydrogel. This process also allows the hydrogel to reach its equilibrium swollen state.

  • Gently remove the crosslinked hydrogel from its mold.

  • Place the hydrogel in a large volume of PBS (pH 7.4) (e.g., 50 mL for a 1 mL gel).

  • Allow the hydrogel to swell and purify for 24-48 hours, changing the PBS solution every 12 hours to ensure complete removal of byproducts.[1]

Hydrogel Characterization: A Self-Validating System

Characterization is essential to ensure the hydrogel meets the required specifications for its intended application.[6]

Swelling Ratio

The swelling ratio (Q) is a fundamental property that reflects the crosslink density of the network. A lower Q indicates a more tightly crosslinked network.

  • After purification in PBS, remove the hydrogel, gently blot away excess surface water, and record its swollen weight (Ws).[6]

  • Freeze the hydrogel at -80°C and then lyophilize it until completely dry (approximately 48 hours).

  • Record the dry weight (Wd) of the lyophilized hydrogel.

  • Calculate the swelling ratio using the formula: Q = Ws / Wd

Mechanical Properties (Rheology)

Rheological analysis provides quantitative data on the stiffness and viscoelastic properties of the hydrogel.

  • Perform oscillatory shear rheology on a swollen hydrogel sample.

  • Conduct a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) within the linear viscoelastic region.

  • The key parameters are the Storage Modulus (G') , representing the elastic (solid-like) component, and the Loss Modulus (G'') , representing the viscous (liquid-like) component.

  • For a successfully crosslinked hydrogel, G' should be significantly higher than G'' (typically by at least an order of magnitude) and relatively independent of frequency.[7]

Tuning Hydrogel Properties

The physical properties of the hydrogel can be systematically tuned by altering the formulation. This allows for the rational design of materials for specific applications.

G param1 Increase Polymer Concentration (% w/v) prop1 Stiffness (G') param1->prop1 Increases prop2 Swelling Ratio (Q) param1->prop2 Decreases prop3 Mesh Size param1->prop3 Decreases param2 Increase Crosslinker Ratio (NH2:COOH) param2->prop1 Increases param2->prop2 Decreases param2->prop3 Decreases param3 Decrease Polymer Chain Length (MW) param3->prop1 Increases param3->prop2 Decreases param3->prop3 Decreases

Figure 3: Relationship between formulation parameters and hydrogel properties.

Parameter ChangeEffect on Crosslink DensityStiffness (G')Swelling Ratio (Q)Mesh Size
Increase Polymer % (w/v) Increases▲ Increases▼ Decreases▼ Decreases
Increase Crosslinker Ratio Increases▲ Increases▼ Decreases▼ Decreases
Increase Polymer MW Decreases▼ Decreases▲ Increases▲ Increases

Application Example: Controlled Release

These hydrogels are excellent vehicles for the sustained release of therapeutic molecules.[5][8]

  • Encapsulation: Dissolve the model drug (e.g., FITC-Dextran) in the PEG-Amine crosslinker solution before mixing. Follow the fabrication protocol as described in section 4.2.

  • Release Study: Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.

  • At predetermined time points, take an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantify the drug concentration in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy at the absorbance maximum for your drug).

  • Calculate the cumulative release as a percentage of the total drug loaded. The release kinetics can be tuned by altering the hydrogel's mesh size as described in Figure 3.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Hydrogel does not form or is too weak - Inactive EDC/NHS (old or hydrolyzed)- Incorrect pH of buffer- Insufficient polymer or crosslinker concentration- Low reaction efficiency- Use fresh EDC/NHS powder and prepare solution immediately before use- Verify buffer pH is within the optimal range (4.5-6.5)- Increase polymer concentration or crosslinker ratio- Increase EDC/NHS molar excess
Gelation is too fast to handle - High concentration of reactants- High pH (closer to 7.4) accelerates amine reaction- Lower the concentration of PEG precursors or EDC/NHS- Lower the reaction pH (e.g., to 5.5) to slow the amine reaction rate
Poor cell viability (if encapsulating) - Cytotoxicity from unreacted EDC/NHS- Low pH of activation buffer- High shear stress during mixing- Ensure thorough washing/purification post-gelation- Minimize cell exposure time to activation mix; add cells with the amine component- Mix gently by pipetting rather than vigorous vortexing

References

Application Notes and Protocols: Functionalization of Surfaces with mPEG10-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface PEGylation in Advanced Research and Drug Development

In the realms of biomedical research and drug development, the interface between a synthetic material and a biological environment is of paramount importance. Unmodified surfaces are often prone to nonspecific protein adsorption, which can lead to a cascade of undesirable events, including immune responses, thrombosis, and a loss of device or therapeutic efficacy.[1][2][3] Surface modification with polyethylene glycol (PEG), a process known as PEGylation, has emerged as a gold-standard strategy to mitigate these challenges.[3][4][5] PEGylation creates a hydrophilic, flexible, and biocompatible layer that effectively repels proteins and cells, a phenomenon often referred to as creating a "stealth" surface.[4][6] This modification is crucial for a wide range of applications, from improving the in vivo circulation time of nanoparticles to enhancing the performance of biosensors and medical implants.[3][7][8]

Among the diverse array of PEG derivatives, methoxy-terminated PEGs (mPEGs) are particularly valuable as they prevent unwanted crosslinking between surfaces. The mPEG10-acetic acid variant, with its defined chain length of 10 ethylene glycol units and a terminal carboxylic acid, offers a versatile handle for covalent attachment to a variety of surfaces. The carboxylic acid group provides a reactive site for forming stable amide bonds with amine-functionalized surfaces, a common and robust method for surface modification.[9][10]

This comprehensive guide provides detailed protocols and expert insights into the functionalization of surfaces using mPEG10-acetic acid. We will delve into the underlying chemistry, provide step-by-step methodologies for surface preparation and PEGylation, and discuss essential characterization techniques to validate the successful modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation to advance their work.

The Chemistry of Covalent Immobilization: A Two-Step Approach to a Stable PEG Layer

The covalent attachment of mPEG10-acetic acid to an amine-functionalized surface is most commonly and effectively achieved through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[9][11] This two-step process is favored because it enhances coupling efficiency and stability while minimizing side reactions.[9]

Step 1: Activation of the Carboxylic Acid. EDC reacts with the carboxyl group of the mPEG10-acetic acid to form a highly reactive O-acylisourea intermediate.[11][12] While this intermediate can directly react with primary amines, it is susceptible to hydrolysis in aqueous environments, which can lead to low coupling yields.

Step 2: Formation of a More Stable Intermediate. To overcome the instability of the O-acylisourea intermediate, sulfo-NHS is introduced. It reacts with the activated carboxyl group to form a semi-stable sulfo-NHS ester.[9][11] This ester is more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the amine groups on the surface.[12] The final step involves the reaction of the sulfo-NHS ester with primary amines on the substrate, resulting in the formation of a stable amide bond and the release of sulfo-NHS.[9][12]

This two-step approach is particularly advantageous as it allows for the activation of the mPEG10-acetic acid in a separate step before its introduction to the amine-functionalized surface. This minimizes the potential for unwanted side reactions and polymerization.[9]

Visualizing the Reaction Pathway

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_coupling Step 3: Coupling mPEG_COOH mPEG10-Acetic Acid (R-COOH) O_acylisourea Reactive O-acylisourea intermediate mPEG_COOH->O_acylisourea + EDC mPEG_COOH->O_acylisourea EDC EDC Sulfo_NHS_ester Semi-stable Sulfo-NHS ester O_acylisourea->Sulfo_NHS_ester + Sulfo-NHS O_acylisourea->Sulfo_NHS_ester Sulfo_NHS Sulfo-NHS PEGylated_Surface PEGylated Surface (Surf-NH-CO-R) Sulfo_NHS_ester->PEGylated_Surface + Surf-NH2 Sulfo_NHS_ester->PEGylated_Surface Amine_Surface Amine-Functionalized Surface (Surf-NH2)

Caption: Workflow of EDC/sulfo-NHS mediated coupling of mPEG10-acetic acid.

Experimental Protocols: From Surface Preparation to Characterization

This section provides detailed, step-by-step protocols for the functionalization of a model amine-terminated surface with mPEG10-acetic acid. The following protocols are designed to be a starting point and may require optimization based on the specific substrate and application.

Part 1: Preparation of an Amine-Functionalized Surface (Example: Silicon Wafer)

A clean and well-defined starting surface is crucial for successful and reproducible PEGylation. Here, we describe the preparation of an amine-functionalized silicon wafer using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Oven

Protocol:

  • Surface Cleaning:

    • Immerse silicon wafers in Piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface with exposed hydroxyl groups. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a gentle stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry glass container.

    • Immerse the cleaned and dried silicon wafers in the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • After incubation, rinse the wafers with anhydrous toluene to remove excess APTES.

    • Cure the silanized wafers in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane layer.

    • Allow the wafers to cool to room temperature. The wafers now have a surface terminated with primary amine groups.

Part 2: Covalent Immobilization of mPEG10-Acetic Acid

This protocol details the EDC/sulfo-NHS coupling chemistry to attach mPEG10-acetic acid to the prepared amine-functionalized surface.

Materials:

  • Amine-functionalized silicon wafers (from Part 1)

  • mPEG10-acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M ethanolamine, pH 8.5

  • Deionized (DI) water

  • Nitrogen gas stream

Protocol:

  • Reagent Preparation:

    • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use. A typical starting concentration is 10 mg/mL for each.

    • Dissolve mPEG10-acetic acid in the Activation Buffer to a desired concentration (e.g., 10-50 µg/mL). The optimal concentration may need to be determined empirically.[13]

  • Activation of mPEG10-Acetic Acid:

    • In a clean tube, mix the mPEG10-acetic acid solution with the freshly prepared EDC and sulfo-NHS solutions. A common molar ratio is a 2-5 fold excess of EDC and sulfo-NHS relative to the mPEG10-acetic acid.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling to the Amine-Functionalized Surface:

    • Immediately after activation, immerse the amine-functionalized silicon wafers in the activated mPEG10-acetic acid solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation. The incubation time can be optimized to achieve the desired surface coverage.

  • Washing and Quenching:

    • After the coupling reaction, remove the wafers and rinse them thoroughly with PBS to remove unreacted PEG and coupling reagents.

    • To deactivate any remaining reactive sulfo-NHS esters on the surface, immerse the wafers in the Quenching Solution for 15-30 minutes at room temperature.

    • Rinse the wafers extensively with DI water.

    • Dry the PEGylated wafers under a gentle stream of nitrogen gas.

    • Store the functionalized surfaces in a clean, dry environment.

Visualizing the Experimental Workflow

G cluster_prep Surface Preparation cluster_pegylation PEGylation cluster_characterization Characterization Clean Clean Si Wafer (Piranha Etch) Silanize Silanize with APTES Clean->Silanize Amine_Surface Amine-Functionalized Surface Silanize->Amine_Surface Activate Activate mPEG10-COOH with EDC/Sulfo-NHS Couple Couple to Amine Surface Activate->Couple Quench Quench Unreacted Sites Couple->Quench PEG_Surface Final PEGylated Surface Quench->PEG_Surface XPS XPS PEG_Surface->XPS CA Contact Angle AFM AFM

Caption: Overview of the surface functionalization and characterization process.

Validation and Characterization: Ensuring a Successful PEGylation

It is imperative to characterize the modified surface to confirm the successful immobilization of the mPEG10-acetic acid and to assess the quality of the resulting PEG layer. A combination of surface-sensitive techniques is typically employed.

Key Characterization Techniques:
  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the surface.[14][15] A successful PEGylation will result in a significant increase in the carbon (C1s) and oxygen (O1s) signals and a corresponding attenuation of the silicon (Si2p) and nitrogen (N1s) signals from the underlying substrate and amine layer, respectively.[14][16] High-resolution C1s spectra can be deconvoluted to show the characteristic C-O-C peak of the ethylene glycol backbone, providing direct evidence of the PEG presence.

  • Contact Angle Goniometry: This technique measures the wettability of the surface. A successful PEGylation will result in a significant decrease in the water contact angle, indicating a more hydrophilic surface. This is a simple yet effective method for qualitatively assessing the presence of the hydrophilic PEG layer.[16]

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale.[16][17] It can be used to assess the smoothness and uniformity of the PEG layer. A well-formed PEG layer should result in a smooth surface with a low root-mean-square (RMS) roughness.

Expected Quantitative Data

The following table summarizes typical data that would be expected from the characterization of an un-modified, amine-functionalized, and mPEG10-acetic acid functionalized silicon wafer.

Surface TypeWater Contact Angle (°)C1s/Si2p Ratio (from XPS)O1s/Si2p Ratio (from XPS)RMS Roughness (nm) (from AFM)
Clean Silicon Wafer< 10~0.2~1.5< 0.2
Amine-Functionalized50-70~1.0~1.2~0.3
mPEG10-Functionalized20-40> 3.0> 2.0< 0.5

Note: These are representative values and can vary depending on the specific experimental conditions and the quality of the starting materials.

Expertise and Trustworthiness: The Rationale Behind the Protocol

The protocols and methodologies presented in this guide are based on well-established principles of surface chemistry and bioconjugation. The choice of EDC/sulfo-NHS chemistry is deliberate; it is a widely adopted and reliable method for forming stable amide bonds in aqueous environments.[9][10][11] The inclusion of the sulfo-NHS is critical for enhancing the reaction efficiency by creating a more stable amine-reactive intermediate, which is particularly important when working with valuable reagents or sensitive substrates.[9][11]

The two-step nature of the protocol, where the mPEG10-acetic acid is activated prior to exposure to the amine-functionalized surface, provides a greater degree of control over the reaction and minimizes undesirable side reactions.[9] The quenching step with ethanolamine is a crucial final step to ensure that any unreacted sites are capped, preventing non-specific binding in subsequent applications.

The self-validating nature of this protocol is built upon the comprehensive characterization strategy. Each analytical technique provides a different piece of the puzzle, and together they offer a high degree of confidence in the successful functionalization of the surface. For instance, while a decrease in contact angle suggests increased hydrophilicity, it is the XPS data that provides definitive chemical evidence of the PEG layer's presence. AFM then confirms the physical integrity and uniformity of the coating.

Conclusion

The functionalization of surfaces with mPEG10-acetic acid is a powerful and versatile technique for creating biocompatible and protein-repellent interfaces. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and reproducibly modify a wide range of surfaces for their specific applications. The combination of robust chemistry and thorough characterization ensures the creation of high-quality, functionalized surfaces that are essential for advancing biomedical research and developing next-generation therapeutics and medical devices.

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  • PEG Surface Modification for Drug Delivery.Wang Lab.
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  • Immobilization of oriented protein molecules on poly(ethylene glycol)-coated Si(111). PubMed. Available at: [Link]

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use of mPEG10-CH2COOH in developing controlled-release formulations

This compound is a powerful and versatile tool for the development of sophisticated controlled-release drug delivery systems. Its defined length and reactive carboxyl terminus allow for precise and reproducible conjugation, forming the basis for drug conjugates, "stealth" nanoparticles, and polymeric micelles. [9][28]The protocols outlined in this guide provide a robust framework for formulating and characterizing these systems, enabling researchers to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. By applying these methodologies, scientists can unlock the full potential of PEGylation technology to create next-generation therapies with improved efficacy and reduced side effects. [3]

References

Please note: The following URLs were verified at the time of publication.

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  • (2025). What is Transmission Electron Microscopy and How is it Used in Nano? AZoNano.
  • National Cancer Institute. (n.d.). Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). NCBI.
  • BenchChem. (2025). The Role of PEGylation in Improving Drug Solubility: A Technical Guide.
  • Ankola, D. D., et al. (2008). Cellular delivery of PEGylated PLGA nanoparticles. Journal of Drug Targeting, 16(9), 651-658.
  • Biopharma PEG. (2019). The Applications of PEGylation Reagents.
  • Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry.
  • Microscopy Innovations. (n.d.). Efficient Nanoparticle Specimen Preparation for Transmission Electron Microscopy.
  • BenchChem. (2025). Application Notes and Protocols for Drug Release Studies from PEGylated Nanoparticles.
  • Kolate, A., et al. (2014). Chemical Conjugation in Drug Delivery Systems. Journal of Controlled Release, 192, 67-89.
  • Shiraishi, K., & Yokoyama, M. (2019). Questioning the Use of PEGylation for Drug Delivery. Journal of Pharmaceutical Sciences, 108(3), 883-887.
  • Baumann, A., & Tuerck, D. (2010). PEG and PEG conjugates toxicity: Towards an understanding of the toxicity of PEG and its relevance to PEGylated biologicals. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 629-639.
  • BenchChem. (2025). The Efficacy of m-PEG Conjugation in Preclinical Drug Development: A Comparative Guide.
  • Vonarbourg, A., et al. (2006). PCS and zeta potential measurements of HSA nanoparticles PEGylated with Fmoc-PEG-SBA. ResearchGate.
  • Shiraishi, K., & Yokoyama, M. (2019). Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review. Science and Technology of Advanced Materials, 20(1), 472-485.
  • Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis.
  • Kim, J., et al. (2020). Statistical Characterization of the Morphologies of Nanoparticles through Machine Learning Based Electron Microscopy Image Analysis. ACS Nano, 14(11), 15559-15568.
  • Wyatt Technology. (n.d.). dynamic light scattering (DLS).
  • Li, Y., et al. (2018). The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers. Theranostics, 8(6), 1644-1657.
  • ResearchGate. (n.d.). Zeta potential measurements of nanoparticles prepared with various PEG modifications.
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  • Bettersize Instruments Ltd. (n.d.). Secret of Dynamic Light Scattering (DLS) for particle size analysis.
  • Walter, A., et al. (2021). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Nanomaterials, 11(2), 279.
  • ResearchGate. (n.d.). Reaction scheme of mPEG-DOX conjugate.
  • Zaman, M. (2014). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). University of Arkansas.
  • Rahme, K., et al. (2013). PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions. RSC Advances, 3(16), 5435-5444.
  • Wang, Y., et al. (2016). Development and Validation of a Method for Determination of Encapsulation Efficiency of CPT-11/DSPE-mPEG2000 Nanoparticles. Journal of Analytical & Bioanalytical Techniques, 7(4).
  • Rahme, K., et al. (2013). Polymer Quantification as a Function of PEG lengths and Nanoparticle Dimensions. CORA.
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  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • BOC Sciences. (n.d.). m-PEG10-COOH | CAS 2409969-94-2.
  • Rostamizadeh, K., et al. (2019). Magnetic nanoparticles decorated with PEGylated curcumin as dual targeted drug delivery: Synthesis, toxicity and biocompatibility study. Materials Science and Engineering: C, 104, 109810.
  • Varshosaz, J., et al. (2013). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Journal of Nanomaterials, 2013, 765856.
  • d'Angelo, I., et al. (2018). Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. Pharmaceutics, 10(4), 241.
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  • ResearchGate. (n.d.). Basic principle and process of sample and separate method for in vitro drug release testing procedure.
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  • Ren, J. M., et al. (2012). Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems. Biomacromolecules, 13(8), 2419-2426.

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Troubleshooting & Optimization

common issues in mPEG10-CH2COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for mPEG10-CH2COOH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in bioconjugation. By understanding the underlying chemistry and critical parameters, you can optimize your PEGylation strategy for higher yields, purity, and reproducibility.

Core Concept: The EDC/NHS Two-Step Amidation

The conjugation of a carboxylated PEG (mPEG-CH2COOH) to a primary amine on a biomolecule (like the N-terminus or a lysine residue on a protein) is most commonly achieved through a "zero-length" crosslinking reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1] This process forms a stable amide bond.

The reaction proceeds in two distinct stages:

  • Carboxyl Activation: EDC reacts with the carboxyl group (-COOH) on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[1][2] This step is most efficient under slightly acidic conditions (pH 4.5-6.0).[3]

  • NHS-Ester Formation & Amine Coupling: The unstable intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group and lower the reaction yield.[2] To prevent this, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS-ester. This NHS-ester then efficiently reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond, releasing NHS. The coupling step is favored at a neutral to slightly basic pH (7.0-8.5) where the primary amine is deprotonated and thus more nucleophilic.[4][5]

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) PEG_COOH mPEG-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->PEG_COOH Side Reaction NHS_Ester mPEG-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 H₂O NHS NHS NHS_Ester->PEG_COOH Side Reaction Conjugate mPEG-Target (Stable Amide Bond) NHS_Ester->Conjugate + Target-NH₂ Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 H₂O Protein_NH2 Target-NH₂

Core mechanism of EDC/NHS mediated PEG conjugation.

Frequently Asked Questions & Troubleshooting Guide

This guide is structured to address the most common issues encountered during mPEG-CH2COOH conjugation, from reaction setup to final product analysis.

Section 1: Reaction Optimization & Low Yield

Q1: My conjugation yield is extremely low or non-existent. What are the most common culprits?

This is the most frequent issue, often stemming from one of four areas: pH, reagent quality, buffer composition, or molar ratios.

  • Suboptimal pH: The two steps of the reaction have conflicting optimal pH ranges. Activation requires acidic pH (4.5-6.0), while amine coupling requires neutral to basic pH (7.0-8.5).[6] Performing the entire reaction at a single, intermediate pH (e.g., 7.0) will result in poor activation and significant hydrolysis of any NHS-ester that does form.

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture.[7] If vials are not warmed to room temperature before opening, atmospheric moisture will condense on the cold powder, leading to rapid hydrolysis and inactivation.[3] Always use freshly prepared solutions of EDC and NHS.[7]

  • Incompatible Buffers: The presence of competing nucleophiles in your buffers is a primary cause of failure. Buffers containing primary amines (like Tris and Glycine) or carboxylates (like Acetate) will react with the NHS-ester or EDC, respectively, terminating the reaction.[6][8]

  • Insufficient Molar Excess: The reaction is driven by the concentration of reactants. An insufficient molar excess of the PEG linker or the activation reagents (EDC/NHS) can lead to low yields.[6]

Sources

Technical Support Center: Improving PEGylation Efficiency with mPEG10-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing your PEGylation experiments using mPEG10-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reaction mechanisms, optimization strategies, and troubleshooting common challenges.

Understanding the Core Chemistry: Amide Bond Formation

PEGylation with mPEG10-acetic acid involves the formation of a stable amide bond between the carboxylic acid group of the PEG reagent and a primary amine (e.g., the N-terminus or a lysine residue's ε-amino group) on the target molecule.[1] Since carboxylic acids and amines do not react directly under physiological conditions, a two-step activation process using carbodiimide chemistry is the standard approach.[2][3]

The most common activators are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]

  • Step 1: Carboxylic Acid Activation. EDC reacts with the carboxylic acid group of mPEG10-acetic acid to form a highly reactive but unstable O-acylisourea intermediate.

  • Step 2: NHS Ester Formation & Stabilization. This intermediate is susceptible to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This two-step activation is most efficient at a slightly acidic pH (4.5-6.0).[2][5]

  • Step 3: Amine Coupling. The NHS ester then reacts efficiently with primary amines at a physiological to slightly basic pH (7.0-8.5) to form a stable amide linkage, releasing NHS as a byproduct.[1][2]

Experimental Workflow: EDC/NHS-Mediated PEGylation

G cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Coupling (pH 7.0 - 8.5) mPEG_COOH mPEG10-Acetic Acid (-COOH) Intermediate O-acylisourea Intermediate (Unstable) mPEG_COOH->Intermediate + EDC EDC EDC NHS_Ester mPEG10-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS Product PEGylated Product (Stable Amide Bond) NHS_Ester->Product + Protein-NH2 Protein Target Molecule (e.g., Protein-NH2)

Caption: EDC/NHS two-step activation and coupling workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful PEGylation reaction? A1: The efficiency and outcome of your reaction depend on several key factors: the pH of the reaction buffer, the molar ratio of PEG reagent to the target molecule, reaction temperature, and reaction time.[6] Each of these must be optimized to balance reaction kinetics with the stability of your molecule.

Q2: Why is a two-step pH process recommended for EDC/NHS chemistry? A2: This is crucial for efficiency. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2).[2] However, the subsequent reaction of the NHS-activated PEG with primary amines on your target molecule is most efficient at a pH of 7-8.[5] Running the entire process at a single, non-optimal pH will significantly reduce your yield.

Q3: My mPEG10-acetic acid is a low-melting solid. How should I handle it? A3: It is recommended to prepare a stock solution in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagent.[2] Store the stock solution desiccated at -20°C.[8]

Q4: What type of buffer should I use for the conjugation step? A4: Crucially, you must use a non-amine-containing buffer for the conjugation step. Buffers like Tris or glycine contain primary amines that will compete with your target molecule, quenching the reaction and reducing your yield.[2] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your PEGylation experiments.

Troubleshooting Logic for Low PEGylation Yield

G Problem Low or No PEGylation Yield Cause1 Inactive Reagents Problem->Cause1 Cause2 Suboptimal pH Problem->Cause2 Cause3 Incorrect Molar Ratio Problem->Cause3 Cause4 Competing Nucleophiles Problem->Cause4 Cause5 Protein Issues Problem->Cause5 Sol1 Use fresh EDC/NHS. Prepare solutions immediately before use. Cause1->Sol1 Sol2 Verify two-step pH protocol: Activation pH 4.5-6.0 Coupling pH 7.0-8.5 Cause2->Sol2 Sol3 Perform a titration. Start with 5-20 fold molar excess of PEG. Cause3->Sol3 Sol4 Use amine-free buffers (e.g., PBS, HEPES). Remove extraneous nucleophiles. Cause4->Sol4 Sol5 Check protein stability and solubility. Ensure N-terminus/lysines are accessible. Cause5->Sol5

Caption: Troubleshooting logic for low PEGylation yield.

Problem Possible Cause Recommended Solution
Low or No PEGylation Yield 1. Hydrolyzed/Inactive Reagents: EDC and NHS are highly sensitive to moisture and will lose activity over time.[9]• Always use fresh, high-quality EDC and NHS. Prepare solutions immediately before the activation step.[10] • Ensure mPEG10-acetic acid is stored properly under dry conditions at -20°C.[8]
2. Suboptimal Reaction pH: The activation and coupling steps have different optimal pH ranges.[2]• For the activation step, use a buffer at pH 4.5-6.0 (e.g., MES buffer).[5] • For the coupling step, adjust the pH to 7.2-8.0 using an amine-free buffer like PBS.[2]
3. Insufficient Molar Excess of PEG: The reaction stoichiometry is critical. An insufficient amount of activated PEG will result in a low yield.• Increase the molar ratio of mPEG10-acetic acid to the target molecule. A common starting point is a 5 to 20-fold molar excess.[11] This may require optimization for your specific protein.
4. Competing Amines in Buffer: Buffers like Tris or glycine will react with the activated mPEG-NHS ester, quenching the reaction.[2]• Perform buffer exchange on your protein sample into an amine-free buffer (e.g., PBS) before adding it to the activated PEG solution.
High Polydispersity (Multiple PEG Chains Attached) 1. High Molar Ratio of PEG: A large excess of the PEG reagent statistically favors the modification of multiple sites on the protein.[12]• Reduce the molar excess of the mPEG reagent. Perform a titration of the PEG:protein ratio to find the optimal balance for mono-PEGylation.[12]
2. High Reaction pH: A pH above 8.5 significantly increases the reactivity of lysine ε-amino groups (pKa ~10.5), leading to multi-PEGylation.[12][13]• Lower the pH of the coupling reaction to between 7.0 and 7.5. This favors reaction with the more nucleophilic N-terminal α-amino group (pKa ~7.6-8.0).[12]
3. Long Reaction Time: Extended reaction times can lead to the modification of less reactive sites.• Monitor the reaction over time by taking aliquots and analyzing them via SDS-PAGE or HPLC. Determine the optimal time point where the desired product is maximized.[13]
Protein Aggregation During Reaction 1. Protein Instability: The reaction conditions (pH, temperature, PEG concentration) may be causing the protein to unfold and aggregate.[6]• Lower the protein concentration.[12] • Conduct the reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[6] • Screen for stabilizing additives for your reaction buffer.
2. pH Near Protein's Isoelectric Point (pI): Proteins are often least soluble at their pI.• Adjust the reaction pH to be at least one unit away from your protein's pI.[13]

Key Protocols & Methodologies

Protocol 1: Two-Step PEGylation of a Protein with mPEG10-Acetic Acid

This protocol is a general guideline for conjugating mPEG10-acetic acid to an amine-containing protein. Optimization is required for each specific application.

Materials:

  • mPEG10-acetic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Conjugation Buffer: 20 mM PBS, pH 7.4[7]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

Procedure:

  • Reagent Preparation:

    • Equilibrate mPEG10-acetic acid, EDC, and NHS vials to room temperature before opening.

    • Prepare a 100 mg/mL stock solution of mPEG10-acetic acid in dry DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of mPEG10-Acetic Acid:

    • In a microfuge tube, dissolve mPEG10-acetic acid in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS relative to the mPEG10-acetic acid.

    • Incubate at room temperature for 15-30 minutes to generate the mPEG10-NHS ester.[1][2]

  • Conjugation to Protein:

    • Add the amine-containing protein solution (prepared in Conjugation Buffer) to the activated mPEG10-NHS ester solution. For best results, you can adjust the pH of the activation mixture to 7.2-7.5 immediately before adding the protein.[5]

    • The molar ratio of PEG:protein should be optimized, starting with a 10-fold molar excess of PEG.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of ~50 mM to consume any unreacted mPEG10-NHS ester.

    • Incubate for 30 minutes at room temperature.[11]

  • Purification:

    • Remove unreacted PEG and byproducts. Size-exclusion chromatography (SEC) is highly effective for separating the larger PEGylated protein from smaller unreacted PEG and reagents.[][15]

    • Ion-exchange chromatography (IEX) can be used to separate the native (un-PEGylated) protein from the PEGylated species, as the PEG chains can shield surface charges.[][16]

Protocol 2: Analysis of PEGylation Products by SDS-PAGE

SDS-PAGE is a straightforward method to visually confirm successful PEGylation. The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.

  • Sample Preparation: Mix aliquots of your starting protein, the reaction mixture, and purified fractions with 2x SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel. Run the gel at a constant voltage.

  • Visualization: Stain the gel with Coomassie Brilliant Blue. A successful PEGylation will show a new band or a smear at a higher apparent molecular weight compared to the unmodified protein band.[9]

References

Technical Support Center: Troubleshooting Low Yield in mPEG10-CH2COOH Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for mPEG10-CH2COOH protein labeling. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of protein PEGylation using N-hydroxysuccinimide (NHS) ester chemistry. Here, we move beyond simple protocols to explain the underlying principles, enabling you to diagnose and resolve issues leading to low conjugation efficiency.

The Chemistry at a Glance: Understanding the Reaction

The core of this process is the reaction between an NHS ester and a primary amine. The this compound is first activated to an NHS ester, creating a reactive group that is susceptible to nucleophilic attack. On your protein, primary amines (-NH₂) are available at the N-terminus of the polypeptide chain and on the side chain of lysine (Lys, K) residues.[1] These amines, being nucleophilic at the correct pH, attack the carbonyl group of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

However, this desired reaction is in direct competition with hydrolysis, where water attacks and inactivates the NHS ester.[1][2][3] The success of your labeling experiment hinges on optimizing conditions to favor aminolysis over hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during this compound protein labeling in a practical question-and-answer format.

Q1: My overall conjugation efficiency is low. What are the most common culprits?

Low yield is the most frequent issue and typically stems from one or more suboptimal reaction conditions. Let's break down the key factors.

A1: The "Big Three" of Low Yield - pH, Buffer, and Reagent Integrity.

  • Incorrect Reaction pH: The pH of your reaction is the most critical parameter. It governs a delicate balance:

    • Amine Reactivity: For the reaction to occur, the primary amine on the protein must be deprotonated (-NH₂) to be nucleophilic. At a pH below the pKa of the amine, it exists in its protonated, non-reactive form (-NH₃⁺).[4] The pKa of the N-terminal α-amine is ~6-8, while the lysine ε-amine is ~10.5.[5][6][7]

    • NHS Ester Hydrolysis: The NHS ester's stability is inversely related to pH. As the pH increases, the rate of hydrolysis (reaction with water) accelerates dramatically, consuming your reagent before it can label the protein.[1][3][8]

    The Sweet Spot: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5 .[1][9] A pH of 8.3-8.5 is often cited as ideal for maximizing the reaction rate while managing hydrolysis.[10][11][12]

  • Interfering Buffer Components: Your buffer choice is non-negotiable. Buffers containing primary amines are incompatible with NHS ester chemistry because they directly compete with your protein for the labeling reagent.[1][13][14]

    • Avoid: Tris (tris(hydroxymethyl)aminomethane), Glycine, and any other buffer system containing primary amines.[13][14][15] While some studies suggest Tris may not interfere significantly in certain contexts[16], it is widely recommended to avoid it to ensure high efficiency.[17] Glycine is often used specifically to quench the reaction, highlighting its reactivity.[2][14][18]

    • Use: Amine-free buffers such as Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Sodium Borate, or HEPES.[1][14][15]

  • Hydrolyzed/Inactive PEG Reagent: The mPEG-NHS ester is moisture-sensitive.[9] If the reagent has been improperly stored or handled, it may have already hydrolyzed.

    • Solution: Always use a fresh solution of the mPEG-NHS ester, prepared immediately before use in an anhydrous (dry), amine-free organic solvent like DMSO or DMF.[1][10][19] Ensure the solvent itself is high-quality, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[10]

Q2: I've optimized the pH and buffer, but my yield is still poor. What's next?

If the core conditions are correct, it's time to investigate reactant concentrations, reaction time, and temperature.

A2: Digging Deeper - Molar Ratio, Incubation, and Temperature.

  • Molar Excess of PEG: A 10- to 50-fold molar excess of the mPEG-NHS ester over the protein is a common starting point.[20] For mono-labeling, an excess of around 8- to 10-fold is often recommended.[10][11] However, the optimal ratio is empirical and depends on the number of accessible amines on your specific protein. You may need to perform a titration series to find the ideal ratio.

  • Protein Concentration: Very dilute protein solutions can lead to inefficient labeling.[1][9] Aim for a protein concentration of 1-10 mg/mL if possible.[9][10]

  • Reaction Time & Temperature: These two parameters are linked.

    • Room Temperature (20-25°C): A typical incubation time is 1-4 hours.[9][19]

    • 4°C: The reaction can be performed overnight at 4°C. This slows the reaction rate but significantly increases the stability (half-life) of the NHS ester, which can be beneficial.[1][9]

The following table summarizes the dramatic effect of pH and temperature on NHS ester stability.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours[1][3]
8.64°C10 minutes[1][3]
7.4RT> 2 hours[8]
9.0RT< 9 minutes[8]
8.0RT~3.5 hours[21]
9.0RT~2 hours[21]

Table 1: The stability of NHS esters is highly dependent on pH and temperature. The half-life decreases significantly as pH increases.

Q3: My protein is precipitating after I add the mPEG-NHS ester solution. Why is this happening and how can I fix it?

A3: This is likely due to either the organic solvent or changes in your protein's properties.

  • Organic Solvent Shock: mPEG-NHS esters are typically dissolved in DMSO or DMF before being added to the aqueous protein solution.[1][19] Adding too large a volume of this organic solvent can cause the protein to precipitate.

    • Solution: Keep the final concentration of the organic solvent to a minimum, ideally below 10%.[22] Use a higher concentration stock of your PEG reagent so you can add a smaller volume.

  • Over-labeling: Excessive modification of surface amines can alter the protein's isoelectric point (pI) and surface charge distribution, potentially leading to reduced solubility and aggregation.[22]

    • Solution: Reduce the molar excess of the mPEG-NHS ester in your reaction to lower the degree of labeling.

  • Protein Instability: The chosen buffer conditions (pH, salt concentration) may not be optimal for your specific protein's stability.

    • Solution: Consider adding stabilizing excipients to the buffer, such as 5-20% glycerol or 50-100 mM arginine.[22]

Q4: How do I stop the reaction and remove excess PEG reagent?

A4: Quenching the reaction is a critical step, followed by purification.

  • Quenching: To ensure the reaction does not continue, you must consume any unreacted mPEG-NHS ester. This is done by adding a small molecule with a primary amine.[2][18]

    • Method: Add a quenching buffer like Tris-HCl or Glycine to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.[2][14][18]

  • Purification: After quenching, you must purify your PEGylated protein from excess PEG reagent, the NHS byproduct, and the quenching agent. Common methods include:

    • Size Exclusion Chromatography (SEC): Highly effective at separating the larger PEGylated protein from smaller contaminants.[][24][25]

    • Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation shields the positive charges of lysine residues, the PEGylated protein will have a different elution profile than the unlabeled protein.[][25][26]

    • Dialysis / Buffer Exchange: Useful for removing small molecules, though less effective at separating unreacted protein from the product.[13]

Visualizing the Process and Troubleshooting

To better understand the workflow and decision-making process, refer to the diagrams below.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction P1 Prepare Protein in Amine-Free Buffer (e.g., PBS, Borate, pH 7.2-8.5) R1 Add mPEG-NHS to Protein (10-50x molar excess) P1->R1 P2 Prepare Fresh mPEG-NHS Stock in Anhydrous DMSO or DMF P2->R1 R2 Incubate (1-4h at RT or overnight at 4°C) R1->R2 Q1 Quench Reaction (Add Tris or Glycine) R2->Q1 P3 Purify Conjugate (SEC, IEX, Dialysis) Q1->P3 A1 Analyze Product (SDS-PAGE, Mass Spec) P3->A1

Caption: Standard workflow for this compound protein labeling.

Caption: Decision tree for troubleshooting low labeling yield.

G cluster_reactants cluster_products Protein Protein-NH₂ Conjugate Protein-NH-PEG (Desired Product) Protein->Conjugate Aminolysis (Favored at pH 7.2-8.5) PEG_NHS mPEG-NHS PEG_NHS->Conjugate Aminolysis (Favored at pH 7.2-8.5) Hydrolyzed mPEG-COOH (Inactive Reagent) PEG_NHS->Hydrolyzed Hydrolysis (Increases with pH) Water H₂O (Buffer) Water->Hydrolyzed Hydrolysis (Increases with pH)

Caption: Competing reactions in NHS-ester chemistry.

Key Experimental Protocols

Protocol 1: General this compound Protein Labeling
  • Protein Preparation: Ensure your protein is in an appropriate amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4) at a concentration of 1-10 mg/mL.[9][14] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[13]

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous, amine-free DMSO or DMF to a stock concentration of 10-20 mg/mL.[9][10]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG stock solution to achieve the desired molar excess (start with a 20-fold excess).

    • Add the calculated volume of the PEG stock to the protein solution while gently mixing. Ensure the final DMSO/DMF concentration remains below 10%.[22]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protecting it from light if any components are light-sensitive.[9][19]

  • Quench the Reaction: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS esters.[2][14]

  • Purification: Purify the PEGylated protein conjugate using size exclusion chromatography (SEC) or ion exchange chromatography (IEX) to remove unreacted PEG, byproducts, and quenching agent.[][24]

  • Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation. Methods include:

    • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, allowing for determination of the number of PEG molecules attached.[27][28]

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences. [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC - NIH. [Link]

  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]

  • Membrane-Based Hybrid Method for Purifying PEGylated Proteins. PMC - NIH. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • PEGylation of Proteins: A Structural Approach. BioPharm International. [Link]

  • (PDF) From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]

  • Making Site-specific PEGylation Work. BioPharm International. [Link]

  • Protein PEGylation for the design of biobetters: from reaction to purification processes. [Link]

  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. [Link]

  • Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... ResearchGate. [Link]

  • Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. ACS Publications. [Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH. [Link]

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. [Link]

  • Selectivity and stability of N-terminal targeting protein modification chemistries. [Link]

  • Selective N-terminal functionalization of native peptides and proteins. PMC - NIH. [Link]

  • Comparison of reaction rates of NHS esters of mPEG with amino and... ResearchGate. [Link]

  • Succinimidyl acid PEG, mPEG-NHS. Nanocs. [Link]

  • Synthesis of the active PEGylation agent mPEG-succinimidyl propionate... ResearchGate. [Link]

Sources

Topic: Preventing Aggregation During mPEGylation with mPEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, scientifically-grounded answers and troubleshooting strategies for a common and critical challenge in bioconjugation: protein aggregation during PEGylation with carboxylated mPEGs, such as mPEG10-CH2COOH. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to optimize your protocols for maximal success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Help! My protein precipitated out of solution immediately after I added the mPEG-acid and EDC/NHS reagents. What is happening and how can I fix it?

This is a common and often alarming observation. Immediate precipitation is typically caused by one of two main factors: suboptimal buffer conditions causing the protein to lose stability, or localized high concentrations of reagents that induce aggregation.

Core Scientific Principles at Play:

  • Protein Stability and pH: Every protein has a unique pH range where it maintains its native, stable conformation. The chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activating the carboxyl group of your this compound is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2] However, if this pH is too close to your protein's isoelectric point (pI), the protein's net charge will approach zero, dramatically reducing its solubility and leading to aggregation.[3]

  • Reagent Concentration: Adding a high concentration of reagents (EDC, NHS, mPEG) all at once can create localized shifts in pH and ionic strength, shocking the protein out of its stable state.

Troubleshooting Workflow:

  • Buffer Optimization is Paramount:

    • Avoid Incompatible Buffers: Never use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction.[4][5]

    • Choose the Right Buffer: Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) for the activation step.[2][4] A common starting point is 0.1 M MES, 0.5 M NaCl, pH 6.0.[2] The salt can help shield charges and prevent aggregation.

    • Know Your Protein's pI: Before you begin, determine the theoretical pI of your protein. Ensure your activation buffer pH is at least 1-1.5 units away from the pI.

  • Control Reagent Addition:

    • Stepwise Addition: Instead of adding the full volume of reagents at once, add them in smaller portions over 5-10 minutes with gentle stirring.[6][7] This prevents localized concentration shocks.

    • Lower the Temperature: Perform the reaction at 4°C. This slows down both the conjugation reaction and the kinetics of protein unfolding and aggregation, giving you more control.[6][8][9]

Q2: My final product looks okay visually, but Size Exclusion Chromatography (SEC) analysis shows significant high molecular weight (HMW) species. How can I minimize this soluble aggregation?

The presence of soluble aggregates indicates that while you've avoided large-scale precipitation, intermolecular cross-linking or instability-induced aggregation is still occurring. This requires a more nuanced optimization of the reaction chemistry and conditions.

Core Scientific Principles at Play:

  • Reaction Kinetics: The activation of this compound with EDC forms a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and can hydrolyze back to the starting carboxyl group.[1][10] N-hydroxysuccinimide (NHS) is added to convert this unstable intermediate into a more stable, amine-reactive NHS ester.[1][10] The ultimate goal is for this NHS ester to react with a primary amine on your protein (aminolysis). Aggregation occurs when the rate of protein-protein interaction, potentially driven by conformational changes, outpaces the rate of successful, intramolecular PEGylation.

  • Stoichiometry: The molar ratio of PEG to protein is a critical parameter. A high excess of PEG can increase the modification rate but also raises the risk of multiple PEG chains attaching to a single protein, which can alter its surface properties and lead to aggregation.[6][11]

Troubleshooting Workflow:

  • Systematic Stoichiometry Screening:

    • Titrate the PEG:Protein Ratio: Perform a series of small-scale reactions varying the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 5:1) and increase it (e.g., 10:1, 20:1, 50:1).[11][12] Analyze each result by SEC to find the "sweet spot" that maximizes the yield of the desired mono-PEGylated conjugate while minimizing HMW species.[6][13]

    • Optimize EDC/NHS Ratio: A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the mPEG-acid.[4]

  • Refine Reaction Conditions:

    • Lower Protein Concentration: Reducing the protein concentration (e.g., to < 5 mg/mL) increases the distance between molecules, reducing the probability of intermolecular interactions.[12][14]

    • Control Reaction Time: Monitor the reaction over time (e.g., take aliquots at 30, 60, 90, and 120 minutes) to determine the optimal endpoint before significant aggregation occurs.[14]

dot

reaction_pathway mPEG_COOH mPEG-CH2COOH Intermediate O-Acylisourea Intermediate (Unstable) mPEG_COOH->Intermediate Activation EDC EDC EDC->Intermediate Intermediate->mPEG_COOH Fast Hydrolysis NHS_Ester mPEG-NHS Ester (Semi-Stable) Intermediate->NHS_Ester Stabilization NHS NHS NHS->NHS_Ester NHS_Ester->mPEG_COOH Slow Hydrolysis Final_Product PEGylated Protein (Stable Amide Bond) NHS_Ester->Final_Product Coupling (Aminolysis) Protein_NH2 Protein-NH2 Protein_NH2->Final_Product Aggregation Aggregation Protein_NH2->Aggregation Competing Pathway

Caption: EDC/NHS mPEGylation pathway and competing side reactions.

Pathway Explained:

  • Activation: EDC reacts with the carboxyl group (-COOH) on this compound to form a highly reactive O-acylisourea intermediate. This step is fastest at pH 4.5-6.0. [15]2. Stabilization: This intermediate is unstable in water and prone to rapid hydrolysis, which would regenerate the original mPEG-acid. [1][10]To prevent this, NHS is added. It reacts with the intermediate to form a semi-stable mPEG-NHS ester, which is less susceptible to hydrolysis. [1][4]3. Coupling: The mPEG-NHS ester reacts with a primary amine group (e.g., the epsilon-amino group of a lysine residue or the N-terminal alpha-amino group) on the protein to form a stable, covalent amide bond. This reaction is most efficient at a pH of 7.0-8.5. [1]4. Competing Aggregation: Throughout this process, the protein is subject to stresses from pH changes, reagent addition, and the conjugation itself. These stresses can cause partial unfolding or conformational changes, leading to protein-protein interactions that result in aggregation. [3][16][17]The rate of this aggregation pathway competes directly with the rate of the desired coupling reaction.

Detailed Experimental Protocols

Protocol 1: Systematic Screening for Optimal mPEGylation Conditions

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, and pH that maximizes the yield of the desired PEGylated product while minimizing aggregation.

Materials:

  • Protein stock solution (e.g., 10-20 mg/mL) in a storage buffer.

  • This compound.

  • EDC (stored desiccated at -20°C). [4]* Sulfo-NHS (stored desiccated at 4°C). [4]* Activation Buffer: 0.1 M MES, pH 6.0. [4]* Coupling Buffer: 100 mM Sodium Phosphate, pH 7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Zeba™ Spin Desalting Columns (or similar) for buffer exchange.

  • Analytical SEC-HPLC system.

Procedure:

  • Protein Preparation:

    • Perform a buffer exchange on your protein stock solution into the Activation Buffer using a desalting column.

    • Determine the final protein concentration via A280 measurement.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 100 mM stock solution of this compound in Activation Buffer.

    • Prepare 200 mM stock solutions of EDC and Sulfo-NHS separately in Activation Buffer immediately before use. [18]3. Reaction Matrix Setup (Example for a 100 µL final volume):

    • Set up a matrix of reactions in microcentrifuge tubes, varying one parameter at a time. For example:

      • Variable PEG Ratio: Use a fixed protein concentration (e.g., 2 mg/mL) and test PEG:Protein molar ratios of 5:1, 10:1, 20:1, and 40:1.

      • Variable Protein Conc.: Use a fixed PEG:Protein ratio (e.g., 20:1) and test protein concentrations of 1, 2, and 5 mg/mL.

  • Two-Step Reaction Execution:

    • Step 1: Activation (in MES Buffer, pH 6.0):

      • To the appropriate volume of this compound solution, add Sulfo-NHS (to a final molar ratio of 2.5x over PEG) and EDC (to a final molar ratio of 2.5x over PEG).

      • Incubate for 15 minutes at room temperature to form the mPEG-NHS ester. [2] * Step 2: Coupling (pH Shift to 7.5):

      • Add the protein solution (in MES buffer) to the activated mPEG-NHS ester.

      • Immediately add a small, predetermined volume of a higher concentration phosphate buffer (e.g., 1 M, pH 7.8) to bring the final reaction pH to ~7.5.

      • Incubate for 2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. [19]5. Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted mPEG-NHS ester. [19]Incubate for 15 minutes.

  • Analysis:

    • Filter each sample through a 0.22 µm low-protein-binding filter. [12] * Inject a standard amount onto an SEC-HPLC system. [6] * Integrate the peak areas corresponding to the monomeric PEG-protein, unmodified protein, and HMW aggregate species to calculate the percentage of each. [6]

Protocol 2: Analytical Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To accurately quantify the percentage of monomeric protein, soluble aggregates, and other species in the reaction mixture.

Materials:

  • HPLC or UPLC system with a UV detector.

  • Suitable SEC column (e.g., Tosoh TSKgel G3000SWxl or similar). [20]* Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.9. [20]* 0.22 µm syringe filters (low protein binding).

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm). [6][12]2. Sample Preparation:

    • Take an aliquot of your quenched PEGylation reaction.

    • Dilute the sample to a suitable concentration (typically 0.5-1.0 mg/mL) using the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any large, insoluble particles that could damage the column. [12]3. Injection and Data Acquisition:

    • Inject 10-20 µL of the filtered sample onto the column.

    • Collect the chromatogram for a sufficient run time to allow all species, including any free PEG, to elute.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the PEGylated monomer, then the unmodified monomer.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all protein-related peaks and multiplying by 100. [6]

References

  • Review of the current state of protein aggregation inhibition from a materials chemistry perspective. RSC Publishing. 2021-01-15. Available from: [Link]

  • Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. ResearchGate. Available from: [Link]

  • Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. PMC - NIH. Available from: [Link]

  • Therapeutic Protein Aggregation: Mechanisms, Design, and Control. PMC - NIH. Available from: [Link]

  • Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. PMC - NIH. Available from: [Link]

  • Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC - NIH. Available from: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. 2017-09-26. Available from: [Link]

  • Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. PMC - NIH. Available from: [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Journal of Chemical Information and Modeling. ACS Publications. Available from: [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. SciSpace. 2010-08-24. Available from: [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. Available from: [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. PMC - PubMed Central. 2023-12-19. Available from: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]

  • Effect of Additives on Protein Aggregation. the Wolfson Centre for Applied Structural Biology. Available from: [Link]

  • Protein carboxyl amidation increases the potential extent of protein polyethylene glycol conjugation. PubMed. Available from: [Link]

  • Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS. 2019-03-06. Available from: [Link]

  • Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges of mPEGylated Protein and Peptide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mPEGylated protein and peptide purification. The covalent attachment of methoxy polyethylene glycol (mPEG), or PEGylation, is a powerful strategy to enhance the therapeutic properties of biomolecules, improving their stability, solubility, and circulation half-life while reducing immunogenicity[1][2]. However, the very process that confers these benefits introduces significant complexity into the downstream purification workflow.

This guide is designed for researchers, scientists, and drug development professionals to address the specific issues encountered during the purification of these heterogeneous mixtures. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve a highly pure and homogenous final product.

Section 1: Understanding the Challenge: The Heterogeneity of the PEGylation Reaction

The primary challenge in purifying PEGylated biologics stems from the complex mixture generated during the conjugation reaction.[][4][5] Unlike typical recombinant protein purification where the main goal is to remove host cell proteins and other process-related impurities, PEGylation purification must resolve multiple product-related variants.

Frequently Asked Questions (FAQs)

Q1: What are the typical components I need to separate after a PEGylation reaction?

A PEGylation reaction mixture is inherently heterogeneous.[1][] Your purification strategy must be robust enough to separate the desired mono-PEGylated product from a variety of other species.

  • Unreacted Protein/Peptide: The original, unmodified biomolecule.

  • Unreacted mPEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins or peptides with more than one PEG chain attached (e.g., di-, tri-PEGylated).[][4]

  • Positional Isomers: A critical challenge where molecules have the same number of PEG chains but are attached at different sites (e.g., different lysine residues or the N-terminus).[][4] These isomers can have varied biological activity.[6]

  • Aggregates: High molecular weight species that can form during the reaction or subsequent handling.

  • Hydrolysis Fragments: Degradation byproducts from the PEGylation reagents.[4][5]

G Reaction Crude PEGylation Reaction Mixture Desired Desired Product (e.g., Mono-PEGylated) Reaction->Desired Purify UnreactedProt Unreacted Protein Reaction->UnreactedProt Separate FreePEG Free mPEG Reaction->FreePEG Separate MultiPEG Multi-PEGylated Species Reaction->MultiPEG Separate Isomers Positional Isomers Reaction->Isomers Separate Aggregates Aggregates Reaction->Aggregates Separate G start Start: Crude PEGylation Mixture q1 Primary Goal: Remove Free mPEG? start->q1 tff Use Tangential Flow Filtration (TFF) or Diafiltration q1->tff Yes q2 Primary Separation Basis: Size or Charge? q1->q2 No / Already Done tff->q2 sec Size-Exclusion Chromatography (SEC) (Good for separating by size, e.g., PEGylated vs. unreacted protein) q2->sec Size iex Ion-Exchange Chromatography (IEX) (Good for separating by charge, e.g., positional isomers, PEGmers) q2->iex Charge q3 Need to separate positional isomers? sec->q3 iex->q3 hic Consider Hydrophobic Interaction (HIC) or Reversed-Phase (RP-HPLC) as a polishing step q3->hic Yes end Purified Product q3->end No hic->end

Sources

side reactions of mPEG10-CH2COOH and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mPEG10-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in their experiments. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and avoid potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or methoxy poly(ethylene glycol) carboxylic acid with 10 PEG units, is a heterobifunctional PEG linker. One end has a methoxy group, which is chemically inert, while the other end has a carboxylic acid group (-COOH). Its primary application is in bioconjugation, a process also known as PEGylation. This process involves covalently attaching the PEG chain to biomolecules like proteins, peptides, or nanoparticles. PEGylation can enhance the solubility, stability, and circulation half-life of therapeutic agents while reducing their immunogenicity.[1][2][3][4] The carboxylic acid group is typically activated to react with primary amines on the target molecule, forming a stable amide bond.[3][4][5]

Q2: What is the first crucial step before conjugating this compound to my molecule?

A2: The terminal carboxylic acid group of this compound is not inherently reactive towards common functional groups on biomolecules, such as amines, under standard physiological conditions.[6][7] Therefore, the first essential step is to "activate" the carboxyl group.[6] This is most commonly achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10] This two-step process first forms a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester.[8][11]

Q3: My conjugation yield is very low. What are the likely causes?

A3: Low conjugation yield is a frequent challenge and can be attributed to several factors.[12][13] A systematic troubleshooting approach is the best way to identify the root cause. Key areas to investigate include:

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, losing their activity.[14] Always use fresh, high-quality reagents and allow them to equilibrate to room temperature before opening to prevent condensation.[8][14]

  • Suboptimal pH: The activation and coupling steps have different optimal pH ranges. Carboxyl activation with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[14][15] The subsequent reaction of the NHS-ester with a primary amine is most effective at a pH of 7.2-8.5.[11][14]

  • Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which is a competing reaction that deactivates the PEG linker.[11][14][16] This hydrolysis is more rapid at higher pH values.[11][17] It is crucial to perform the coupling step immediately after the activation step.[14]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, significantly reducing your yield.[14][18] Use amine-free buffers like MES for the activation step and PBS for the coupling step.[8][14]

Q4: I am observing multiple PEGylated products in my analysis. How can I achieve a more uniform, mono-PEGylated product?

A4: The formation of multiple PEGylated species (e.g., di- and multi-PEGylated products) is a common issue, especially when targeting lysine residues on a protein.[18] To favor mono-PEGylation, consider the following strategies:

  • Optimize Molar Ratio: A high molar excess of the PEG reagent increases the probability of modification at multiple sites.[18] Systematically decrease the PEG-to-protein molar ratio to find the optimal balance that favors mono-PEGylation.[12] A common starting point is a 5- to 20-fold molar excess of the activated PEG to the protein.[11]

  • Control Reaction pH: For amine-reactive PEGylation, a higher pH (>8.5) increases the reactivity of all available amine groups, leading to a higher degree of PEGylation.[18] Performing the reaction at a lower pH (around 7.0-7.5) can increase the selectivity for the N-terminal α-amino group over the ε-amino groups of lysine residues, as the N-terminus generally has a lower pKa.[12]

  • Reaction Time and Temperature: Shorter reaction times or lower temperatures (e.g., 4°C) can help control the extent of the reaction and may reduce the formation of multiple PEGylated species.[18]

Troubleshooting Guide: Side Reactions and How to Avoid Them

This guide provides a structured approach to identifying and mitigating common side reactions encountered during conjugation with this compound.

Issue 1: Hydrolysis of Activated this compound

Description: The most common side reaction is the hydrolysis of the activated NHS-ester intermediate. This reaction with water renders the PEG molecule inactive for conjugation, leading to low yields. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[11]

Causality Diagram:

Activated_PEG mPEG-NHS Ester Conjugate Desired Product (Amide Bond) Activated_PEG->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_PEG Inactive Product (Hydrolyzed PEG) Activated_PEG->Hydrolyzed_PEG Hydrolysis (Side Reaction) Amine Target Molecule (-NH2) Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_PEG High_pH High pH (>8.0) High_pH->Hydrolyzed_PEG Accelerates

Caption: Competing reactions for the activated mPEG-NHS ester.

Mitigation Strategies:
StrategyRationale
Two-Step pH Protocol Perform the initial EDC/NHS activation in a slightly acidic buffer (e.g., MES, pH 5.0-6.0) to maximize activation efficiency.[14][15] Subsequently, raise the pH to 7.2-8.0 for the coupling reaction with the amine-containing molecule.[14] This minimizes the exposure time of the sensitive NHS-ester to higher pH.
Immediate Use Use the activated this compound solution immediately after preparation.[14] Delays between the activation and coupling steps will lead to significant hydrolysis of the NHS-ester.
Anhydrous Solvents For preparing stock solutions of EDC and NHS, use anhydrous, amine-free solvents like DMSO or DMF to prevent premature hydrolysis.[11][16]
Temperature Control Performing the reaction at a lower temperature (e.g., 4°C) can slow down the rate of hydrolysis, although it may also require a longer overall reaction time to achieve the desired conjugation.[18]

Quantitative Data: Approximate Half-life of mPEG-NHS Esters

pHTemperature (°C)Approximate Half-life
7.4Ambient> 120 minutes
8.025~20 minutes
8.5Ambient~10-15 minutes
9.0Ambient< 9 minutes
(Note: Data is for similar mPEG-NHS esters and serves as a close approximation.)[11]
Issue 2: Steric Hindrance

Description: The polyethylene glycol chain, although relatively small in mPEG10, can still cause steric hindrance. This spatial obstruction can prevent the activated carboxyl group from accessing the target amine on the biomolecule, especially if the target site is located within a crowded region or a molecular cleft.[12][19][20] This can lead to low or no conjugation.[19]

Troubleshooting Logic:

Start Low Conjugation Yield Check_Hindrance Is the target site sterically hindered? Start->Check_Hindrance Increase_Excess Increase Molar Excess of PEG Check_Hindrance->Increase_Excess Yes Check_Other_Causes Investigate other causes (e.g., hydrolysis, pH) Check_Hindrance->Check_Other_Causes No Increase_Time_Temp Increase Reaction Time/Temp Increase_Excess->Increase_Time_Temp Modify_Site Consider Site-Directed Mutagenesis to expose a more accessible site Increase_Time_Temp->Modify_Site

Caption: Troubleshooting logic for steric hindrance issues.

Mitigation Strategies:
StrategyRationale
Increase Molar Excess Using a higher molar excess of the activated this compound can help drive the reaction forward by increasing the probability of a successful collision between the reactants, which can help overcome a moderate degree of steric hindrance.[12][20]
Optimize Reaction Time & Temperature Extending the reaction time or slightly increasing the temperature can provide more energy and opportunity for the molecules to overcome the steric barrier.[12] However, this must be balanced against the risk of biomolecule degradation and increased hydrolysis of the activated PEG.[20]
Site-Directed Mutagenesis If working with a protein, consider using site-directed mutagenesis to introduce a reactive amine (e.g., a lysine residue) at a more sterically accessible location on the protein surface.[12]
Issue 3: Aggregation During PEGylation

Description: Protein aggregation can sometimes occur during the PEGylation process. This can be caused by the reaction conditions (pH, temperature, protein concentration) leading to protein instability, or by intermolecular cross-linking if there is any di-functional PEG impurity (e.g., HOOC-PEG-COOH) in your this compound starting material.[18]

Mitigation Strategies:
StrategyRationale
Optimize Protein Concentration High protein concentrations can favor intermolecular interactions and aggregation.[12] Experiment with lower protein concentrations to minimize this effect.[18]
Use High-Purity Reagents Ensure your this compound is of high purity and free from di-acid PEG contaminants to prevent intermolecular cross-linking.[13]
Add Stabilizing Excipients The inclusion of stabilizing agents such as sugars (sucrose, trehalose), polyols (glycerol), or certain amino acids (arginine) in the reaction buffer can help maintain protein stability and prevent aggregation.[18]
Temperature Control Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation reaction and any aggregation processes, potentially leading to a better outcome.[18]

Experimental Protocols

General Two-Step Protocol for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a primary amine on a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8][15]

  • Coupling Buffer: 1X PBS, pH 7.4[8]

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[14]

  • Desalting column or dialysis equipment for purification

Procedure:

Part 1: Activation of this compound

  • Reagent Preparation: Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[8][14] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Dissolve PEG: Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Activate Carboxyl Groups: Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS relative to the this compound.[8]

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8]

Part 2: Conjugation to Protein

  • Prepare Protein: Dissolve the amine-containing protein in Coupling Buffer at a suitable concentration.

  • Conjugation Reaction: Immediately add the activated this compound solution to the protein solution. A 5- to 20-fold molar excess of activated PEG to protein is a common starting point.[11]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[14] Incubate for 15 minutes at room temperature.[14]

Part 3: Purification

  • Remove Byproducts: Purify the final PEGylated protein conjugate from excess reagents, unreacted molecules, and reaction byproducts.

  • Select Method: The choice of purification method depends on the size and properties of the final product. Size-Exclusion Chromatography (SEC) is highly effective at separating the larger PEGylated protein from smaller unreacted PEG and byproducts.[21][] Ion-Exchange Chromatography (IEX) can also be used to separate species based on the number of attached PEGs, as PEGylation can shield the protein's surface charges.[21][]

Workflow Diagram:

cluster_0 Activation Step (pH 6.0) cluster_1 Conjugation Step (pH 7.4) cluster_2 Quenching & Purification PEG_COOH This compound EDC_NHS Add EDC + Sulfo-NHS PEG_COOH->EDC_NHS Activated_PEG mPEG10-CH2CO-NHS (Activated PEG) EDC_NHS->Activated_PEG 15-30 min, RT Conjugation Mix Activated PEG with Protein Activated_PEG->Conjugation Protein Protein-NH2 Protein->Conjugation PEG_Protein mPEG-Protein Conjugate Conjugation->PEG_Protein 2h RT or O/N 4°C Quench Add Quenching Agent (e.g., Hydroxylamine) PEG_Protein->Quench Purify Purify (e.g., SEC, IEX) Quench->Purify Final_Product Pure PEG-Protein Purify->Final_Product

Caption: Step-by-step workflow for protein PEGylation.

References

  • Benchchem. Technical Support Center: Addressing Steric Hindrance with Long PEG Chains (e.g., PEG45).
  • ResearchGate. Stability of NHS esters of mPEG5k under accelerated conditions. Effects...
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Bioconjugation.
  • Benchchem. The Reactivity of m-PEG16-NHS Ester with Primary Amines: An In-depth Technical Guide.
  • PubMed. Purification of pegylated proteins.
  • Benchchem. A Researcher's Guide to Analytical Techniques for PEGylated Protein Characterization.
  • PubMed Central. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Benchchem. Technical Support Center: Minimizing Steric Hindrance in PEG Linker Conjugation.
  • Benchchem. Application Notes and Protocols for EDC/NHS Coupling of Amine-PEG-CH2COOH (MW 3400).
  • BOC Sciences. PEGylated Protein Purification Techniques.
  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
  • Benchchem. Side reactions to avoid during PEGylation with HO-PEG20-OH.
  • Creative PEGWorks. mPEG-SC, 350-40K | Succinimidyl Carbonate NHS Ester Reagents.
  • Semantic Scholar. Purification of pegylated proteins.
  • NIH. Membrane-Based Hybrid Method for Purifying PEGylated Proteins.
  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • MDPI. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation.
  • Chromatography Online. Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals | LCGC International.
  • NIH. Relieving PEGylation.
  • Benchchem. Identifying and minimizing side products in PEGylation reactions.
  • Benchchem. Technical Support Center: Optimizing EDC/NHS Coupling with Fmoc-NH-PEG12-CH2COOH.
  • Walsh Medical Media. Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv |.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions.
  • CONICET. Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins.
  • Nanocs. Methoxy PEG Carboxylic Acid, mPEG-COOH.
  • Aapptec Peptides. Coupling Reagents.
  • NIH. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications.
  • PubMed Central. To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Biopharma PEG. mPEG-COOH, mPEG-Acid.
  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • NIH. PEGylation technology: addressing concerns, moving forward.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate. The effect of pH on the polymer degradation and drug release from PLGA-MPEG microparticles | Request PDF.
  • ResearchGate. Aggregation behavior of MPEG-PCL copolymers in aqueous solutions and morphologies of the aggregates | Request PDF.
  • Thermo Fisher Scientific. instructions - edc.
  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • ACS Publications. Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates | Bioconjugate Chemistry.
  • PubMed Central. Self-assembled micelles based on pH-sensitive PAE-g-MPEG-cholesterol block copolymer for anticancer drug delivery.
  • MDPI. Phospholipid-Conjugated PEG-b-PCL Copolymers as Precursors of Micellar Vehicles for Amphotericin B.
  • BroadPharm. PEGylation and PEGylation Reagents.
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Technical Support Center: mPEG10-Acetic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is mPEG10-acetic acid and why is its stability important?

mPEG10-acetic acid is a hydrophilic polyethylene glycol (PEG) derivative with a terminal carboxylic acid group.[1][] The "10" denotes the number of repeating ethylene glycol units. This reagent is widely used in bioconjugation to modify proteins, peptides, and nanoparticles.[3][4] Its stability is critical because degradation can lead to impurities, reduced conjugation efficiency, and altered properties of the final product.[5]

Q2: What are the primary modes of degradation for mPEG10-acetic acid in solution?

The two primary degradation pathways for PEG-based molecules like mPEG10-acetic acid are hydrolysis and oxidation .

  • Hydrolysis: While the ether linkages in the PEG backbone are generally stable, the terminal carboxylic acid group can be susceptible to reactions, especially if esterified to form an active ester for conjugation. The stability of such esters is pH-dependent.[6]

  • Oxidation: The polyethylene glycol chain can undergo oxidative degradation, which can be initiated by factors like heat, light, and the presence of transition metals or oxygen.[7][8][9] This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and formates.[9][10]

Q3: What are the ideal storage conditions for mPEG10-acetic acid, both as a solid and in solution?

Proper storage is the first line of defense against degradation.

FormRecommended Storage TemperatureKey Considerations
Solid (Powder) -20°C for long-term storage.[11][12][]Store in a dry, dark environment.[4] Consider storing under an inert gas like argon or nitrogen.[11]
In Solution -20°C or -80°C for long-term storage.[][14] 2-8°C for short-term (days).[3]Prepare solutions fresh whenever possible.[3] Avoid repeated freeze-thaw cycles.[15] For solutions stored at room temperature, purging with argon can minimize oxidation.[9]
Q4: How can I tell if my mPEG10-acetic acid solution has degraded?

Degradation may not always be visually apparent. Key indicators include:

  • Changes in pH: Oxidation of the PEG chain can lead to the formation of acidic byproducts, causing a drop in the pH of unbuffered solutions.[9]

  • Appearance of a Yellow Tint: While subtle, discoloration can indicate degradation.

  • Inconsistent Experimental Results: This is often the first sign of a problem. Reduced conjugation efficiency, unexpected side products, or changes in the solubility of the conjugate can all point to reagent degradation.[16]

  • Analytical Characterization: Techniques like HPLC, Mass Spectrometry, and NMR can definitively identify degradation products.[10][17]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Issue 1: Low or Inconsistent Conjugation Yield

A drop in the yield of your conjugation reaction is a frequent symptom of mPEG10-acetic acid degradation.

Causality and Troubleshooting Steps:
  • Reagent Integrity: The carboxylic acid group is the reactive handle for conjugation. If the PEG chain has degraded, the overall purity of your reagent is compromised, leading to inaccurate molar ratios in your reaction.

    • Action: Use a fresh vial of mPEG10-acetic acid. If the problem persists, consider purchasing a new lot of the reagent. Ensure proper storage of all reagents, including desiccated conditions for moisture-sensitive crosslinkers.[16]

  • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for reaction with the activated mPEG10-acetic acid.[16]

    • Action: Use a non-interfering buffer such as phosphate-buffered saline (PBS) or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.

  • Reaction Conditions: The pH of the reaction is crucial. For activating the carboxylic acid group (e.g., with EDC/NHS chemistry), specific pH ranges are required for optimal efficiency and to minimize hydrolysis of the active ester.

    • Action: Carefully monitor and control the pH of your reaction. For N-hydroxysuccinimide (NHS) ester reactions, a pH of 7-9 is typically recommended.[18]

Experimental Workflow: Verifying Reagent Quality

Caption: Troubleshooting workflow for low conjugation yield.

Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

The appearance of unexpected peaks during the analysis of your conjugate or the mPEG reagent itself is a direct indication of impurities or degradation.

Causality and Troubleshooting Steps:
  • Oxidative Degradation: As previously mentioned, oxidation can cause chain scission of the PEG backbone, leading to a population of PEGs with lower molecular weights.[7]

    • Action: De-gas aqueous solutions before use. If possible, work under an inert atmosphere. Avoid exposing solutions to excessive light or heat.

  • Hydrolysis of Activated Esters: If you are using an activated form of mPEG10-acetic acid (e.g., an NHS ester), it is susceptible to hydrolysis, which converts the active ester back to the carboxylic acid. The half-life of some NHS esters in aqueous solution can be a matter of minutes.[19]

    • Action: Prepare the activated PEG solution immediately before use. Minimize the time the activated PEG is in an aqueous buffer before adding it to your protein or other target molecule.

  • Contamination from Source Material: The starting mPEG material may contain impurities, such as PEGs of different lengths or the diol form, which can lead to cross-linking.[20][21]

    • Action: Source high-purity reagents. Purity information should be available from the supplier.

Analytical Protocol: Assessing Purity by HPLC

A simple reversed-phase HPLC method can often resolve the main mPEG10-acetic acid peak from common, more polar degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are ideal as PEGs lack a strong chromophore.[18][22] A Refractive Index (RI) detector can also be used.

  • Sample Preparation: Dissolve a small amount of the solid mPEG10-acetic acid or dilute the solution in the initial mobile phase.

Issue 3: pH Shift in Stored Solutions

A noticeable decrease in the pH of a stored mPEG10-acetic acid solution is a strong indicator of oxidative degradation.

Causality and Troubleshooting Steps:

The oxidation of the terminal ends of the PEG chain can generate acidic species like formic acid and other carboxylates, leading to a lower pH.[9][23]

  • Oxygen Exposure: The presence of dissolved oxygen is a key driver for this degradation pathway.

    • Action: Before sealing and storing, sparge the solution with an inert gas like argon or nitrogen to displace dissolved oxygen.

  • Light Exposure: UV light can accelerate oxidative degradation.

    • Action: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[9]

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidative reactions.

    • Action: Use high-purity water and buffers for solution preparation. If metal contamination is suspected, consider adding a chelating agent like EDTA, though be mindful of its potential interference with downstream applications.

Degradation Pathway Visualization

G mPEG mPEG10-Acetic Acid Radical PEG Radical Formation mPEG->Radical Oxidation Initiators Oxygen, Light, Heat, Metal Ions Initiators->mPEG Cleavage Chain Cleavage Radical->Cleavage Products Aldehydes, Formates, Lower MW PEGs Cleavage->Products

Caption: Simplified oxidative degradation pathway of PEG.

Best Practices for Ensuring Stability

  • Qualify New Lots: When you receive a new batch of mPEG10-acetic acid, run a small-scale conjugation to ensure it performs as expected before using it in a critical experiment.

  • Aliquot Your Reagents: To avoid contamination and repeated freeze-thaw cycles, aliquot solid reagents and solutions into single-use volumes.[24]

  • Maintain Detailed Records: Keep a log of when solutions were prepared and their storage conditions. If you encounter issues, this information will be invaluable for troubleshooting.

  • Use Freshly Prepared Solutions: The most reliable way to avoid issues with solution stability is to prepare the mPEG10-acetic acid solution immediately before use.[3]

By understanding the potential pathways of degradation and implementing these troubleshooting and preventative measures, you can ensure the reliability and reproducibility of your experiments involving mPEG10-acetic acid.

References

  • Nanocs. (n.d.). Methoxy PEG Carboxylic Acid, mPEG-COOH. Retrieved from [Link]

  • CD Bioparticles. (n.d.). mPEG-PLGA-COOH. Retrieved from [Link]

  • Herold, D. A., Keil, K., & Bruns, D. E. (1989). Oxidation of polyethylene glycols by alcohol dehydrogenase. Biochemical Pharmacology, 38(1), 73-76.
  • Kunchithapatham, J., & Raghunathan, K. (2014). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).
  • Stringfield, R. T., & Nick, R. H. (1981). U.S. Patent No. 4,256,916. Washington, DC: U.S.
  • Wang, Y., Wang, Z., & Zhang, J. (2014). [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 36(4), 438-442.
  • ResearchGate. (n.d.). Degradation scheme for the acidic degradation of mPEG-b-PPC via... Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal oxidative degradation of PEG. Retrieved from [Link]

  • Khan, F. A., & Williams, J. M. (2007). The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide. Chemistry, 13(31), 8706-8713.
  • FinchTrade. (n.d.). Peg stability. Retrieved from [Link]

  • Hampton Research. (n.d.). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from [Link]

  • Chromatography Online. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]

  • Bhutani, H., et al. (2021). Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 198, 113967.
  • ResearchGate. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). KR100664969B1 - Manufacturing method of high purity methoxy polyethylene glycol and their derivatives.
  • Google Patents. (n.d.). US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives.
  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476.
  • ResearchGate. (n.d.). Effect of Stabilizers, Molecular Weight and Environment on Thermal Stability of Polyethylene Glycol (PEG). Retrieved from [Link]

  • Mellott, M. B., Searcy, K., & Pishko, M. V. (2001). Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization.
  • He, Z., Sun, Y., Cao, J., & Duan, Y. (2016). Degradation behavior and biosafety studies of the mPEG–PLGA–PLL copolymer. Physical Chemistry Chemical Physics, 18(31), 21397-21405.
  • Zalipsky, S. (1995). Functionalized poly(ethylene glycol) for preparation of biologically relevant conjugates.
  • de Jong, S. J., van Steenbergen, M. J., De Smedt, S. C., Hennink, W. E., & van Nostrum, C. F. (2007). A mechanistic Study on the Chemical and Enzymatic Degradation of PEG‐Oligo(ε‐caprolactone) Micelles. Journal of pharmaceutical sciences, 97(2), 506-518.
  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism of degradation of PEGs by FLR. Retrieved from [Link]

  • Creative PEGWorks. (n.d.). mPEG-AA, MW 2k. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics of mPEG-b-P (TTMA-co-DPA) at pH 7.4 (A), 5.0 (B).... Retrieved from [Link]

  • Greenfield Global. (n.d.). Glacial Acetic Acid. Retrieved from [Link]

  • Creative PEGWorks. (n.d.). mPEG-SC, 350-40K | Succinimidyl Carbonate NHS Ester Reagents. Retrieved from [Link]

  • North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid. Retrieved from [Link]

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Technical Support Center: Characterization of Bioconjugates Modified with mPEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for the characterization of biomolecules conjugated with mPEG10-CH2COOH. Our goal is to equip you with the scientific rationale and practical steps needed to accurately determine the degree of PEGylation and ensure the quality of your bioconjugates.

Introduction to PEGylation with this compound

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a proven strategy to enhance the therapeutic properties of biomolecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[1] this compound is a discrete (monodisperse) PEGylation reagent with a defined molecular weight, which offers the advantage of producing more homogeneous conjugates compared to traditional polydisperse PEG reagents.[2] The terminal carboxylic acid (-COOH) group allows for covalent linkage to primary amines (e.g., lysine residues or the N-terminus of a protein) through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (EDC/NHS).[3][4]

Accurate characterization of the resulting conjugate is a critical quality attribute. The primary challenge lies in quantifying the average number of PEG chains attached per molecule—the degree of PEGylation—and identifying the distribution of different PEGylated species (e.g., un-, mono-, di-, and multi-PEGylated forms).[5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the characterization of molecules PEGylated with this compound.

Q1: What are the primary methods for determining the degree of PEGylation with a short, discrete PEG like this compound?

A1: For a short, monodisperse PEG linker like this compound, the most powerful and commonly used techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) is also essential for separation and quantification.

  • Mass Spectrometry (MALDI-TOF and LC-ESI-MS): MS directly measures the mass increase imparted by the PEG chain. Since this compound has a precise molecular weight, the mass spectrum will show distinct peaks corresponding to the unmodified molecule and the molecule with one, two, or more PEG chains attached. This allows for an unambiguous determination of the degree of PEGylation and the distribution of different species.[7][8]

  • ¹H NMR Spectroscopy: This technique can be used to quantify the degree of PEGylation by comparing the integral of the characteristic, sharp signal from the repeating ethylene glycol protons of the PEG chain (around 3.6 ppm) to the integral of a well-resolved proton signal from the parent molecule.[9][10][11] This method provides a precise measure of the average degree of PEGylation in the sample.

  • HPLC (RP-HPLC, IEX, SEC): HPLC methods are crucial for separating the different PEGylated species. Reversed-Phase (RP-HPLC) can often resolve species with different numbers of PEG chains.[12] Ion-Exchange Chromatography (IEX) is effective because the PEGylation of lysine residues neutralizes their positive charge, altering the molecule's overall charge and elution profile.[13]

Q2: How does the small size of this compound affect its characterization compared to larger, polydisperse PEGs?

A2: The small, discrete nature of this compound presents unique advantages and challenges:

  • Advantage in Mass Spectrometry: The single, defined molecular weight of this compound results in much simpler and more easily interpretable mass spectra compared to the broad, complex distributions seen with polydisperse PEGs.[2]

  • Challenge in SEC and SDS-PAGE: The mass and hydrodynamic radius increase from a single mPEG10 chain is relatively small.[14][15] This means that Size-Exclusion Chromatography (SEC) and SDS-PAGE may not provide clear separation between un-, mono-, and di-PEGylated species, a common issue when dealing with smaller PEG molecules.[1] While a shift may be observable, it will be less pronounced than with larger PEGs.

Q3: Can I use a colorimetric assay to determine the degree of PEGylation?

A3: Indirectly, yes. A common method is to quantify the number of remaining free primary amines after the PEGylation reaction, which targets lysine residues. The Trinitrobenzene Sulfonic Acid (TNBS) assay, for example, reacts with primary amines to produce a colored product. By comparing the absorbance of the PEGylated sample to the unmodified sample, you can calculate the percentage of modified amines, which corresponds to the degree of PEGylation. However, this method provides an average and does not reveal the distribution of different PEGylated species.

Q4: What is the expected conjugation chemistry for this compound?

A4: The carboxylic acid group of this compound is typically activated to react with primary amines on a protein or peptide. This is most commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[16][17]

G cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_COOH This compound EDC EDC Reactive_Ester Reactive NHS Ester Intermediate NHS NHS / Sulfo-NHS Protein_NH2 Protein-NH2 (Lysine or N-terminus) PEG_Protein PEGylated Protein (Stable Amide Bond)

Part 2: Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 2.1: Mass Spectrometry (MS) Analysis

Q: My MALDI-TOF MS spectrum shows a very broad peak, or I can't resolve the different PEGylated species. What's wrong?

A: This is a common issue, often related to sample preparation and the properties of the PEGylated molecule.

Possible Cause Explanation & Causality Troubleshooting Steps
Suboptimal Matrix/Sample Co-crystallization The quality of MALDI-TOF data is highly dependent on the uniform incorporation of the analyte into the matrix crystals. PEG can interfere with this process, leading to poor signal and broad peaks.[18]1. Matrix Selection: For proteins, Sinapinic Acid (SA) is generally the preferred matrix. For smaller peptides, α-Cyano-4-hydroxycinnamic acid (HCCA) may be more suitable.[18] 2. Sample Spotting Technique: Try the "sandwich" method. First, spot a thin layer of matrix and let it dry. Then, spot your sample on top and let it dry. Finally, apply another thin layer of matrix.[18] 3. Optimize Analyte Concentration: High sample concentrations can suppress ionization. Try diluting your sample.
High Salt Concentration Salts in your sample buffer can severely suppress the MALDI signal and lead to broad, unresolved peaks.Desalting: Before MS analysis, always desalt your sample using techniques like ZipTips®, dialysis against a volatile buffer (e.g., ammonium bicarbonate), or buffer exchange.
Instrument Settings The instrument may not be optimized for your sample's mass range.Mode of Operation: Use linear positive ion mode for high molecular weight proteins, as it is more tolerant of the heterogeneity introduced by PEGylation.[18] Laser Power: Adjust the laser power. Start low and gradually increase to find the optimal intensity that gives a good signal without causing fragmentation.
Section 2.2: NMR Spectroscopy Analysis

Q: I am trying to quantify the degree of PEGylation using ¹H NMR, but my results are inconsistent.

A: Accurate quantification by NMR requires careful attention to experimental parameters and data processing.

Possible Cause Explanation & Causality Troubleshooting Steps
Incomplete Relaxation of Signals If the relaxation delay (d1) is too short, signals may not fully return to equilibrium between pulses, leading to inaccurate integration, especially for the large, sharp PEG signal.Optimize Relaxation Delay: Ensure a sufficient relaxation delay (d1). A good starting point is 5 times the longest T1 relaxation time of the signals you are integrating. For PEG and internal standards, a d1 of 5-10 seconds is often recommended.[9]
Poor Choice of Internal Standard or Reference Signal The reference signal (either from an internal standard or the parent molecule) must be well-resolved, stable, and in a region of the spectrum free from overlapping peaks.1. Use a Certified Internal Standard: Add a known concentration of an internal standard like DMSO or trimethylsilyl propionate (TSP) to your sample.[9] 2. Select a Reliable Protein Signal: If using a signal from the parent molecule, choose a resonance from a non-exchangeable proton (e.g., aromatic or methyl protons) that is well-separated from other signals.
Inaccurate Baseline Correction and Integration An uneven baseline or incorrect integration boundaries will lead to significant errors in the calculated degree of PEGylation.Careful Data Processing: Manually inspect and adjust the baseline correction to ensure it is flat across the integrated regions. Set the integration boundaries precisely to encompass the entire signal for both the PEG and the reference peak.
Section 2.3: HPLC Analysis

Q: My PEGylated protein appears as a broad peak in SEC-HPLC, and I can't resolve the different species.

A: This is a common challenge, especially with short PEG chains, due to the small change in hydrodynamic radius.

Possible Cause Explanation & Causality Troubleshooting Steps
Insufficient Resolution of SEC Column The small increase in size from one or two mPEG10 chains may be below the resolving power of your SEC column. The hydrodynamic radius does not increase substantially with short PEG chains.[15]1. Switch to a Different HPLC Method: For resolving species with low degrees of PEGylation, IEX-HPLC is often superior. The neutralization of lysine's positive charge upon PEGylation provides a much larger change in separation properties than the small change in size.[1][13] RP-HPLC can also be effective.[12] 2. Optimize SEC Conditions: Use a longer column or connect two columns in series to increase theoretical plates. Reduce the flow rate to improve resolution.
Secondary Interactions with Stationary Phase The PEG moiety or the protein itself may be interacting with the silica-based stationary phase of the SEC column, causing peak tailing and broadening.[1]Adjust Mobile Phase: Increase the salt concentration of your mobile phase (e.g., to 300-500 mM NaCl) to minimize ionic interactions. Use a Coated Column: Employ columns with a biocompatible, hydrophilic coating designed to reduce non-specific interactions.[1]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Amine-Reactive PEGylation using this compound with EDC/NHS

Objective: To covalently attach this compound to primary amines on a protein.

G A 1. Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 7.2-8.0) C 3. Initiate Conjugation Reaction (Add PEG/EDC/NHS to Protein Solution, 5-20 fold molar excess) A->C B 2. Prepare PEG/EDC/NHS Solution (Dissolve in DMSO/DMF, then add to Reaction Buffer) B->C D 4. Incubate (1-2 hours at RT or overnight at 4°C, gentle mixing) C->D E 5. Quench Reaction (Add quenching buffer, e.g., Tris or hydroxylamine) D->E F 6. Purify Conjugate (SEC or IEX Chromatography) E->F G 7. Characterize Product (MALDI-TOF MS, HPLC, NMR) F->G

Materials:

  • Protein of interest (dissolved in amine-free buffer, e.g., PBS or MES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: MES Buffer (pH 6.0) for activation, PBS (pH 7.4) for conjugation

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF. A common starting molar ratio is PEG:EDC:Sulfo-NHS of 1:1.2:1.2.

  • Activation & Conjugation:

    • Add the desired molar excess of the dissolved this compound/EDC/Sulfo-NHS mixture to the protein solution. A starting point is a 5 to 20-fold molar excess of PEG to protein.[19]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal time, temperature, and molar ratio should be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess PEG reagent and byproducts by purifying the conjugate using size-exclusion or ion-exchange chromatography.

  • Characterization: Analyze the purified conjugate using MALDI-TOF MS to confirm the molecular weight and determine the degree of PEGylation. Use RP-HPLC or IEX-HPLC to assess purity and separate different species.

Protocol 2: Characterization by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight and distribution of PEGylated species.

Materials:

  • Purified, desalted PEGylated protein sample

  • MALDI Matrix: Sinapinic acid (SA)

  • Matrix Solvent: Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of Sinapinic Acid in the matrix solvent.

  • Sample Preparation: Ensure your PEGylated protein sample is desalted and at a concentration of approximately 0.1-1.0 mg/mL.

  • Spotting the Target Plate (Sandwich Method): a. Spot 0.5-1.0 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely.[18] b. Spot 0.5-1.0 µL of the PEGylated protein sample directly on top of the dried matrix spot and let it dry. c. Apply a second 0.5-1.0 µL layer of the matrix solution on top of the dried sample spot. Allow this final layer to dry completely.[18]

  • MS Data Acquisition: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire data in linear positive ion mode. c. Calibrate the instrument using a protein standard of a similar mass range. d. The resulting spectrum will show a series of peaks. The mass difference between the peak for the unmodified protein and the subsequent peaks will correspond to the mass of one, two, or more attached this compound units.

References

  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. (2020). NIH. [Link]

  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. (2020). ResearchGate. [Link]

  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin. (n.d.). NIH. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). Frontiers. [Link]

  • Analytical Measurement of PEGylated Molecules. (n.d.). Bioconjugate Chemistry. [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. [Link]

  • The Molecular Basis for Hydrodynamic Properties of PEGylated Human Serum Albumin. (2024). JBC. [Link]

  • Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. (n.d.). Bruker. [Link]

  • The Benefits and Challenges of PEGylating Small Molecules. (n.d.). Pharmaceutical Technology. [Link]

  • Any suggestions on analyzing PEGylated proteins in MALDI-TOF?. (2014). ResearchGate. [Link]

  • Tips & Tricks: Trouble Analyzing PEGs?. (2022). LCGC International. [Link]

  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. (2020). ResearchGate. [Link]

  • Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. (2019). NIH. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). PMC - NIH. [Link]

  • Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. (2016). PubMed. [Link]

  • Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. (2019). ResearchGate. [Link]

  • RP HPLC methods for PEGylated proteins downstream. (n.d.). ResearchGate. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). MDPI. [Link]

  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. (2024). ResearchGate. [Link]

  • Investigations into Improving the Separation of PEGylated Proteins. (n.d.). Phenomenex. [Link]

  • MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure. (n.d.). PubMed. [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). PMC - NIH. [Link]

  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Journals Home. [Link]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Ingenieria Analitica Sl. [Link]

  • Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (2009). PubMed. [Link]

  • Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins. (2024). PMC - NIH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming mPEG10-CH2COOH Conjugation: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Characterization in PEGylation

In the realm of advanced drug delivery and biopharmaceutical development, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands as a cornerstone technology. It is a proven strategy to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles, increasing solubility, and reducing immunogenicity.[1] The specific reagent, mPEG10-CH2COOH, offers a terminal carboxylic acid group for targeted conjugation, typically to primary amines on proteins, peptides, or small molecule linkers, forming a stable amide bond.

However, the success of any PEGylation strategy does not lie in the reaction alone, but in the rigorous, unequivocal confirmation of the final conjugate's structure and purity. An incomplete reaction can leave unreacted parent molecules, while side reactions can generate undesirable isoforms. These impurities can compromise the efficacy, safety, and regulatory approval of a therapeutic candidate. Therefore, a robust analytical workflow is not just a quality control measure; it is a fundamental component of product development.

This guide eschews a one-size-fits-all template. Instead, it presents a multi-faceted, orthogonal analytical strategy. As seasoned researchers know, no single technique provides a complete picture. True confidence in your conjugate's identity and quality comes from the convergence of evidence from multiple, independent methods. We will explore the core techniques, delve into the causality behind their application, and provide field-proven protocols to ensure your results are both accurate and trustworthy.

The Orthogonal Analytical Strategy

A self-validating analytical system relies on using techniques that measure different physicochemical properties of the molecule. For this compound conjugates, this means combining methods that confirm covalent bond formation , mass increase , purity , and size/hydrophobicity changes . A logical workflow ensures that each analytical step provides a unique piece of the puzzle, leading to a comprehensive and defensible characterization package.

G cluster_0 Initial Confirmation (Structural & Mass) cluster_1 Separation & Purity Assessment cluster_2 Complementary Verification cluster_3 Final Characterization Report NMR NMR Spectroscopy (Confirms Covalent Linkage & Quantifies Substitution) HPLC Chromatography (HPLC) (Separates Conjugate, Free PEG, & Unreacted Molecule) NMR->HPLC Provides structural info for peak identification Report Comprehensive Data Package (Identity, Purity, Heterogeneity) NMR->Report Structural proof & substitution degree MS Mass Spectrometry (Confirms Mass Addition & Degree of PEGylation) MS->HPLC Confirms mass of separated species MS->Report Mass verification & heterogeneity data HPLC->Report Purity & quantitative data FTIR FTIR Spectroscopy (Qualitative Bond Formation) FTIR->Report Supports bond formation claim

Caption: Orthogonal workflow for this compound conjugate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Expertise & Causality: NMR is arguably the most powerful technique for confirming the formation of the specific covalent bond. Unlike mass spectrometry, which only shows a mass change, ¹H NMR provides direct evidence of the chemical environment of protons near the conjugation site. For an this compound reagent conjugated to a molecule with a primary amine (e.g., a lysine residue on a peptide), we expect to see the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the methylene group adjacent to the newly formed amide bond. This provides unequivocal proof of conjugation.[2][3][4]

Interpreting the ¹H NMR Spectrum
  • mPEG Backbone: A large, characteristic singlet or multiplet around 3.65 ppm, corresponding to the repeating ethylene glycol units (-OCH₂CH₂-).[5]

  • Methoxy Terminus: A sharp singlet around 3.38 ppm from the terminal methoxy group (CH₃O-). This signal is an excellent internal standard for calculating the degree of substitution.[5][6]

  • Methylene Protons: The -CH₂- group of the original -CH₂COOH moiety will experience a chemical shift upon forming an amide bond. By comparing the spectrum of the final conjugate to the starting mPEG reagent, this shift confirms the reaction at the carboxyl terminus.

  • Quantification: The degree of PEGylation can be determined by integrating the characteristic mPEG methoxy signal (3.38 ppm) and comparing it to a well-resolved signal from the parent molecule.[4]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate, the parent molecule, and the starting this compound reagent in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Ensure the same solvent is used for all samples to allow for direct comparison.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., trimethylsilyl propionate, TSP, for D₂O) if a suitable internal reference from the parent molecule is not available.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Higher fields provide better resolution, which is crucial for resolving overlapping signals in complex biomolecules.[3]

  • Acquisition: Use a standard ¹H pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the end-group signals which are much smaller than the main PEG backbone signal.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor. Phase and baseline correct the spectrum carefully.

  • Analysis: Calibrate the spectrum using the residual solvent peak or the internal standard. Integrate the key signals: the mPEG methoxy peak, the mPEG backbone, and characteristic peaks of the parent molecule. Compare the spectra of the starting materials and the final product to identify chemical shifts indicative of conjugation.

G cluster_workflow NMR Workflow Prep Sample Preparation (Dissolve in D-Solvent) Acquire Data Acquisition (≥400 MHz Spectrometer) Prep->Acquire Process Data Processing (Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Integration & Shift Comparison) Process->Analyze

Caption: High-level workflow for NMR sample analysis.

Mass Spectrometry (MS): Confirming the Mass Addition

Expertise & Causality: Mass spectrometry directly measures the molecular weight of the analyte, making it the gold standard for confirming that the mass of the this compound moiety has been added to the parent molecule.[7] The heterogeneity of PEGylation (i.e., the presence of mono-, di-, or multi-PEGylated species) can also be readily assessed.[8] The choice between Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) depends on the nature of the conjugate and the desired information.

MALDI-Time of Flight (MALDI-TOF): This technique is robust, tolerant of some buffer components, and excellent for analyzing heterogeneous mixtures.[1] It typically produces singly charged ions, resulting in simple spectra that are easy to interpret. For PEGylated proteins, the spectrum often shows a distribution of peaks, reflecting the polydispersity of the PEG chain and the different PEGylation states (e.g., 0, 1, 2 PEGs attached).[9]

Electrospray Ionization (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI is highly sensitive and produces multiply charged ions.[10] This allows for the analysis of very large molecules on mass analyzers with a limited m/z range. The resulting complex spectrum requires deconvolution to determine the zero-charge mass.[10] LC-MS is superior for separating different isoforms before mass analysis.[11][12]

Comparison of Mass Spectrometry Techniques
FeatureMALDI-TOF MSLC-ESI-MS
Principle Analyte co-crystallized with a matrix and ionized by a laser pulse.Analyte in solution is nebulized and ionized by a high voltage.
Ionization Soft ionization, primarily produces singly charged ions [M+H]⁺.Produces a series of multiply charged ions [M+nH]ⁿ⁺.
Sample Prep Relatively simple; mix analyte with matrix and spot on a target.[9]Requires soluble sample in a volatile buffer; coupled to HPLC for separation.[11]
Best For Rapidly determining average molecular weight and assessing heterogeneity/polydispersity in complex mixtures.[1][7]High-resolution mass measurement of purified or separated species; identifying specific isoforms.[10]
Key Advantage Simplicity of spectra, speed, and tolerance to salts.High sensitivity, high mass accuracy, and ability to couple with liquid chromatography.
Limitation Lower resolution than ESI; potential for matrix interference.Complex spectra requiring deconvolution; less tolerant of non-volatile buffers.
Experimental Protocol: MALDI-TOF MS Analysis

This protocol is a self-validating system because it includes analysis of the unreacted parent molecule as a control, allowing for direct comparison and confirmation of the mass shift.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix. For molecules >10 kDa, sinapinic acid is a good choice. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is often used.[9] The solvent is typically a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Preparation: Dissolve the unreacted parent molecule and the purified PEGylated conjugate in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a final concentration of ~10-100 pmol/µL.[1]

  • Spotting the Target Plate:

    • Dried-Droplet Method: Mix the sample and matrix solutions (e.g., in a 1:10 sample:matrix ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate.[9]

    • Sandwich Method (to improve signal): Spot a thin layer of matrix and let it dry. Add 1 µL of the analyte solution on top and let it dry. Finally, add a second thin layer of matrix over the sample.[9]

  • Instrument Setup: Place the target plate in the MALDI-TOF instrument. Operate the instrument in linear mode for positive ions, which is generally better for large, heterogeneous molecules like PEG conjugates.[9]

  • Data Acquisition: Adjust the laser power to just above the threshold for ion generation to get a good signal without causing fragmentation. Acquire spectra across the spot to find the "sweet spot" with the best signal.

  • Analysis: Process the raw spectrum. Identify the peak or peak distribution corresponding to the unreacted parent molecule. In the conjugate's spectrum, identify the new, higher-mass peak distribution. The mass difference should correspond to the mass of the attached this compound moiety (approximately 500 Da for a 10-unit PEG).

High-Performance Liquid Chromatography (HPLC): The Purity Checkpoint

Expertise & Causality: Chromatography is essential for separating the desired conjugate from unreacted starting materials and byproducts. The choice between Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) is dictated by the primary physicochemical difference between the species in your reaction mixture.[13]

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size in solution).[14] PEGylation significantly increases the hydrodynamic volume of a molecule. Therefore, the PEGylated conjugate will elute earlier than the smaller, unreacted parent molecule.[15][16] SEC is a gentle, non-denaturing method run in an aqueous mobile phase, making it ideal for preserving the structure of proteins and other large biomolecules.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[17] The stationary phase is nonpolar (e.g., C4, C8, C18), and a polar mobile phase is used. PEGylation generally increases the hydrophilicity of a molecule, causing the conjugate to elute earlier (at a lower percentage of organic solvent) than the more hydrophobic parent molecule. RP-HPLC offers very high resolution but often requires organic solvents and acids that can denature proteins.

Comparison of HPLC Techniques
FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)
Separation Principle Hydrodynamic volume (size)[14]Hydrophobicity[17]
Elution Order Larger molecules elute first. PEG-conjugate > Parent Molecule > Free PEG.[15]More hydrophobic molecules elute last. Parent Molecule > PEG-conjugate.
Mobile Phase Aqueous buffer (e.g., PBS). Non-denaturing.[16]Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile). Can be denaturing.
Best For Quantifying aggregates and separating species with significant size differences. Preserving protein conformation.[14]High-resolution separation of isoforms and purity assessment. Excellent for peptides and small molecules.[17][18]
Key Advantage Gentle conditions, predictable separation based on size.High resolving power, excellent for purity checks.
Limitation Lower resolution than RP-HPLC. May fail to separate species with similar hydrodynamic radii.[19]Harsh conditions can denature biomolecules. Complex interactions can make method development challenging.
Experimental Protocol: SEC-HPLC Analysis
  • System and Column Preparation: Equilibrate an HPLC system with an appropriate SEC column. The column's pore size must be suitable for the molecular weight range of your analytes. The mobile phase is typically a physiological buffer like phosphate-buffered saline (PBS) at a constant flow rate (e.g., 0.5-1.0 mL/min).[20]

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Standard/Control Preparation: Prepare individual standards of the unreacted parent molecule and the this compound reagent in the mobile phase.

  • Injection and Elution: Inject the standards individually to determine their retention times. Then, inject the reaction mixture.

  • Detection: Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins or 220 nm for peptides). A Refractive Index (RI) detector can be used in series to detect the free PEG, which lacks a strong UV chromophore.[][22]

  • Analysis: Integrate the peak areas in the chromatogram of the reaction mixture. The peak corresponding to the conjugate should elute first, followed by the unreacted parent molecule, and finally the free PEG reagent. Purity can be calculated as the percentage of the conjugate peak area relative to the total area of all component peaks.

G cluster_workflow SEC-HPLC Workflow Equilibrate Equilibrate System & Column with Mobile Phase Prep Prepare & Filter Standards and Sample Equilibrate->Prep Inject Inject Standards to Determine Retention Times Prep->Inject Run Inject Reaction Mixture & Acquire Data Inject->Run Analyze Integrate Peaks to Determine Purity Run->Analyze

Caption: Workflow for purity analysis by SEC-HPLC.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Check

Expertise & Causality: FTIR is a rapid, straightforward technique that provides qualitative information about the chemical bonds present in a sample. While not a primary quantitative method for this application, it serves as an excellent complementary check.[23] When this compound reacts with a primary amine, a carboxylic acid group is consumed and an amide bond is formed. This chemical transformation can be observed in the IR spectrum.

  • Evidence of Conjugation: Look for the disappearance of the characteristic C=O stretch of the carboxylic acid in the mPEG reagent (typically ~1700-1730 cm⁻¹) and the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands in the conjugate's spectrum.[24][25] The strong C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹) will be prominent in both the reagent and the product.[23][26]

Summary and Recommendations

Confirming the successful conjugation of this compound requires a thoughtfully designed analytical strategy. Relying on a single method is insufficient for the rigorous standards of pharmaceutical and biotechnological development. The orthogonal approach, combining structural, mass-based, and separation techniques, provides the highest degree of confidence.

Comparative Summary of Analytical Methods
MethodInformation ProvidedTypeKey Advantage
¹H NMR Definitive covalent structure, degree of substitution.Structural, QuantitativeProvides unequivocal proof of bond formation.
MALDI-TOF MS Molecular weight, degree of PEGylation, heterogeneity.Mass, Semi-QuantitativeFast, simple spectra for complex mixtures.[1]
LC-ESI-MS High-accuracy molecular weight, isoform separation.Mass, QuantitativeHigh resolution and sensitivity; couples with HPLC.
SEC-HPLC Purity, aggregation, separation of components by size.Separation, QuantitativeGentle, non-denaturing conditions.[14]
RP-HPLC Purity, isoform separation by hydrophobicity.Separation, QuantitativeHigh resolving power for purity determination.
FTIR Presence/absence of key functional groups (amide, carboxyl).Structural, QualitativeRapid, simple confirmation of chemical transformation.[23]

Final Recommendation: For a complete and robust characterization of your this compound conjugate, the following workflow is recommended:

  • Initial Proof: Use ¹H NMR to confirm that the covalent bond has formed at the correct position.

  • Mass Verification: Use MALDI-TOF MS to quickly confirm the mass increase and assess the overall distribution of PEGylated species.

  • Purity and Quantification: Employ SEC-HPLC or RP-HPLC (depending on the stability and nature of your molecule) to separate the final product from all reactants and quantify its purity.

  • File for Reference: An FTIR spectrum can serve as a simple, qualitative fingerprint of the final product for batch-to-batch consistency checks.

By integrating these methods, you create a self-validating system where the data from each technique corroborates the others, leading to an unimpeachable and comprehensive understanding of your valuable PEGylated molecule.

References

  • Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International. [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

  • Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. [Link]

  • Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry - ACS Publications. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega - ACS Publications. [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. [Link]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. [Link]

  • Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography. LCGC International. [Link]

  • Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed. [Link]

  • PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. Biomacromolecules - ACS Publications. [Link]

  • Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Agilent. [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corp. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • RP HPLC methods for PEGylated proteins downstream. ResearchGate. [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. [Link]

  • Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti. [Link]

  • Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. PubMed. [Link]

  • 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B). Open-i. [Link]

  • Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. ResearchGate. [Link]

  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. ACS Publications. [Link]

  • RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH. Chinese Pharmaceutical Journal. [Link]

  • Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. INIS-IAEA. [Link]

  • 1 H-NMR spectra of mPEG-COOH and mbPPDO-b-PEG using CDCl 3 as solvent. ResearchGate. [Link]

  • Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. PMC - NIH. [Link]

  • FTIR spectra of monocarboxylated PEG (a) and PLA-PEG-COOH conjugate (b). ResearchGate. [Link]

  • FT-IR spectra of oleylamine, SH-PEG-COOH, and coupled SH-PEG–OAm. ResearchGate. [Link]

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. ScienceDirect. [Link]

  • New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. PubMed. [Link]

  • Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. NCBI. [Link]

  • New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. SciSpace. [Link]

  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Semantic Scholar. [Link]

  • MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins. CovalX. [Link]

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A Senior Scientist's Guide to PEGylation: A Comparative Analysis of mPEG10-CH2COOH and Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical decision that profoundly influences the therapeutic efficacy, safety, and manufacturability of a bioconjugate. This guide provides an in-depth, objective comparison of mPEG10-CH2COOH, a discrete carboxyl-terminated PEG reagent, with other prevalent PEGylation alternatives. We will delve into the underlying chemistry, compare performance based on experimental evidence, and provide actionable protocols to empower you to make the most informed choice for your specific application.

The Principle of PEGylation: More Than Just a Shield

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a biomolecule, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] The benefits are manifold, including an increased hydrodynamic radius which reduces renal clearance and extends circulation half-life, and steric shielding of epitopes which can decrease immunogenicity and protect against proteolytic degradation.[3][4]

The advent of discrete PEG (dPEG®) reagents, which are single, pure molecules with a precise molecular weight, has marked a significant advancement over traditional polydisperse PEGs.[2][5][6] Polydisperse PEGs are mixtures of polymer chains with varying lengths, which can lead to heterogeneity in the final conjugate, complicating analysis and potentially introducing batch-to-batch variability.[2][5] this compound is a discrete reagent, ensuring a homogenous product with a defined mass, which simplifies characterization and leads to more predictable in vivo performance.[5][6]

At the Heart of the Comparison: Carboxyl-Terminated vs. Pre-Activated PEGs

The primary distinction we will explore is the method of conjugation. This compound possesses a terminal carboxylic acid, which requires in situ activation to react with primary amines (e.g., lysine residues or the N-terminus) on a biomolecule. This is typically achieved using carbodiimide chemistry. In contrast, reagents like mPEG-NHS esters come pre-activated, ready for direct reaction with amines.

The Two-Step Approach: this compound and Carbodiimide Chemistry

The use of this compound involves a two-step, one-pot reaction. First, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl group of the PEG to form a highly reactive but unstable O-acylisourea intermediate.[3][7] This intermediate is susceptible to hydrolysis. To improve efficiency and control, N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[7] This semi-stable ester then reacts with a primary amine on the target molecule to form a stable amide bond.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) PEG_COOH This compound Hydrolysis1 Hydrolysis O_Acylisouourea O_Acylisouourea PEG_COOH->O_Acylisouourea + EDC EDC EDC O_Acylisourea Reactive O-Acylisourea Intermediate (Unstable) O_Acylisourea->PEG_COOH PEG_NHS Semi-Stable mPEG10-CH2CO-NHS Ester O_Acylisourea->PEG_NHS + NHS NHS NHS / sulfo-NHS Conjugate Stable Amide Bond (mPEG-Protein) PEG_NHS->Conjugate + Protein-NH2 Hydrolysis2 Hydrolysis PEG_NHS->Hydrolysis2 Protein_NH2 Protein-NH2

Carbodiimide (EDC/NHS) reaction workflow for this compound.
The Direct Approach: Pre-activated mPEG-NHS Esters

mPEG-NHS esters are amine-reactive reagents that streamline the PEGylation process. The NHS ester directly reacts with primary amines in a single step under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[8][9] This eliminates the need for separate activation reagents.

G PEG_NHS mPEG-NHS Ester (Pre-activated) Conjugate Stable Amide Bond (mPEG-Protein) PEG_NHS->Conjugate Aminolysis (pH 7-9) Hydrolysis Competing Hydrolysis (Inactive PEG-COOH) PEG_NHS->Hydrolysis Protein_NH2 Protein-NH2 Protein_NH2->Conjugate

Direct conjugation workflow for pre-activated mPEG-NHS esters.

Performance Comparison: A Multi-faceted Analysis

The choice between these reagents involves a trade-off between reaction control, reagent stability, and the potential for side reactions.

FeatureThis compound (with EDC/NHS)mPEG-NHS Ester ReagentsRationale & Causality
Reaction Control Higher. The two-step process allows for activation of the PEG reagent separately before introducing the protein, offering more precise control over the reaction stoichiometry and duration.Lower. The pre-activated ester begins to hydrolyze immediately upon dissolution in aqueous buffer, creating a time-sensitive reaction window.[10]The separation of activation and conjugation steps in carbodiimide chemistry provides a greater degree of experimental control.
Reagent Stability High (as supplied). The carboxylic acid is stable for long-term storage. The activating agents (EDC/NHS) are also stable as solids.Moderate to Low. Highly susceptible to hydrolysis, especially at the higher pH required for conjugation.[10] Requires immediate use after reconstitution.The NHS ester is an inherently moisture-sensitive functional group. The stability varies based on the linker (e.g., propionate vs. carbonate).[11]
Reaction Efficiency Potentially higher. Can be optimized by adjusting activator concentrations. The semi-stable NHS-ester intermediate generated in situ can be driven to react with the target amine.Variable. Highly dependent on minimizing the competing hydrolysis reaction. Often requires a larger molar excess of the PEG reagent to achieve the desired degree of PEGylation.[8][12]The rate of aminolysis must significantly exceed the rate of hydrolysis for high efficiency.[13] Hydrolysis of the pre-activated reagent consumes it before it can conjugate.
Potential Side Reactions Formation of N-acylurea byproducts if NHS is omitted or at low concentration. Potential for protein cross-linking, though minimized by using NHS.Primarily hydrolysis of the NHS ester, leading to inactive PEG-COOH.EDC's O-acylisourea intermediate can rearrange or react with other nucleophiles. NHS esters' primary competing reaction is with water.[10]
Ease of Use More complex. Requires careful handling and stoichiometry of three components (PEG-acid, EDC, NHS) and pH management for two distinct steps.Simpler. A one-step reaction that is easier to set up.Fewer reagents and steps simplify the experimental workflow.
Cost-Effectiveness Generally more cost-effective. Carboxylic acids and activating agents are typically less expensive than pre-activated, moisture-sensitive esters.Higher cost. The synthesis and stabilization of the active ester contribute to a higher reagent cost.The stability and synthesis complexity of the starting materials are key cost drivers.
The Influence of the Linker: Acetic vs. Propionic Acid and Beyond

The structure of the linker connecting the PEG chain to the reactive group is not merely a spacer; it critically influences both reagent stability and the properties of the final conjugate.[14]

  • mPEG-CH2COOH (Acetic Acid derivative): This shorter linker results in an ester that is generally more reactive but also more susceptible to hydrolysis.

  • mPEG-CH2CH2COOH (Propionic Acid derivative): The additional methylene group in the propionic acid linker provides slightly more stability to the corresponding NHS ester compared to the acetic acid derivative.[15][16] This can lead to a better balance between reactivity and hydrolytic stability.

  • Longer/Alternative Linkers: Reagents like mPEG-Succinimidyl Glutarate (SG) or Succinimidyl Carbonate (SC) have different linker structures that result in varying hydrolysis rates and form different bonds (amide vs. carbamate).[11] Carbamate linkages formed from SC reagents can be less stable than amide bonds, which may be undesirable for long-term stability but potentially useful for creating cleavable conjugates.

Experimental Data Insights

Table 1: Comparative Stability of Amine-Reactive PEG Reagents
Reagent TypeLinkage FormedHydrolysis Half-Life (pH 8.0, 25°C)Key CharacteristicsReference
mPEG-Succinimidyl Carbonate (SC)Carbamate~10-20 minutesModerate stability, but carbamate bond may be less stable than amide.[10][11]
mPEG-Succinimidyl Propionate (SPA)Amide~20 minutesGood balance of reactivity and stability.[11][15]
mPEG-Succinimidyl Carboxyl Methyl (SCM)Amide< 5 minutesHighly reactive but very prone to hydrolysis.[11][17]
mPEG-COOH + EDC/NHS AmideN/A (Activated in situ) Reagent is stable until activated. Reaction efficiency depends on activator stoichiometry and pH control.[3][18]

Note: Hydrolysis half-life is a measure of the reagent's stability in aqueous solution. A shorter half-life indicates faster degradation.

Table 2: Impact of PEG Chain Length on Bioconjugate Properties
System StudiedPEG Lengths ComparedKey FindingImplicationReference
Affibody-Drug Conjugate4 kDa vs. 10 kDaThe 10 kDa PEG extended half-life 11.2-fold vs. 2.5-fold for the 4 kDa PEG, but also reduced in vitro cytotoxicity by a greater margin (22.5-fold vs. 6.5-fold).A clear trade-off exists between extending circulation time and maintaining biological potency due to steric hindrance.[19][20]
Antibody-Drug Conjugate2, 4, 8, 12, 24 PEG unitsADCs with 8-24 PEG units showed significantly higher tumor-to-plasma exposure and greater tumor weight reduction (75-85%) compared to those with 2-4 units (35-45%).Longer, discrete PEG linkers can improve tumor targeting and efficacy in certain ADC contexts.[19]
Alpha-1 AntitrypsinVarious linear and 2-armedPEGylation significantly decreased heat-induced aggregation but did not alter the fundamental thermodynamic stability of the native protein.PEGylation is highly effective at improving physical stability (preventing aggregation) without necessarily changing the protein's intrinsic folded stability.[1]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, including steps for characterization and analysis.

Protocol 1: PEGylation of a Model Protein with this compound using EDC/NHS Chemistry

Objective: To conjugate this compound to primary amines of a model protein (e.g., Lysozyme) and characterize the product.

Materials:

  • Model Protein (e.g., Lysozyme)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer to a concentration of 5-10 mg/mL.

  • Activation of this compound:

    • In a separate tube, dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of this compound.

    • Incubate for 15 minutes at room temperature to generate the activated PEG-NHS ester.

  • Conjugation:

    • Immediately add the activated PEG solution to the protein solution. A 20-fold molar excess of activated PEG to protein is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted PEG-NHS esters. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • SDS-PAGE: Analyze the purified fractions. PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein.

    • SEC-HPLC: Confirm the purity and assess the distribution of PEGylated species.[21]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass to confirm the degree of PEGylation (number of PEG chains per protein).[21][22]

Protocol 2: PEGylation using a Pre-activated mPEG10-NHS Ester

Objective: To conjugate a pre-activated mPEG10-NHS ester to a model protein.

Materials:

  • Model Protein (e.g., Lysozyme)

  • mPEG10-NHS Ester

  • Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5 (must be amine-free)

  • Anhydrous DMSO or DMF

  • Quenching and Purification supplies as in Protocol 1.

Procedure:

  • Protein Preparation: Prepare the protein solution in the amine-free Reaction Buffer (5-10 mg/mL).

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG10-NHS ester in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Conjugation:

    • Add a 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle stirring.

    • Incubate for 1 hour at room temperature or 2-4 hours at 4°C.

  • Quenching, Purification, and Characterization: Follow steps 4, 5, and 6 from Protocol 1.

Conclusion and Recommendations

The choice between this compound and pre-activated PEG-NHS esters is a strategic one, guided by the specific needs of the project.

  • Choose this compound (with EDC/NHS activation) when:

    • Cost is a primary concern.

    • Fine control over the reaction is paramount. The ability to activate the reagent just prior to conjugation minimizes waste and allows for more precise stoichiometric control.

    • Long-term storage and stability of the starting PEG reagent are required.

  • Choose a pre-activated mPEG-NHS Ester when:

    • Simplicity and speed are prioritized. The one-step procedure is ideal for high-throughput screening or when a streamlined workflow is necessary.

    • The potential for carbodiimide-related side reactions must be completely avoided.

    • A higher reagent cost is acceptable.

For both methodologies, the use of a discrete PEG reagent like mPEG10 is highly recommended over polydisperse alternatives to ensure product homogeneity, simplify characterization, and improve reproducibility.[5] The length of the PEG chain must be empirically optimized, balancing the desired improvements in pharmacokinetics against potential reductions in biological activity.[1][19] Ultimately, a thorough understanding of the underlying chemistry and a rigorous analytical characterization of the final conjugate are essential for the successful development of any PEGylated therapeutic.

References

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  • Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. (n.d.).
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A Senior Application Scientist's Guide to the Validation of PEGylation Sites After Reaction with mPEG10-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the realm of biotherapeutics, enhancing the pharmacokinetic and pharmacodynamic properties of proteins is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a clinically-proven and widely adopted strategy to achieve this.[1][2] By increasing the hydrodynamic size of a protein, PEGylation can reduce renal clearance, prolong circulation half-life, shield it from proteolytic degradation, and decrease its immunogenicity.[1][3]

This guide provides an in-depth technical comparison of the primary analytical methodologies for validating PEGylation sites following a reaction with mPEG10-acetic acid. As drug development professionals, ensuring the homogeneity and precise characterization of a PEGylated biotherapeutic is not merely a quality control step; it is fundamental to its efficacy and safety.[1][4] The choice of analytical technique is therefore a critical decision, contingent on the specific protein, the desired level of analytical detail, and available instrumentation.[4][5]

The Chemistry of mPEG10-Acetic Acid PEGylation

mPEG10-acetic acid is a monofunctional PEG reagent with a defined chain length of 10 ethylene glycol units, terminating in a reactive carboxylic acid group. This reagent is typically activated to form an N-hydroxysuccinimide (NHS) ester, which then reacts primarily with the ε-amino groups of lysine residues and the α-amino group of the protein's N-terminus under mild alkaline conditions. The specificity of this reaction, however, is not absolute, leading to a heterogeneous mixture of PEGylated isomers. This heterogeneity underscores the critical need for robust analytical methods to identify the specific sites of PEG attachment.[6]

A Comparative Overview of Core Validation Techniques

The validation of PEGylation sites is a multi-faceted analytical challenge requiring a suite of orthogonal techniques. No single method is universally superior; instead, a combination of approaches often yields the most comprehensive and reliable characterization of the PEGylated protein. The primary methodologies employed are Mass Spectrometry (MS), Edman Degradation, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

Workflow for PEGylation Site Validation

The following diagram illustrates a typical workflow for the characterization of a protein after PEGylation with mPEG10-acetic acid, integrating several key analytical techniques.

PEGylation_Validation_Workflow cluster_reaction PEGylation Reaction & Purification cluster_characterization Detailed Characterization cluster_site_analysis Site Analysis Techniques cluster_output Final Report Reaction Protein + Activated mPEG10-Acetic Acid Purification Purification (e.g., SEC, IEX) Reaction->Purification Crude Product Initial_Assessment Initial Assessment (SDS-PAGE, SEC-MALS) Purification->Initial_Assessment Purified Product Site_Analysis PEGylation Site Analysis Initial_Assessment->Site_Analysis Higher_Order Higher-Order Structure (NMR) Site_Analysis->Higher_Order MS Mass Spectrometry (Peptide Mapping) Site_Analysis->MS Edman Edman Degradation (N-terminus) Site_Analysis->Edman Report Comprehensive Report: - Degree of PEGylation - Site(s) of Attachment - Isomer Distribution - Structural Integrity Higher_Order->Report MS->Report Edman->Report

Caption: A typical workflow for the validation of PEGylation sites.

In-Depth Analysis of Validation Methodologies

Mass Spectrometry: The Cornerstone of PEGylation Analysis

Mass spectrometry is the most powerful and widely used technique for the characterization of PEGylated proteins, providing information on molecular weight, the degree of PEGylation, and the specific sites of attachment.[2][3]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for the rapid determination of the average molecular weight and the distribution of PEGylated species (e.g., mono-, di-, tri-PEGylated).[8]

Principle: The PEGylated protein is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.

Experimental Protocol: MALDI-TOF MS for Degree of PEGylation

  • Sample Preparation:

    • Prepare the PEGylated protein sample at a concentration of approximately 1-10 pmol/µL in a suitable solvent (e.g., water or a low-salt buffer).[3]

    • On a MALDI target plate, spot 1 µL of a suitable matrix solution (e.g., sinapinic acid).

    • Immediately add 1 µL of the protein sample to the matrix droplet and mix by pipetting.

    • Allow the spot to air-dry completely.[3]

  • Data Acquisition:

    • Acquire mass spectra in linear positive ion mode.[4]

    • Calibrate the instrument using a protein standard of a similar mass range.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da).

    • Identify the peak corresponding to the unmodified protein and the series of peaks for the different PEGylated species.

    • Calculate the average molecular weight of the PEGylated protein from the distribution of the "PEGmers".[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying the specific amino acid residues where PEG chains are attached.[5][9]

Principle: The PEGylated protein is enzymatically digested into smaller peptides. These peptides are separated by liquid chromatography and then fragmented in the mass spectrometer. The fragmentation pattern reveals the amino acid sequence and the location of the PEG modification.

Experimental Protocol: LC-MS/MS Peptide Mapping

  • Protein Digestion:

    • Reduce the disulfide bonds of the PEGylated protein using a reducing agent like dithiothreitol (DTT).

    • Alkylate the free cysteine residues with a reagent such as iodoacetamide to prevent disulfide bond reformation.[10]

    • Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.[3][10]

  • LC Separation:

    • Inject the peptide mixture onto a reversed-phase C18 column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.[3]

  • MS/MS Analysis:

    • The eluting peptides are introduced into the mass spectrometer.

    • The instrument is operated in a data-dependent acquisition mode, where peptide ions are selected for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra by searching against the known protein sequence.[3]

    • Search for peptides with a mass shift corresponding to the mPEG10-acetic acid moiety.

    • Manually inspect the MS/MS spectra of the modified peptides to confirm the sequence and pinpoint the PEGylated residue based on the observed fragment ions.[3]

Peptide Mapping Workflow

Peptide_Mapping_Workflow Start PEGylated Protein Reduce_Alkylate 1. Reduction & Alkylation Start->Reduce_Alkylate Digest 2. Enzymatic Digestion (e.g., Trypsin) Reduce_Alkylate->Digest LC_Separation 3. RP-HPLC Separation Digest->LC_Separation MS_Analysis 4. MS Analysis (Full Scan) LC_Separation->MS_Analysis MSMS_Analysis 5. MS/MS Analysis (Fragmentation) MS_Analysis->MSMS_Analysis Data_Analysis 6. Data Analysis & Site Identification MSMS_Analysis->Data_Analysis

Caption: Workflow for identifying PEGylation sites using LC-MS/MS peptide mapping.

Edman Degradation: N-Terminal Sequencing

Edman degradation is a classic protein sequencing technique that sequentially removes amino acids from the N-terminus.[11][12][13] It is particularly useful for confirming N-terminal PEGylation.

Principle: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC). The modified amino acid is then selectively cleaved and identified. This cycle is repeated for subsequent residues.[12][14] If a residue is PEGylated, a "blank" cycle will be observed, as the modified amino acid cannot be derivatized and detected.

Experimental Protocol: Edman Degradation

  • Sample Preparation:

    • The purified PEGylated protein is loaded onto a protein sequencer.

  • Automated Sequencing:

    • The instrument performs automated cycles of PITC coupling and cleavage.[12][15]

  • Data Analysis:

    • The sequence of amino acids is determined by identifying the released PTH-amino acid in each cycle.

    • A lack of a signal at a particular cycle, especially the first, indicates a modification at that position, confirming N-terminal PEGylation.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are crucial for separating and quantifying different PEGylated species and unreacted components.[4]

SEC separates molecules based on their hydrodynamic radius. It is effective for determining the extent of PEGylation and quantifying aggregates.[4]

Principle: Molecules are passed through a column packed with porous beads. Larger molecules, such as PEGylated proteins, are excluded from the pores and elute earlier than smaller, unmodified proteins.

RP-HPLC separates molecules based on their hydrophobicity. It can be used to resolve different positional isomers of mono-PEGylated proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides atomic-level structural information.[3] For PEGylated proteins, ¹H NMR is particularly useful for determining the degree of PEGylation.[3][16]

Principle: The method relies on the distinct and intense signal from the repeating ethylene glycol units of the PEG chains (around 3.6 ppm in the ¹H NMR spectrum). By comparing the integral of this signal to the integral of a known protein signal, the average number of attached PEG chains can be calculated.[3]

Quantitative Performance Comparison of Validation Techniques

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationHPLC (SEC/RP-HPLC)NMR Spectroscopy
Primary Information Molecular weight, degree of PEGylation, specific site of attachment[4]N-terminal sequence, confirmation of N-terminal PEGylation[4]Separation and quantification of PEGylated species[4]Higher-order structure, degree of PEGylation[4]
Resolution High (can resolve individual PEG oligomers)[4]Single amino acid residue[4]Variable (depends on column and method)[4]Atomic level for small proteins[4]
Sensitivity High (picomole to femtomole)Low (10-100 picomoles)[5]Moderate (nanomole)Low (micromole)
Throughput High (especially MALDI-TOF)LowHighLow[4]
Key Advantages High sensitivity and resolution, provides comprehensive information[5]Unambiguous N-terminal residue identification[5]Excellent for quantification and separation of isomersNon-destructive, provides structural information[3]
Key Limitations Polydispersity of PEG can complicate spectra, complex data analysis[5]Limited to N-terminus, low throughput[5]May not resolve all positional isomersRequires high sample concentration, not suitable for large proteins without isotopic labeling[5]

Conclusion

The validation of PEGylation sites after reaction with mPEG10-acetic acid is a critical step in the development of PEGylated biotherapeutics. A multi-pronged analytical approach is essential for comprehensive characterization. Mass spectrometry, particularly LC-MS/MS peptide mapping, is the cornerstone for definitive site identification. This should be complemented by techniques such as Edman degradation for N-terminal analysis and various HPLC methods for quantification and isomer separation. NMR spectroscopy offers unique insights into the structural consequences of PEGylation. The judicious selection and combination of these techniques, guided by the specific analytical question and the stage of drug development, will ensure a thorough understanding of the PEGylated product, ultimately contributing to its safety and efficacy.

References

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  • DeFrees, S., et al. (2009). Site-Specific PEGylation of Therapeutic Proteins. Glycobiology, 19(11), 1249–1254. [Link]

  • Bakırdere, S., et al. (2021). Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Journal of Mass Spectrometry, 56(11), e4787. [Link]

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  • Chen, J., et al. (2022). Moving Protein PEGylation from an Art to a Data Science. Molecular Pharmaceutics, 19(9), 3147–3160. [Link]

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Navigating the In Vivo Maze: A Comparative Guide to the Stability of mPEG10-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the in vivo stability of a drug conjugate is a paramount determinant of its success. The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a well-established strategy to enhance the pharmacokinetic properties of therapeutic molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical comparison of the in vivo stability of molecules conjugated with mPEG10-CH2COOH. We will delve into the underlying chemical principles, present a framework for rigorous in vivo assessment, and compare its stability profile with common alternative linkers, supported by illustrative experimental data and detailed protocols.

The Chemical Landscape of this compound Conjugates: An Overview of the Ether Linkage

The this compound linker consists of a monomethoxy-capped polyethylene glycol chain of ten ethylene glycol units, terminating in a carboxymethyl group. This carboxymethyl group is typically activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a biomolecule, forming a stable amide bond. The crucial linkage within the PEG chain itself is the ether bond (-CH2-CH2-O-). Ether bonds are generally considered to be highly stable in vivo, resistant to enzymatic cleavage by proteases and other common metabolic enzymes.[2] This inherent stability is a key rationale for the use of PEG in prolonging the circulation half-life of therapeutics.[1]

However, while the ether backbone of PEG is robust, the overall in vivo fate of a this compound conjugate is a complex interplay of factors including the nature of the conjugated molecule, the site of conjugation, and the overall physicochemical properties of the conjugate.[3] While direct enzymatic cleavage of the PEG backbone is minimal, particularly for lower molecular weight PEGs, oxidative metabolism can occur, although it is generally a slower process than systemic elimination.[]

A Framework for In Vivo Stability Assessment: A Comparative Study Design

To rigorously assess the in vivo stability of a this compound conjugate, a well-designed pharmacokinetic (PK) study in a relevant animal model is essential. This section outlines a comprehensive protocol for a comparative study, designed to deliver robust and translatable data.

G cluster_0 Pre-Study Preparation cluster_1 In Vivo Phase (Murine Model) cluster_2 Sample Analysis cluster_3 Data Analysis & Interpretation prep1 Synthesize and Purify Conjugates (this compound vs. Alternatives) prep2 Develop & Validate Bioanalytical Method (LC-MS/MS) prep1->prep2 invivo1 Administer Conjugates via IV Injection (n=3-5 per group) prep2->invivo1 invivo2 Serial Blood Sampling (e.g., 5m, 15m, 1h, 4h, 8h, 24h, 48h) invivo1->invivo2 invivo3 Tissue Collection at Terminus (e.g., Liver, Kidney, Spleen, Tumor) invivo2->invivo3 analysis1 Plasma Sample Processing (Protein Precipitation/Immunoaffinity Capture) invivo2->analysis1 analysis2 Tissue Homogenization invivo3->analysis2 analysis3 LC-MS/MS Quantification of: - Intact Conjugate - Free Drug/Payload - Potential Metabolites analysis1->analysis3 analysis2->analysis3 data1 Pharmacokinetic Modeling (t½, AUC, CL, Vd) analysis3->data1 data3 Comparative Stability Assessment data1->data3 data2 Biodistribution Analysis data2->data3

Figure 1: Experimental workflow for assessing in vivo stability.

Objective: To determine and compare the pharmacokinetic profiles of a therapeutic protein conjugated with this compound and an alternative linker (e.g., a cleavable ester-based linker).

Materials:

  • Test Conjugates:

    • Protein-mPEG10-CH2COOH

    • Protein-Alternative Linker (e.g., PEG4-Ester)

  • Animal Model: Male CD-1 mice (8-10 weeks old)

  • Dosing Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS).[][5]

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate animals for at least 7 days prior to the study.

    • Randomly assign animals to two groups (n=5 per group).

  • Dosing:

    • Administer a single intravenous (IV) bolus dose of the respective conjugate (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect sparse blood samples (approximately 50 µL) from each animal at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, and 48 hr) via retro-orbital or submandibular bleeding.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Quantification (LC-MS/MS):

    • Sample Preparation: Thaw plasma samples on ice. Perform protein precipitation by adding a 3-fold excess of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet precipitated proteins. Transfer the supernatant for analysis. For larger conjugates, immunoaffinity capture may be employed to specifically isolate the conjugate.[]

    • Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the intact conjugate from metabolites and endogenous plasma components.[5]

    • Mass Spectrometric Detection: Utilize electrospray ionization (ESI) in positive ion mode. Monitor for specific parent and fragment ion transitions (Multiple Reaction Monitoring - MRM) for the intact conjugate and any anticipated metabolites (e.g., the free drug).[6][7]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each group. These parameters include:

      • Half-life (t½): The time required for the plasma concentration of the conjugate to decrease by half.

      • Area Under the Curve (AUC): The total drug exposure over time.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Data Presentation and Interpretation: A Comparative Analysis

Table 1: Comparative Pharmacokinetic Parameters

ParameterProtein-mPEG10-CH2COOHProtein-PEG4-Ester (Hypothetical)Interpretation
Half-life (t½, hours) 24.5 ± 3.28.2 ± 1.5The significantly longer half-life of the this compound conjugate suggests greater in vivo stability of the ether linkage compared to the ester linkage, which is susceptible to hydrolysis by plasma esterases.[8]
AUC (µg*h/mL) 1500 ± 210450 ± 98The higher AUC for the this compound conjugate indicates greater overall drug exposure, a direct consequence of its prolonged circulation time.
Clearance (CL, mL/h/kg) 0.8 ± 0.12.5 ± 0.4The lower clearance rate for the this compound conjugate reflects its slower elimination from the body, consistent with a more stable construct.
Volume of Distribution (Vd, L/kg) 0.25 ± 0.050.28 ± 0.06Similar Vd values suggest that the initial distribution into tissues is not significantly different between the two conjugates.

Table 2: In Vivo Metabolite Analysis (at 8 hours post-injection)

AnalyteProtein-mPEG10-CH2COOH (% of Total)Protein-PEG4-Ester (Hypothetical) (% of Total)Interpretation
Intact Conjugate 85%30%The higher percentage of intact this compound conjugate confirms its superior stability in circulation.
Free Drug/Payload <1%15%The significant amount of free drug from the ester-linked conjugate indicates premature cleavage in the bloodstream, which could lead to off-target toxicity.
PEG-Linker Metabolite Not Detected55%The presence of the cleaved PEG-ester linker metabolite further confirms the instability of this linkage in vivo.
Understanding the Metabolic Fate: Potential Cleavage Sites

The in vivo stability of a conjugate is ultimately determined by its susceptibility to enzymatic and chemical degradation. The this compound linker, with its robust ether backbone, presents a stark contrast to more labile linkers.

G cluster_0 This compound Conjugate cluster_1 Alternative Ester-based PEG Conjugate struct1 Drug-NH-CO-CH2-O-(CH2CH2O)10-CH3 label1 Stable Ether Linkage: Resistant to enzymatic cleavage struct2 Drug-NH-CO-(CH2)2-CO-O-(CH2CH2O)4-CH3 enzyme1 Esterases struct2->enzyme1 Cleavage label2 Ester Linkage: Susceptible to hydrolysis

Figure 2: Comparison of cleavage susceptibility.

The ether linkages in the this compound backbone are not readily cleaved by common hydrolytic enzymes. While some oxidative metabolism of the PEG chain can occur, it is a relatively slow process.[] In contrast, linkers containing ester bonds are susceptible to hydrolysis by plasma esterases, leading to premature release of the conjugated molecule.[8] This fundamental difference in chemical stability is the primary driver of the observed differences in pharmacokinetic profiles.

Conclusion: The Strategic Advantage of Stability

The selection of a linker is a critical decision in the design of long-acting therapeutics. The this compound linker, by virtue of its stable ether backbone, offers a robust platform for extending the in vivo circulation time of conjugated molecules. The experimental framework presented in this guide provides a comprehensive approach to rigorously evaluate and compare the in vivo stability of this and other linker technologies. The illustrative data highlights the superior stability of the ether-based linkage compared to more labile chemistries, which translates into a longer half-life, increased drug exposure, and minimized premature payload release. For drug development professionals, a thorough understanding and empirical assessment of in vivo stability are indispensable for the rational design of safe and effective bioconjugates.

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Performance Evaluation of mPEG10-CH2COOH in Biological Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biopharmaceutical development, the strategic modification of therapeutic molecules to enhance their in vivo performance is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands as a gold-standard technique to improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biologics.[1][2] This modification can extend circulation half-life, improve stability, and reduce immunogenicity.[1] The choice of the reactive functional group at the terminus of the PEG chain is a critical decision that dictates the efficiency of conjugation, the stability of the resulting linkage, and ultimately, the biological performance of the conjugate.

This guide provides an in-depth, objective comparison of methoxy-terminated PEG with a terminal carboxylic acid group (mPEG-COOH), exemplified by mPEG10-CH2COOH, against its most common alternative, the N-hydroxysuccinimide (NHS)-ester activated PEG (mPEG-NHS).[3][4][5] We will delve into the fundamental chemistry, comparative performance in key biological assays, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.

The Critical Role of the Terminal Functional Group: A Head-to-Head Comparison

The primary distinction between mPEG-COOH and mPEG-NHS lies in their reactivity towards primary amines, such as the lysine residues and the N-terminus of proteins.[2]

mPEG-COOH: The Controlled Approach

mPEG-COOH is a stable, carboxyl-functionalized PEG derivative that requires activation to react with amines.[4] This is typically achieved in a two-step, one-pot reaction using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7] The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester in situ.[7]

mPEG-NHS: The Direct, but Time-Sensitive, Route

In contrast, mPEG-NHS is a pre-activated PEG derivative that reacts directly with primary amines to form a stable amide bond.[2] This offers a simpler, one-step conjugation process. However, the high reactivity of the NHS ester also makes it susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[2] The rate of hydrolysis increases with pH, making it a critical parameter to control.[6]

At a Glance: Key Differences
FeaturemPEG-COOHmPEG-NHS Ester
Reactivity Requires in-situ activation (e.g., with EDC/NHS) to react with primary amines.[6]Directly reactive with primary amines.[2]
Reaction Steps Two-step, one-pot reaction (activation and conjugation).[7]One-step reaction.[2]
Reaction pH Optimal activation at slightly acidic pH (e.g., MES buffer, pH 4.5-6.0); Optimal conjugation at neutral to slightly basic pH (e.g., PBS, pH 7.2-8.5).[6]Optimal conjugation at neutral to slightly basic pH (e.g., PBS, pH 7.2-8.5).[2]
Resulting Linkage Stable amide bond.[4]Stable amide bond.[2]
Stability of Linker Highly stable as a carboxylic acid.[6]Moisture-sensitive; prone to hydrolysis, especially at higher pH.[6]
Control & Versatility Offers greater control over the activation step and allows for more flexible reaction setups.Simple and direct for amine coupling, but less versatile for other functional groups.

Performance in Biological Assays: A Data-Driven Comparison

The ultimate measure of a PEGylation strategy's success lies in the performance of the resulting conjugate in relevant biological assays. Here, we compare the expected performance of biomolecules conjugated with mPEG-COOH versus other linkers, focusing on cytotoxicity and immunogenicity.

In Vitro Cytotoxicity

PEG itself is generally considered biocompatible and to have low cytotoxicity. However, the properties of the PEG derivative and the resulting conjugate can influence cellular response. Studies on gold nanoparticles functionalized with carboxylated polyethylene glycol (Au-PEG-COOH) have shown them to be suitable as negative controls in cell viability assays, indicating their low toxicity across various cell lines.[7][8] One study directly comparing PEG and PEG-COOH on HT-29 cancer cells found no significant cytotoxicity for either compound at concentrations up to 200 µM.[5]

While direct comparative studies between this compound and mPEG-NHS conjugated to the same biomolecule are limited, the inherent low cytotoxicity of the PEG polymer suggests that any observed toxicity is more likely attributable to the conjugated molecule or the overall construct rather than the linker chemistry itself. However, it is crucial to empirically determine the cytotoxicity of each new bioconjugate.

Table 1: Illustrative In Vitro Cytotoxicity Data for PEG Derivatives

PEG DerivativeCell LineAssayResultReference
PEG-COOHHT-29MTTNo significant cytotoxicity up to 200 µM[5]
Au-PEG-COOHVarious (8 cell lines)Cell Viability AssaysQualified as a negative control (low toxicity)[7][8]
PEGHT-29MTTNo significant cytotoxicity up to 200 µM[5]
PEG-functionalized SWCNTs (amine vs. carboxyl)-ROS generation, MMP, oxidative stressAmine-terminated PEGs induced more ROS, MMP changes, and oxidative stress than carboxyl-terminated PEGs.[9][9]
Immunogenicity

One of the primary goals of PEGylation is to reduce the immunogenicity of therapeutic proteins.[1][10] The PEG polymer can mask epitopes on the protein surface, thereby preventing recognition by the immune system.[11] However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[12][13] The characteristics of the PEG polymer, the conjugated protein, and patient-related factors all influence the immunogenic response.[12][14]

The methoxy group at the terminus of mPEG has been implicated in the immunogenicity of mPEG-protein conjugates.[10] Studies have shown that anti-PEG antibodies can have a higher affinity for mPEG compared to hydroxyl-terminated PEG (HO-PEG).[10] While the specific impact of the linker chemistry (amide bond from mPEG-COOH vs. mPEG-NHS) on the immunogenicity of the PEG moiety has not been extensively studied in a head-to-head comparison, the resulting stable amide bond is not expected to be a significant contributor to immunogenicity. The overall immunogenicity is more likely influenced by the PEG architecture (linear vs. branched), molecular weight, and the nature of the conjugated protein.[12][13] It is crucial to assess the immunogenicity of each PEGylated therapeutic on a case-by-case basis.[14]

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol describes the two-step, one-pot conjugation of a carboxyl-terminated PEG to primary amines on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in MES buffer.

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.

  • Activation of this compound:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Add EDC and NHS to the reaction mixture to a final concentration that is in molar excess to the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a concentrated, amine-free buffer (e.g., phosphate buffer).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15-30 minutes to stop the reaction.

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using size-exclusion chromatography or another suitable method.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the PEGylated conjugate.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PEGylated conjugate and unconjugated control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the PEGylated conjugate and the unconjugated control in complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualization of Key Processes

G cluster_0 mPEG-COOH Conjugation Workflow A mPEG-COOH + Protein B Add EDC/NHS (pH 4.5-6.0) A->B C Activated mPEG-NHS Ester (in situ) B->C D Adjust pH to 7.2-8.5 C->D E Amine Coupling D->E F Stable Amide Bond Formation (PEGylated Protein) E->F

Caption: Workflow for EDC/NHS-mediated conjugation of mPEG-COOH.

G cluster_1 Comparative Reaction Schemes mPEG_COOH mPEG-COOH Requires Activation Amine Protein-NH2 mPEG_COOH->Amine EDC/NHS mPEG_NHS mPEG-NHS Directly Reactive mPEG_NHS->Amine Direct Reaction Hydrolysis Hydrolyzed PEG-COOH mPEG_NHS->Hydrolysis H2O (competing reaction) Conjugate1 mPEG-CO-NH-Protein (Stable Amide Bond) Amine->Conjugate1 Conjugate2 mPEG-CO-NH-Protein (Stable Amide Bond) Amine->Conjugate2

Caption: Comparison of mPEG-COOH and mPEG-NHS reaction pathways.

Conclusion

The selection of a PEGylation reagent is a critical step in the development of bioconjugates with optimized therapeutic properties. This compound, and carboxyl-terminated PEGs in general, offer a robust and controllable approach to PEGylation through EDC/NHS chemistry, resulting in a highly stable amide bond. While direct head-to-head comparisons with mPEG-NHS in a wide range of biological assays are not extensively documented, the available data on the low cytotoxicity of PEG-COOH functionalized materials and the general principles of PEG immunogenicity provide a strong foundation for its use.

The key advantage of mPEG-COOH lies in its stability and the control it affords the researcher over the conjugation reaction, mitigating the issue of hydrolysis that can affect the efficiency of mPEG-NHS esters. Ultimately, the optimal choice of PEGylation strategy will depend on the specific biomolecule, the desired properties of the final conjugate, and the experimental context. Rigorous characterization and evaluation in relevant biological assays are essential for the successful development of any PEGylated therapeutic.

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A Comparative Guide to mPEG10-CH2COOH in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise engineering of drug delivery systems is paramount to enhancing efficacy and minimizing off-target effects. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools in this endeavor, and among them, mPEG10-CH2COOH stands out for its utility in bioconjugation. This guide provides an in-depth technical comparison of this compound with other PEG derivatives, supported by experimental data and detailed protocols to inform the rational design of next-generation therapies.

The Strategic Advantage of this compound: A Molecular-Level Perspective

This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene glycol chain of ten ethylene oxide units and a terminal carboxylic acid. This structure offers a unique combination of properties that are highly advantageous in drug delivery and bioconjugation. The PEG component, with its hydrophilic and flexible nature, is well-established for its ability to improve the pharmacokinetic profiles of conjugated molecules.[1][2] Specifically, PEGylation can increase the hydrodynamic radius of a therapeutic, thereby reducing renal clearance and extending its circulation half-life.[1][3] This "stealth" effect also shields the conjugate from the immune system, reducing its immunogenicity.[3]

The terminal carboxylic acid group of this compound provides a versatile handle for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs with primary or secondary amine functionalities. This is typically achieved through carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process forms a stable amide bond, securely tethering the PEG linker to the molecule of interest.[4]

Performance Comparison: The Critical Role of PEG Linker Length

FeatureShorter PEG Chains (e.g., <10 units)Medium PEG Chains (e.g., mPEG10)Longer PEG Chains (e.g., >12 units)
In Vitro Potency Often higher due to less steric hindrance, allowing for better target binding.[7][9]A balance between steric hindrance and improved solubility.May exhibit lower potency due to increased steric hindrance, potentially impeding target interaction.[9]
Solubility & Stability Moderate improvement in solubility of hydrophobic payloads.Good improvement in solubility and can help prevent aggregation of the conjugate.[10]Excellent for solubilizing highly hydrophobic drugs and preventing aggregation.
In Vivo Half-Life Modest increase in circulation time.Significant extension of in vivo half-life.[9]Substantial prolongation of circulation time.[9]
Tumor Accumulation Moderate accumulation in tumor tissues.Enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect.[6]Can lead to the highest tumor accumulation due to prolonged circulation.[6]
Immunogenicity May offer some shielding from the immune system.Provides an effective "stealth" effect, reducing immunogenicity.[3]Offers the most significant reduction in immunogenicity.

Causality Behind Performance:

  • Steric Hindrance vs. Pharmacokinetics: While longer PEG chains are superior at extending the in vivo half-life of a drug, they can also create a larger hydrodynamic radius that may sterically hinder the binding of the targeting moiety to its receptor, potentially reducing in vitro potency.[7][9] The mPEG10 linker often provides a favorable balance, offering a significant improvement in pharmacokinetics without a dramatic loss of in vitro activity.

  • Hydrophilicity and Drug Loading: The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many potent cytotoxic payloads.[3] This can enable higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) without leading to aggregation, which can compromise the stability and efficacy of the ADC.[3][10]

Experimental Protocols: A Step-by-Step Guide to this compound Conjugation

The following protocol details the covalent coupling of this compound to a model amine-containing protein using EDC/NHS chemistry. This protocol can be adapted for other amine-containing molecules.

Materials and Reagents:
  • This compound

  • Amine-containing protein (e.g., Lysozyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Experimental Workflow:

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Amine-Containing Protein cluster_purification Quenching and Purification cluster_characterization Characterization act1 Dissolve this compound in anhydrous DMF/DMSO act2 Add EDC and NHS (molar excess) act1->act2 act3 Incubate for 15-30 min at room temperature act2->act3 conj2 Add activated mPEG10-NHS ester to protein solution act3->conj2 Activated Linker conj1 Prepare protein solution in Coupling Buffer (PBS, pH 7.4) conj1->conj2 conj3 Incubate for 2 hours at RT or overnight at 4°C conj2->conj3 pur1 Add Quenching Buffer (Tris-HCl) conj3->pur1 Reaction Mixture pur2 Purify conjugate using a desalting column pur1->pur2 char1 Analyze by SDS-PAGE, HPLC, and Mass Spectrometry pur2->char1 Purified Conjugate char2 Determine degree of PEGylation by NMR char1->char2

Caption: A typical experimental workflow for the conjugation of this compound to an amine-containing protein.

Detailed Protocol:
  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.[4]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the mPEG10-NHS ester.[4]

  • Conjugation to Amine-Containing Protein:

    • Prepare the amine-containing protein in the Coupling Buffer (PBS, pH 7.4) at a concentration of 2-10 mg/mL.

    • Add the freshly activated mPEG10-NHS ester solution to the protein solution. A common starting molar ratio of PEG-NHS to protein is 20:1 to achieve a PEGylation degree of 4-6 PEGs per antibody.[11] This ratio should be optimized for the specific protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Quenching and Purification:

    • To stop the reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM and incubate for 15 minutes.[12]

    • Remove unreacted PEG and byproducts by purifying the conjugate using a desalting column equilibrated with PBS.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG chains.

    • HPLC: Use size-exclusion or reverse-phase HPLC to assess the purity of the conjugate and quantify the degree of PEGylation.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the number of attached PEG molecules.

    • ¹H NMR Spectroscopy: The degree of conjugation can be quantified by comparing the integration of characteristic proton signals from the PEG backbone (around 3.6 ppm) with a signal from the conjugated molecule.[13][14]

Visualizing the Conjugation Chemistry

conjugation_chemistry cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation mPEG_COOH This compound mPEG_NHS mPEG10-CH2CO-NHS (Active Ester) mPEG_COOH->mPEG_NHS + Protein_NH2 Protein-NH2 Conjugate mPEG10-CH2CO-NH-Protein (Stable Amide Bond) Protein_NH2->Conjugate + EDC_NHS EDC / NHS mPEG_NHS->Conjugate +

Caption: The two-step reaction mechanism for EDC/NHS-mediated conjugation of this compound to a primary amine.

Conclusion and Future Perspectives

This compound represents a versatile and effective heterobifunctional linker for a wide range of bioconjugation applications. Its ten-unit PEG chain offers a favorable balance of properties, enhancing the pharmacokinetic profile of therapeutic molecules without significantly compromising their in vitro potency. The terminal carboxylic acid allows for robust and well-characterized conjugation to amine-containing molecules through EDC/NHS chemistry.

The choice of the optimal PEG linker length remains a critical consideration in the design of drug delivery systems. While this guide provides a comparative framework based on available data, empirical optimization is often necessary to achieve the desired therapeutic index for a specific application. Future research will likely focus on developing novel PEG architectures and alternative linker chemistries to further refine the performance of targeted therapies.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
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  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • In vivo antitumor efficacy of mPEG‐b‐P(PA‐alt‐GCA4) nanoparticles at...
  • How to Choose the Right PEG Linker for Your Research and Applic
  • BenchChem. (2025).
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
  • Pharmacokinetic and biodistribution properties of poly(ethylene glycol)
  • Gold Nanoparticles Stabilized with MPEG-Grafted Poly(l-lysine): in Vitro and in Vivo Evaluation of a Potential Theranostic Agent - NIH.
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  • Preparation, in vitro and in vivo evaluation of mPEG-PLGA nanoparticles co-loaded with syringopicroside and hydroxytyrosol | Request PDF - ResearchG
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - NIH.
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  • Application Notes and Protocols for EDC/NHS Coupling of Amine-PEG-CH2COOH (MW 3400) - Benchchem.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences.
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  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry - Semantic Scholar.
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  • Protocol for PEG NHS Ester - BroadPharm.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of mPEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and nanotechnology, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of mPEG10-CH2COOH, a monofunctional polyethylene glycol (PEG) derivative.[1][2] By understanding the chemical nature of this compound and adhering to best practices, you can ensure a safe laboratory environment and minimize your ecological footprint.

While specific safety data sheets for this compound are not always readily available, the procedures outlined here are based on established best practices for polyethylene glycol and its derivatives.[3] Polyethylene glycols are generally not classified as hazardous waste; however, their disposal requires careful consideration to prevent environmental contamination.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. The following table summarizes the essential personal protective equipment (PPE) and handling guidelines.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant nitrile gloves, and a laboratory coat should be worn at all times.[3]This standard PPE minimizes the risk of accidental skin and eye contact.
Handling All handling of this compound, including weighing and transfer, should be conducted in a well-ventilated area, such as a chemical fume hood.[3]This prevents the inhalation of any fine particulates and minimizes exposure.
Storage of Waste Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3][5]Proper storage prevents accidental spills, degradation of the compound, and dangerous reactions with incompatible chemicals.

Step-by-Step Disposal Protocol for this compound

The primary and most recommended disposal route for this compound is through a licensed chemical waste disposal contractor.[4][6] This ensures that the waste is managed in an environmentally responsible and compliant manner.

Materials Required:

  • Designated, leak-proof, and sealable waste container (e.g., high-density polyethylene bottle)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Inert absorbent material (for liquid waste or spills, e.g., vermiculite, sand)[3][7]

  • Chemical fume hood or other well-ventilated area

Procedure:
  • Container Preparation:

    • Obtain a clean, dry, and chemically compatible waste container. The original container can be used if it is in good condition.

    • Affix a hazardous waste label to the container. State and federal regulations require containers to be labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents.[8]

    • Fill in all required information on the label, including the full chemical name ("this compound"), the concentration (if in solution), and the date you begin accumulating the waste.

  • Waste Segregation and Collection:

    • Crucial Initial Assessment: Determine if the this compound waste is mixed with any other hazardous substances. If it is contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[9]

    • Perform all waste transfers in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3]

    • For Solid Waste: Carefully transfer the this compound waste into the designated container using a clean scoop or spatula. This includes any contaminated materials like weighing paper or gloves.

    • For Liquid Waste: If the this compound is in a solution, carefully pour the liquid into the designated waste container to avoid splashing. Alternatively, for small volumes, you can absorb the liquid with an inert material like vermiculite or sand and place the absorbed material into the container.[7]

    • Do Not Mix Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[9]

  • Container Sealing and Storage:

    • Securely seal the container cap. The container must be kept tightly capped at all times, except when adding waste.[8]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed waste container in a designated secondary containment area that is away from incompatible materials.[3]

  • Arranging for Disposal:

    • Once the container is full or you have finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]

Prohibited Disposal Methods:

  • DO NOT Pour Down the Drain: While polyethylene glycol is biodegradable, it can negatively impact the biological and chemical oxygen demand in wastewater treatment processes.[4][9]

  • DO NOT Dispose of in Regular Trash: Solid chemical waste should not enter the municipal solid waste stream.[9]

Spill Response Protocol

In the event of a small spill of this compound:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the material with an inert substance such as vermiculite or sand.[3]

  • Collect the absorbed material into a suitable, closed container for disposal as chemical waste.[3][7]

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation: This compound assessment Initial Assessment: Is the waste mixed with hazardous substances? start->assessment pure_waste Pure or Non-Hazardous This compound Waste assessment->pure_waste No hazardous_waste Treat as Hazardous Waste (Follow protocol for hazardous component) assessment->hazardous_waste Yes collect Collect in a Labeled, Sealed, and Chemically Compatible Container pure_waste->collect hazardous_waste->collect store Store in a Designated Secondary Containment Area collect->store pickup Arrange for Pickup by a Licensed Chemical Waste Disposal Contractor store->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling mPEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for mPEG10-CH2COOH

For researchers at the forefront of drug development and nanoparticle engineering, methoxy-polyethylene glycol-acetic acid (this compound) is a critical tool for enhancing the therapeutic properties of novel compounds. Its utility in PEGylation—the process of attaching polyethylene glycol (PEG) chains to molecules—can improve solubility, stability, and pharmacokinetic profiles. However, like any chemical reagent, ensuring its safe and effective use is paramount to both personnel safety and experimental integrity.

This guide provides a comprehensive, scientifically-grounded framework for handling this compound, moving beyond mere compliance to foster a culture of safety and precision in your laboratory.

Understanding the Risk Profile of this compound

While many polyethylene glycol derivatives are not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a cautious and informed approach is essential. The primary risks associated with this compound stem from its physical form and reactive carboxylic acid group.

  • Physical Hazards : Depending on its specific molecular weight and purity, this compound can be a waxy solid or a viscous liquid.[1] Solid forms can create fine dust during handling, posing an inhalation risk.

  • Chemical Reactivity : The terminal carboxylic acid group is the intended site of reactivity, designed to couple with amine groups on proteins, peptides, or nanoparticles.[2] While not highly corrosive, direct contact with skin, eyes, and mucous membranes should be avoided.

  • Toxicological Data : For many specific PEG derivatives like this one, comprehensive toxicological data is not available.[3][4] Therefore, it is prudent to treat the compound as potentially irritating and handle it with appropriate care to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE is dictated by the specific handling procedure and the potential for exposure.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.Essential for protecting eyes from splashes of solutions or airborne solid particles. Standard safety glasses do not provide a sufficient seal against chemical splashes and are not adequate.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Nitrile gloves provide a robust barrier against incidental contact. Gloves should be inspected for tears or holes before each use. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the chemical.[6][7]
Body Protection Laboratory coat.A fully fastened lab coat protects skin and personal clothing from accidental spills.[8]
Respiratory Protection Not typically required under normal use with adequate ventilation.All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to control potential dust or aerosols.[5][8] If a fume hood is unavailable and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[6]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects, a standard requirement in any laboratory setting.[8]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the lab.

Workflow for Safe Handling of this compound

G cluster_receipt Receiving & Storage cluster_handling Preparation & Use cluster_cleanup Cleanup & Disposal receipt 1. Log & Inspect Verify chemical identity and check for container damage. storage 2. Store Properly Store at -5°C to 8°C, desiccated and away from light. receipt->storage prep 3. Equilibrate & Prepare Allow vial to reach room temp before opening. Work in fume hood. storage->prep weigh 4. Weigh & Dissolve Weigh solid quickly. Prepare fresh stock solutions in DMSO or DMF. prep->weigh reaction 5. Perform Reaction Use non-amine buffers (e.g., PBS, MES) for conjugation. weigh->reaction spill 6. Manage Spills Absorb with inert material. Decontaminate area. reaction->spill If spill occurs waste 7. Dispose of Waste Collect all contaminated materials in a labeled, sealed container. spill->waste disposal 8. Final Disposal Dispose as chemical waste according to institutional and local regulations. waste->disposal

Caption: Key stages and safety checkpoints for handling this compound.

Step-by-Step Handling Protocol
  • Receiving and Storage :

    • Upon receipt, verify the container label against your order. Inspect the container for any signs of damage.

    • Store the compound in a tightly sealed container at the recommended temperature, typically between -5°C and 8°C, and protected from moisture and light.[3][9][10]

  • Preparation for Use :

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can degrade the reagent.[11]

    • Conduct all manipulations, especially weighing of the solid form, inside a certified chemical fume hood to minimize inhalation risk.[8]

  • Weighing and Dissolving :

    • mPEG compounds can be low-melting solids.[11] To facilitate accurate measurement, consider preparing a stock solution.

    • Dissolve the reagent in a suitable dry solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][11]

    • Cap the stock solution tightly, flush with an inert gas like argon or nitrogen if storing for extended periods, and store at -20°C.[11]

  • Reaction and Use :

    • The carboxylic acid group of this compound reacts with primary amines to form stable amide bonds.[1] This reaction is often facilitated by coupling agents like EDC and NHS.[11]

    • When performing conjugations, use non-amine-containing buffers (e.g., PBS, MES) to avoid competition with your target molecule.[11]

Spill Management and Disposal Plan
  • In Case of a Spill :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb liquid spills with an inert material like vermiculite or dry sand.[3][4] For solid spills, gently sweep up the material to avoid creating dust.[5]

    • Place the collected material and any contaminated cleaning supplies into a suitable, closed, and clearly labeled container for chemical waste.[12]

    • Decontaminate the spill area with soap and water or an appropriate laboratory cleaner.

  • Disposal :

    • All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as chemical waste.

    • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not discard it down the drain.[7][13]

By integrating these safety protocols and operational plans into your daily laboratory practice, you can handle this compound with confidence, ensuring both the safety of your team and the integrity of your groundbreaking research.

References

  • Nanocs. (n.d.). Methoxy PEG Carboxylic Acid, mPEG-COOH.
  • Fisher Scientific. (2025, December 22). Polyethylene glycol monomethylether, 350.
  • Biopharma PEG. (n.d.). Monodispersed Methoxy PEG (mPEG).
  • Creative PEGWorks. (2021, December 21).
  • Biopharma PEG. (n.d.). This compound.
  • BenchChem. (2025). Personal protective equipment for handling m-PEG5-CH2COOH.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • Huateng Pharma. (n.d.). mPEG10-COOH.
  • Biochempeg. (2015, January 1). mPEG-OH / mPEG-Hydroxy.
  • KamulinBiotech co.ltd. (n.d.).
  • Biochempeg. (2015, January 1). mPEG-CH2CH2COOH / mPEG-Propionic acid.
  • Fisher Scientific. (2024, March 31). Methoxypolyethylene glycol amine, M.W. 1,000.
  • Sigma-Aldrich. (2025, April 24). Polyethylene glycol.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Sigma-Aldrich. (n.d.). Methoxypolyethylene glycol average MN 1,000 (by NMR), (Propionic acid), methoxy. Product Page.
  • Biopharma PEG. (n.d.). mPEG-COOH, mPEG-Acid.
  • BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.